tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUTNFXRFULBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672333 | |
| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-25-5 | |
| Record name | tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
This guide provides a detailed exploration of the fundamental basic properties of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the structural rationale behind the compound's physicochemical behavior and provides actionable protocols for its characterization.
Introduction and Strategic Importance
This compound (CAS No: 886767-25-5) is a sophisticated heterocyclic intermediate widely employed in the synthesis of biologically active molecules.[1] Its structure is notable for three key features: a piperazine core, which imparts basicity and opportunities for diverse chemical modifications; a chiral center at the 3-position, making it a valuable precursor for stereospecific drug candidates; and a tert-butoxycarbonyl (Boc) protecting group, which enables selective functionalization. This compound frequently serves as a crucial intermediate in the development of therapeutics targeting the central nervous system.[2]
A thorough understanding of its basic properties, particularly its pKa, is not merely an academic exercise. It is a cornerstone of rational drug design, directly influencing critical parameters such as aqueous solubility, membrane permeability, oral bioavailability, and the potential for off-target interactions. This guide will dissect the interplay of its structural components to provide a predictive and practical understanding of its behavior.
Molecular Structure and Physicochemical Profile
The molecule's functionality is a direct consequence of its architecture. The piperazine ring contains two nitrogen atoms, but their chemical environments—and therefore their basicity—are dramatically different.
-
N1 Nitrogen: This nitrogen is covalently bonded to a tert-butoxycarbonyl (Boc) group. The carbonyl moiety's strong electron-withdrawing nature delocalizes the nitrogen's lone pair of electrons, rendering it essentially non-basic and sp² hybridized.[3][4] This strategic "protection" allows the second nitrogen to be addressed selectively.
-
N4 Nitrogen: This is a secondary amine and represents the primary basic center of the molecule. Its lone pair of electrons is available for protonation, defining the compound's characteristic basicity.
-
4-Fluorophenyl Group: Attached at the chiral C3 position, this aromatic ring exerts a mild inductive electron-withdrawing effect, which subtly modulates the basicity of the distal N4 nitrogen.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound. Note that while experimental values for this specific derivative are not widely published, reliable predictions can be made based on its constituent parts and related structures.
| Property | Value / Description | Source / Rationale |
| CAS Number | 886767-25-5 | [1] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | [1] |
| Molecular Weight | 280.34 g/mol | Calculated from formula |
| Appearance | Typically a solid at room temperature. | Based on similar Boc-piperazines.[5] |
| Predicted pKa | ~8.0 - 8.5 | Based on N-Boc-piperazine (pKa ~8.45) with slight reduction due to the fluorophenyl group.[6] |
| Predicted LogP | ~2.5 - 3.2 | Calculated for similar structures.[7] |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and DMSO. Limited solubility in water, which increases significantly upon protonation in acidic media. | [8][9][10] |
Dissecting Basicity: The Role of pKa
Basicity, quantified by the pKa of the conjugate acid, is arguably the most critical physicochemical parameter for a piperazine-containing molecule in a drug development context. It dictates the degree of ionization at physiological pH (typically 7.4), which in turn governs:
-
Aqueous Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.
-
Receptor Binding: Many drug targets feature anionic residues (e.g., aspartate, glutamate) in their binding pockets. A positively charged ligand can form crucial ionic interactions, enhancing affinity and selectivity.[11]
-
Pharmacokinetics: The charge state affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane passage and interaction with transporters.
For unsubstituted piperazine, two pKa values are observed, typically around 9.7 and 5.3, corresponding to the two nitrogen atoms.[12][13][14] However, in this compound, the Boc group at N1 effectively eliminates the basicity at that position. Therefore, only the pKa of the N4 nitrogen is relevant under physiological conditions. The predicted pKa of ~8.0-8.5 indicates that at a physiological pH of 7.4, a substantial portion of the molecules will exist in their protonated, positively charged form.
Structure-Basicity Relationship Diagram
The following diagram illustrates how the different molecular components collectively determine the compound's basic properties.
Caption: Influence of functional groups on the basicity of the target molecule.
Experimental Workflow: pKa Determination by Potentiometric Titration
To move from prediction to empirical data, potentiometric titration is the gold-standard method for pKa determination.[15] This protocol is designed to be a self-validating system by including a calibration and a control run.
Principle
A solution of the compound's free base is titrated with a strong acid of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal, corresponding to the midpoint of the titration curve's buffer region.
Materials and Reagents
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
-
Methanol or a suitable co-solvent if solubility is low
-
Piperazine (for system validation)
-
Potassium Hydrogen Phthalate (KHP) (for titrant standardization)
-
pH 4.00, 7.00, and 10.00 buffer solutions
Instrumentation
-
Automatic titrator or a manual burette (Class A)
-
Calibrated pH meter with a combination glass electrode
-
Stir plate and magnetic stir bar
-
Analytical balance
Step-by-Step Protocol
-
Titrant Standardization: Accurately weigh KHP, dissolve in CO₂-free water, and titrate with the prepared ~0.1 M HCl solution to determine its exact concentration. This is a critical step for accuracy.
-
pH Meter Calibration: Calibrate the pH meter using the pH 4.00, 7.00, and 10.00 standard buffers immediately before use.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the title compound.
-
Dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If necessary, a small percentage of methanol can be used as a co-solvent, but the effect on the apparent pKa must be noted.[15]
-
-
Titration Execution:
-
Place the beaker on the stir plate and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the sides or bottom.
-
Begin gentle stirring.
-
Record the initial pH.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of sharpest pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (Vₑ) from the point of maximum slope on the curve (or by using the first derivative plot, ΔpH/ΔV).
-
The pKa is the pH value on the curve that corresponds to the half-equivalence point volume (Vₑ / 2).
-
-
System Validation: Repeat the entire procedure using piperazine as the sample. The experimentally determined pKa values should closely match the established literature values (pKa1 ≈ 9.7, pKa2 ≈ 5.3), validating the methodology, reagents, and instrumentation.[12]
Experimental Workflow Diagram
Caption: Workflow for the potentiometric determination of pKa.
Conclusion
This compound is a quintessential example of a modern synthetic building block where each functional group serves a distinct and strategic purpose. Its fundamental basicity is governed by the single, unprotected secondary amine at the N4 position, a feature engineered by the presence of the N1-Boc group. This defined basicity, characterized by a pKa in the range of 8.0-8.5, is a critical parameter that dictates the compound's utility and behavior in subsequent synthetic transformations and, more importantly, in the biological performance of the final active pharmaceutical ingredients derived from it. The robust experimental protocol provided herein allows researchers to empirically verify this crucial property, ensuring a solid foundation for any drug discovery program that utilizes this versatile intermediate.
References
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- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- El-Gendy, A. H. (1983). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 72(8), 943-946. [Link]
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- Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2682. [Link]
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- Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 7, 2026.
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- ChemicalBook. (n.d.). 3-(4-CHLOROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved January 7, 2026.
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A Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: A Key Scaffold in Modern Drug Discovery
Executive Summary: In the landscape of pharmaceutical sciences, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate stands out as a pivotal intermediate, merging two of medicinal chemistry's most valuable motifs: the Boc-protected piperazine ring and the 4-fluorophenyl group. This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its structural and physicochemical properties, delineate a logical synthetic strategy, detail methods for its analytical characterization, discuss its applications as a precursor to biologically active molecules, and provide essential safety and handling protocols.
Introduction: The Strategic Importance of Privileged Scaffolds
The efficient discovery of new drugs is often accelerated by the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, renowned for its favorable pharmacological and pharmacokinetic properties.[1]
The Piperazine Motif: A Cornerstone of Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Its prevalence in approved drugs stems from several key advantages:
-
Physicochemical Properties: The two nitrogen atoms can be functionalized to fine-tune properties like solubility, lipophilicity, and basicity (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).[1]
-
Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets.[1]
-
Structural Versatility: The piperazine core provides a rigid, low-energy chair conformation that can be strategically substituted to orient functional groups in precise three-dimensional space.
The 4-Fluorophenyl Group in Bioactive Molecules
The incorporation of a fluorine atom into a phenyl ring is a common strategy in drug design. The 4-fluorophenyl group, in particular, offers distinct benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), which can enhance a drug's half-life.
-
Modulation of Electronics: Fluorine is highly electronegative, altering the electronic properties of the aromatic ring, which can influence binding affinity and target selectivity.
-
Lipophilicity: A fluorine substituent increases the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.
Introducing this compound
This compound, hereafter referred to as 1 , is a chiral synthetic intermediate that strategically combines the features above. The tert-butoxycarbonyl (Boc) group on one nitrogen renders it unreactive, allowing for selective chemical manipulation of the secondary amine. The 4-fluorophenyl group is attached at the C-3 position, creating a chiral center and providing a key pharmacophore for engaging with biological targets. Its utility lies in its role as a ready-to-use building block for constructing more complex molecules, particularly in the development of therapeutics for central nervous system (CNS) disorders and oncology.[2][3]
Physicochemical Properties and Structural Analysis
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Core Chemical Data
The key identifying and physical properties of compound 1 are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 886767-25-5 | [4] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | Calculated |
| Molecular Weight | 296.34 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95-98% (via HPLC) | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
Structural Elucidation
The structure of compound 1 features a piperazine ring in a stable chair conformation. The bulky tert-butoxycarbonyl (Boc) group is attached to the nitrogen at position 1, while the 4-fluorophenyl group is attached to the carbon at position 3. The nitrogen at position 4 remains a secondary amine, which is the primary site for subsequent synthetic modifications.
Caption: Structure of this compound.
Stereochemistry and Conformation
The C-3 carbon is a stereocenter, meaning compound 1 can exist as two enantiomers, (S) and (R). For pharmaceutical applications, it is often critical to synthesize a single enantiomer, as the biological activity and off-target effects can differ significantly between them.[5] The piperazine ring itself adopts a chair conformation to minimize steric strain, with large substituents like the 4-fluorophenyl group typically occupying the more stable equatorial position.
Synthesis and Mechanistic Rationale
The synthesis of piperazine derivatives is a well-established field, but the construction of asymmetrically substituted cores like compound 1 requires a carefully planned strategy.
The Strategic Importance of the Boc Protecting Group
The use of the Boc group is a cornerstone of modern organic synthesis. Its function here is twofold:
-
Deactivation: It temporarily deactivates the N-1 nitrogen via electronic withdrawal and steric hindrance, preventing it from participating in reactions.
-
Facilitating Purification: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents and aids in chromatographic purification.
-
Ease of Removal: The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the free amine without affecting other functional groups.
Proposed Synthetic Pathway
A logical and robust approach to synthesizing compound 1 involves a multi-step sequence starting from commercially available materials. The following protocol is a representative example based on established chemical principles.
Experimental Protocol: Synthesis of (rac)-tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
-
Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one.
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in diethyl ether at 0 °C, add bromine (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the red color of bromine dissipates.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-bromo ketone. Rationale: This is a standard α-bromination of a ketone, which prepares an electrophilic carbon for the subsequent cyclization step.
-
-
Step 2: Synthesis of (rac)-3-(4-fluorophenyl)-1,4-diazepan-5-one.
-
Dissolve ethylenediamine (2.0 eq) in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base like potassium carbonate (3.0 eq).
-
Add the 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) from Step 1 dropwise at room temperature.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The resulting crude product is the seven-membered ring lactam. Rationale: This is a tandem N-alkylation and intramolecular cyclization. Ethylenediamine acts as a dinucleophile to first displace the bromide and then form the lactam ring.
-
-
Step 3: Reduction of the Lactam to the Piperazine Core.
-
Carefully add the crude lactam from Step 2 to a suspension of lithium aluminum hydride (LAH) (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to yield (rac)-2-(4-fluorophenyl)piperazine. Rationale: LAH is a powerful reducing agent capable of reducing the amide (lactam) to the corresponding amine, thus forming the desired piperazine ring.
-
-
Step 4: Selective N-Boc Protection.
-
Dissolve the crude piperazine from Step 3 in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product 1 . Rationale: Boc₂O selectively reacts with the more sterically accessible and generally more nucleophilic N-4 nitrogen. However, in some cases, protection may occur at N-1. The desired regioisomer must be confirmed analytically.
-
Synthesis Workflow Diagram
The logical flow of the proposed synthesis is illustrated below.
Caption: Proposed workflow for the synthesis of compound 1.
Analytical Characterization and Quality Control
Confirming the identity, structure, and purity of compound 1 is a critical step that relies on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, confirming the presence of the 4-fluorophenyl, Boc, and piperazine ring protons. ¹³C NMR confirms the carbon framework, while ¹⁹F NMR would show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected peaks would include C-H stretches (aromatic and aliphatic), an N-H stretch for the secondary amine, and a strong C=O stretch for the carbamate of the Boc group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. By using a suitable column and mobile phase, impurities can be separated and quantified, typically with UV detection.
Table of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals for tert-butyl protons (~1.4 ppm, singlet, 9H), piperazine ring protons (multiplets, ~2.8-4.2 ppm, 7H), and aromatic protons on the fluorophenyl ring (doublets/triplets, ~7.0-7.4 ppm, 4H). |
| HRMS (ESI+) | Calculated m/z for C₁₅H₂₂FN₂O₂⁺ ([M+H]⁺): 297.1660. Found value should be within ±5 ppm. |
| IR (cm⁻¹) | ~3340 (N-H stretch), ~2975 (aliphatic C-H stretch), ~1685 (C=O carbamate stretch), ~1240 (C-F stretch), ~830 (para-disubstituted benzene C-H bend). |
| HPLC | Purity >98% (area percent at a specified wavelength, e.g., 254 nm). |
Applications in Drug Discovery and Development
Compound 1 is not an active pharmaceutical ingredient itself but rather a high-value starting material for creating them. Its structure is a common feature in molecules targeting a range of diseases.
Role as a Versatile Intermediate
The true value of compound 1 lies in the reactivity of the secondary amine at the N-4 position. This amine can undergo a wide variety of chemical transformations, including:
-
Reductive Amination: Reaction with aldehydes or ketones to form new C-N bonds.
-
N-Arylation/N-Alkylation: Coupling with aryl halides (e.g., Buchwald-Hartwig amination) or alkyl halides to introduce diverse substituents.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
This versatility allows chemists to rapidly generate libraries of complex molecules built upon the (4-fluorophenyl)piperazine core for screening against biological targets.
Case Study: A Scaffold for Advanced Therapeutics
While compound 1 itself is a specific isomer, the broader class of substituted Boc-piperazines serves as crucial intermediates for numerous approved drugs. For instance, similar piperazine-containing building blocks are used in the synthesis of antipsychotics, antidepressants, and kinase inhibitors for cancer therapy.[7] For example, the related compound (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Niraparib, a PARP inhibitor used to treat ovarian cancer.[5] This highlights the proven value of such scaffolds in producing clinically successful medicines.
Logical Flow from Building Block to Drug Candidate
The journey from a simple building block like compound 1 to a potential drug involves a structured, multi-stage process.
Caption: The role of compound 1 in the drug discovery pipeline.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling compound 1 .
Hazard Identification
Based on safety data for structurally related compounds, compound 1 should be considered hazardous.[8]
-
Acute Toxicity: May be harmful if swallowed.[8]
-
Respiratory Irritation: May cause respiratory tract irritation.[8][9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses or goggles.[10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[8]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8 °C is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[10]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. By providing a pre-formed, protected, and functionalized scaffold, it allows researchers to bypass several synthetic steps and focus on the creative exploration of chemical space around the privileged piperazine core. Its combination of a chiral center, a reactive secondary amine, and a metabolically stable fluorophenyl group makes it a highly valuable asset in the development of next-generation therapeutics. A comprehensive understanding of its synthesis, characterization, and handling is paramount for any research program aiming to leverage its full potential.
References
- Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Samshuddin, S., et al. (2012). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
- BMKChemicals. Buy tert-Butyl 4-(4-fluorophenyl)
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- PubChem.
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- PubChem. Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)
- IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- PubChem. 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)
- Autech. Exploring tert-Butyl (S)-3-(4-aminophenyl)
- PubMed. (2021). Crystal structure of tert-butyl 4-[4-(4-fluoro-phen-yl)
- PubChem. (S)-tert-Butyl 3-(4-aminophenyl)
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A Technical Guide to the Mechanistic Profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate and its Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanistic landscape of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. While the compound itself is a Boc-protected precursor and thus biologically inert, its strategic importance lies in the pharmacological activity of the deprotected 3-(4-fluorophenyl)piperazine scaffold. This document provides an in-depth analysis of the hypothesized mechanism of action of molecules derived from this intermediate, focusing on their interactions with key central nervous system (CNS) targets. We will explore the well-established affinity of the (4-fluorophenyl)piperazine moiety for serotonergic and dopaminergic receptors, and to a lesser extent, adrenergic receptors. This guide will further detail robust experimental protocols for elucidating the precise mechanism of action of novel compounds synthesized from this versatile building block, thereby providing a comprehensive resource for researchers in CNS drug discovery.
Introduction: The Strategic Role of a Versatile Intermediate
This compound is a chiral piperazine derivative that has emerged as a valuable building block in the synthesis of novel CNS-active compounds.[1][2] The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[3] The presence of a fluorophenyl group can enhance metabolic stability and target engagement.
The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature of this intermediate.[3] It allows for selective functionalization of the other nitrogen atom, enabling the construction of complex molecular architectures. The Boc group is readily removed under acidic conditions, unmasking the secondary amine for further reactions or to yield the final active compound.[4] Therefore, the mechanism of action discussed herein pertains to the deprotected 3-(4-fluorophenyl)piperazine core and its elaborated derivatives.
Hypothesized Core Mechanism of Action: Modulation of Aminergic Systems
The primary mechanism of action of compounds derived from this compound is the modulation of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This is based on extensive structure-activity relationship (SAR) studies of analogous phenylpiperazine compounds.[5][6][7][8][9]
Interaction with the Serotonergic System
The (4-fluorophenyl)piperazine moiety is a well-established pharmacophore for serotonin receptors. The deprotected core, 1-(4-fluorophenyl)piperazine (pFPP), is known to act as a 5-HT1A receptor agonist with additional affinity for 5-HT2A and 5-HT2C receptors.[10][11]
-
5-HT1A Receptor Agonism/Partial Agonism: Many derivatives are potent 5-HT1A receptor ligands.[6][9] This interaction is often associated with anxiolytic and antidepressant effects. The nature of the interaction (full agonism, partial agonism, or antagonism) is highly dependent on the substituents on the second piperazine nitrogen.
-
5-HT2A Receptor Antagonism: Affinity for the 5-HT2A receptor is also a common feature.[9][10] Antagonism at this receptor is a key mechanism for atypical antipsychotics and can also contribute to antidepressant and anxiolytic properties.
Engagement of the Dopaminergic System
Phenylpiperazine derivatives frequently exhibit significant affinity for dopamine D2-like receptors (D2, D3, and D4).[5][7][8][12] This makes them attractive scaffolds for the development of antipsychotics and treatments for other dopamine-related disorders.
-
D2/D3 Receptor Affinity: High affinity for D2 and D3 receptors is a hallmark of many compounds in this class.[5][8] The selectivity between D2 and D3 receptors can be tuned by structural modifications, which is a critical aspect of modern drug design to minimize side effects. The interaction can range from antagonism to partial agonism.[8]
Modulation of the Adrenergic System
While generally less pronounced than their effects on serotonin and dopamine receptors, some phenylpiperazine derivatives also exhibit affinity for α-adrenergic receptors.[13][14] This can contribute to the overall pharmacological profile, including effects on blood pressure and mood.
Elucidating the Mechanism of Action: A Practical Guide
To determine the precise mechanism of action of a novel compound synthesized from this compound, a tiered experimental approach is recommended.
Tier 1: Receptor Binding Assays
The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors. This provides a broad overview of its potential targets.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: A primary screen should include, at a minimum:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C
-
Dopamine Receptors: D1, D2, D3
-
Adrenergic Receptors: α1, α2
-
Serotonin Transporter (SERT) and Dopamine Transporter (DAT)
-
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest.
-
Assay Conditions:
-
Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Add increasing concentrations of the test compound to compete with the radioligand for binding.
-
Incubate to equilibrium.
-
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
| Target | Example Radioligand | Typical Affinity Range for Phenylpiperazines |
| 5-HT1A | [3H]-8-OH-DPAT | Sub-nanomolar to low micromolar |
| 5-HT2A | [3H]-Ketanserin | Nanomolar to micromolar |
| D2 | [3H]-Spiperone | Nanomolar to micromolar |
| D3 | [3H]-7-OH-DPAT | Nanomolar to micromolar |
Tier 2: Functional Assays
Once high-affinity targets are identified, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, partial agonist, or inverse agonist).
Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., 5-HT1A, D2)
-
Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO-K1 or HEK293 cells).
-
Agonist Mode:
-
Treat the cells with increasing concentrations of the test compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known agonist for the receptor.
-
Measure the inhibition of the agonist-induced change in cAMP levels.
-
-
Detection: Use a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).
Experimental Workflow for Functional Characterization
Caption: Workflow for elucidating the mechanism of action.
Downstream Signaling and In Vivo Correlates
Further investigation can involve assays for downstream signaling pathways (e.g., β-arrestin recruitment, ERK phosphorylation) and in vivo behavioral models relevant to the hypothesized mechanism (e.g., elevated plus maze for anxiolytic activity, forced swim test for antidepressant-like effects).
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An In-depth Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, structural elucidation, and its critical role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Core Compound Identity and Physicochemical Properties
This compound is a synthetic organic compound featuring a piperazine ring substituted with a 4-fluorophenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The presence of the fluorine atom and the chiral center at the 3-position makes it a valuable scaffold for creating diverse and potent bioactive molecules.
Table 1: Compound Identification and Properties
| Parameter | Value | Source |
| CAS Number | 886767-25-5 | [1] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | N/A |
| Molecular Weight | 280.34 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1C(N(C(C(=O)O)C)C)CNCC1C2=CC=C(F)C=C2 | N/A |
| Appearance | Expected to be a solid | General knowledge |
Structural Representation:
Caption: 2D Chemical Structure of the title compound.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Asymmetric Synthesis from a Diamine Precursor
A plausible and efficient route involves the cyclization of a chiral 1,2-diamine precursor. This approach offers good control over the stereochemistry at the C-3 position, which is often crucial for biological activity.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
Protection of the Diamine: Chiral 1-(4-fluorophenyl)ethane-1,2-diamine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) at room temperature. This selectively protects one of the amino groups. The causality behind this choice is the well-established reactivity of Boc anhydride with primary amines under mild conditions, offering high yields of the mono-protected product.
-
N-Alkylation: The resulting mono-Boc-protected diamine is then alkylated with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. This step introduces the remaining two carbons of the piperazine ring.
-
Cyclization: The final piperazine ring is formed via an intramolecular nucleophilic substitution. This can often be achieved by heating the N-alkylated intermediate, or by a subsequent deprotection and in-situ cyclization step.
Self-Validating System: Each step of this proposed synthesis can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. The identity and purity of the intermediates and the final product would be confirmed by spectroscopic methods as detailed in the next section.
Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.4 ppm), Piperazine ring protons (multiplets, ~2.8-4.2 ppm), Boc group protons (singlet, ~1.4 ppm) |
| ¹³C NMR | Aromatic carbons (~115-165 ppm), Piperazine ring carbons (~40-60 ppm), Carbonyl carbon (~155 ppm), Boc group carbons (~28, 80 ppm) |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 281.16 |
| FTIR | N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=O stretch (~1690 cm⁻¹), C-F stretch (~1220 cm⁻¹) |
Note: These are predicted values based on the analysis of similar structures. Experimental verification is required.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(4-fluorophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Key Therapeutic Areas:
-
Antipsychotics and Antidepressants: Arylpiperazine derivatives are well-known for their interaction with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia, depression, and anxiety. The specific stereochemistry at the 3-position can significantly influence the selectivity and potency for different receptor subtypes.
-
Neurological Disorders: The versatile nature of the piperazine ring allows for further modifications to develop ligands for other CNS targets, potentially leading to treatments for neurodegenerative diseases.
Role as a Building Block:
This compound serves as a crucial intermediate for the synthesis of more complex drug candidates. The Boc group provides a stable protection for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. Subsequent deprotection of the Boc group under acidic conditions provides a secondary amine that can be further elaborated.
Caption: Role of the title compound in API synthesis.
The strategic use of this building block allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities, leading to the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery. Its unique structural features, including the chiral center and the fluorinated phenyl ring, make it an attractive starting material for the synthesis of novel CNS-active compounds. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its critical applications, underscoring its importance for researchers and professionals in the pharmaceutical sciences.
References
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Supporting Inform
- tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate.
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Chem 117 Reference Spectra Spring 2011. [Link]
- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
- tert-Butyl piperazine-1-carboxyl
- Combination of 1H and 13C NMR Spectroscopy.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]
- Synthesis method for N-Boc-3-piperidone.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
- A kind of synthetic method of N-Boc piperazines.
- Synthesis method of N-Boc piperazine.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evalu
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
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- tert-Butyl-4-(3-fluoropyridin-2-yl)
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Introduction: The Fluorophenylpiperazine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacological Profile of Fluorophenylpiperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique physicochemical properties—a six-membered heterocyclic ring with two opposing nitrogen atoms—confer structural rigidity, hydrogen bond donor/acceptor capabilities, and favorable aqueous solubility and bioavailability.[1][2] When combined with a fluorophenyl moiety, the resulting fluorophenylpiperazine (FPP) derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities, primarily targeting the central nervous system (CNS).
The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity. Depending on its position—ortho (2-F), meta (3-F), or para (4-F)—the electronic properties of the entire molecule are altered, leading to distinct pharmacological profiles. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols used to characterize fluorophenylpiperazine derivatives for researchers and drug development professionals.
Core Chemical Structure and Synthesis
The foundational structure of an FPP derivative consists of a piperazine ring linked to a fluorinated phenyl ring. The second nitrogen of the piperazine is typically substituted with various chemical groups to achieve desired target engagement and pharmacological effects.
Caption: General chemical structure of Fluorophenylpiperazine (FPP) derivatives.
Synthetic routes to FPP derivatives are well-established and typically involve the nucleophilic substitution reaction between a desired fluorophenylpiperazine and an appropriate electrophile.[3][4] A common approach involves the cyclization of bis(2-chloroethyl)amine with a substituted aniline or N-substitution reactions on a pre-formed fluorophenylpiperazine core.[3] These modular synthetic strategies allow for the creation of large libraries of analogues for SAR studies.[5]
Molecular Pharmacology: Targeting Serotonin and Dopamine Systems
FPP derivatives are most renowned for their interaction with monoamine G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. This interaction profile makes them prime candidates for developing atypical antipsychotics, antidepressants, and anxiolytics.[6][7][8][9][10]
Serotonin (5-HT) Receptor Interactions
The serotonin system is a primary target for FPPs. Different isomers exhibit varied affinities and functional activities across the diverse family of 5-HT receptors.
-
5-HT1A Receptors: Many FPPs, especially para-Fluorophenylpiperazine (pFPP), act as 5-HT1A receptor agonists.[11] This agonism is associated with anxiolytic and antidepressant effects. pFPP itself has been investigated as a recreational substance, with its primary subjective effects attributed to this mechanism.[11][12][13]
-
5-HT2A/2C Receptors: The 5-HT2A and 5-HT2C receptors are critical targets for atypical antipsychotics.[10] Antagonism or inverse agonism at the 5-HT2A receptor is a hallmark of this drug class, believed to mitigate the extrapyramidal side effects associated with D2 receptor blockade and potentially improve negative symptoms and cognitive deficits in schizophrenia.[14] Several FPP derivatives have been designed as potent 5-HT2A antagonists.[6][11] The activity at 5-HT2C receptors can influence mood, appetite, and psychosis, with antagonism often being a desired property.[15]
Dopamine D2 Receptor Interactions
While many atypical antipsychotics containing an FPP moiety exhibit relatively weak affinity for dopamine D2 receptors, this interaction remains a critical component of their overall profile.[6] Unlike first-generation antipsychotics that are potent D2 antagonists, atypical agents often display partial agonism or a more balanced 5-HT2A/D2 antagonism ratio, which is hypothesized to contribute to their improved side-effect profile.[10]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of FPP derivatives is exquisitely sensitive to their substitution patterns.
-
Fluorine Position: The location of the fluorine atom on the phenyl ring significantly impacts receptor affinity and selectivity. For instance, in one series of inhibitors for equilibrative nucleoside transporters, the presence of a halogen at any position on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2.[16]
-
Piperazine N-Substitution: The substituent at the N4 position of the piperazine ring is a key determinant of the compound's overall pharmacology. Bulky, lipophilic groups often enhance affinity for specific receptor subtypes. SAR studies on prazosin-related compounds demonstrated that modifications to the piperazine ring directly influence alpha-adrenoreceptor binding, suggesting the presence of a specific lipophilic pocket on the receptor surface.[17]
-
Molecular Hybridization: A common strategy involves linking the FPP core to another pharmacophore to create a hybrid molecule with a unique or enhanced activity profile. This approach has been used to develop novel anticancer agents and other therapeutics.[2]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative FPP Derivatives
| Compound | Fluorine Position | Primary Target(s) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference(s) |
| pFPP (4-FPP) | para | 5-HT1A Agonist | High Affinity | Moderate Affinity | Low Affinity | [11] |
| BMS 181100 | para | Potential Antipsychotic | Modest Affinity | Low Affinity | Inactive | [6] |
| FPMINT Analogue | ortho | ENT Inhibitor | Not Reported | Not Reported | Not Reported | [16] |
| mCPP* | meta (Chloro) | 5-HT Agonist | 130 | 32.1 | 1,300 | [15] |
Note: meta-Chlorophenylpiperazine (mCPP) is included for structural and functional comparison, demonstrating the impact of a different halogen at the meta position.
Experimental Characterization Workflow
A logical, multi-step process is required to fully elucidate the pharmacological profile of a novel FPP derivative. This workflow ensures that binding characteristics are understood before proceeding to more complex and resource-intensive functional and in vivo assays.
Caption: High-level workflow for the pharmacological characterization of FPP derivatives.
Key Experimental Protocols
The following protocols are foundational for characterizing FPP derivatives. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Protocol 1: Radioligand Competition Binding Assay
Principle: This assay quantifies a compound's affinity (Ki) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[18][19] The data generated are crucial for initial screening and SAR determination.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A) to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[20]
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[20]
-
-
Assay Execution (96-well format):
-
To each well, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the test FPP derivative at various concentrations (typically 10-point, 3-fold serial dilutions).
-
50 µL of the radioligand (e.g., [3H]ketanserin for 5-HT2A) at a fixed concentration near its Kd.[21]
-
100 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein/well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[20]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C).[20]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other readings to obtain specific binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Protocol 2: GPCR Functional Assays (cAMP & β-Arrestin)
Functional assays are critical to determine whether a compound is an agonist, antagonist, or inverse agonist and to investigate potential signaling bias.
Caption: Divergent GPCR signaling pathways measured in functional assays.
A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
Principle: Measures the modulation of intracellular cyclic AMP (cAMP), a key second messenger.[22] Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors (like 5-HT1A) inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.[23][24]
Methodology (HTRF-based):
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 384-well plate and incubate overnight.
-
-
Assay Execution (Gi-coupled Antagonist/Inverse Agonist Mode):
-
Aspirate media and add the FPP test compound at various concentrations, followed by a fixed, EC80 concentration of a known agonist (e.g., 5-CT for 5-HT1A).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[25]
-
Incubate for 60 minutes at room temperature to allow for cell lysis and reagent binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665/620) * 10,000.
-
-
Data Analysis:
-
Convert HTRF ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot cAMP concentration against the log concentration of the test compound to determine IC50 values.
-
B. β-Arrestin Recruitment Assay
Principle: β-arrestins are recruited to activated GPCRs, leading to receptor desensitization and initiation of G-protein-independent signaling.[26][27] This assay measures the ligand-induced interaction between the receptor and β-arrestin, often using enzyme fragment complementation (EFC) technology like PathHunter.[28][29]
Methodology (PathHunter EFC-based):
-
Cell Preparation:
-
Assay Execution:
-
Add the FPP test compound at various concentrations to the cell plate.
-
Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent mixture containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion and Future Perspectives
Fluorophenylpiperazine derivatives remain a highly productive and pharmacologically significant class of compounds. Their tunable nature, governed by the position of the fluorine atom and diverse substitutions on the piperazine ring, allows for the fine-tuning of activity at key CNS targets. A systematic and logical experimental approach, beginning with binding affinity determination and progressing through functional characterization of distinct signaling pathways, is essential for identifying and optimizing lead candidates. The protocols and workflow described herein provide a robust framework for researchers in the field to rigorously evaluate novel FPP derivatives, ultimately paving the way for the development of safer and more effective therapeutics for complex psychiatric and neurological disorders.
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A Technical Guide to tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate has emerged as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its unique architecture, featuring a chiral piperazine core, a strategically placed 4-fluorophenyl group, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, offers a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The piperazine scaffold is a well-established "privileged structure," frequently found in agents targeting the central nervous system (CNS), while the 4-fluorophenyl moiety is instrumental in modulating pharmacokinetic and pharmacodynamic properties. This in-depth guide provides a comprehensive technical overview of the synthesis, characterization, and critical reactions of this compound, highlighting its applications and the underlying chemical principles that make it an invaluable tool for drug development professionals.
Introduction: The Strategic Importance of a Privileged Scaffold
The piperazine ring is a recurring pharmacophore in a multitude of FDA-approved drugs, prized for its ability to engage with a wide range of biological targets.[1][2] Its derivatives are foundational to drugs with antipsychotic, antidepressant, anxiolytic, and anticancer activities.[3][4] The introduction of an aryl group at the C-3 position creates a chiral center, allowing for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.
The subject of this guide, this compound (CAS No: 886767-25-5), combines three key features of strategic importance in medicinal chemistry[5]:
-
The Chiral 3-Arylpiperazine Core: Provides a rigid, three-dimensional structure essential for precise receptor engagement.
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[6][7]
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the N-1 nitrogen under various synthetic conditions while allowing for clean, selective removal under acidic conditions, enabling sequential functionalization of the piperazine ring.[1][8]
This document serves as a senior application scientist's guide to the synthesis, properties, and core applications of this high-value intermediate.
Synthesis and Physicochemical Properties
The asymmetric synthesis of 3-arylpiperazines is a non-trivial challenge that has been addressed through various innovative strategies. While numerous methods exist for N-arylpiperazines, constructing a chiral C-aryl bond requires precise stereochemical control.[9][10] A plausible and efficient approach often starts from chiral amino acids or involves the asymmetric functionalization of a pre-existing heterocyclic core.[9][11]
A conceptual synthetic workflow is outlined below, starting from a protected chiral diamine precursor which undergoes cyclization to form the piperazine ring.
Caption: Conceptual workflow for the synthesis of the title compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 886767-25-5 (racemic) | [5] |
| 1228559-51-0 ((R)-isomer) | [12] | |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | [12] |
| Molecular Weight | 280.34 g/mol | [12] |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4-1.5 ppm. The aromatic protons of the 4-fluorophenyl ring will appear as multiplets in the 6.9-7.4 ppm region, showing coupling to each other and to the fluorine atom. The diastereotopic protons of the piperazine ring will present as a complex series of multiplets in the aliphatic region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent ion for [M+H]⁺.
-
X-Ray Crystallography: For analogous compounds, single-crystal X-ray diffraction has confirmed that the piperazine ring adopts a stable chair conformation.[13] This conformation is critical for predicting how derivatives will interact with target binding sites.
Core Methodology: The N-Boc Deprotection Reaction
The primary utility of this compound is as a precursor to the free secondary amine, which can then be further elaborated. The removal of the Boc group is therefore a cornerstone reaction. This is achieved under acidic conditions, where the mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and subsequent decarboxylation.[8][14]
Caption: General experimental workflow for N-Boc deprotection.
Causality Behind Protocol Choices
The choice of acid and reaction conditions is dictated by the substrate's sensitivity and the desired final product (free base vs. salt).
-
Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in dichloromethane (DCM). It is highly effective but generates the reactive tert-butyl cation, which can cause side reactions (t-butylation) on electron-rich moieties.[14] To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to trap the carbocation.[14]
-
Hydrochloric Acid (HCl): Often used as a 4M solution in 1,4-dioxane. This method is an excellent alternative that directly precipitates the product as its hydrochloride salt, which is often crystalline and easily purified by filtration.[14] This avoids aqueous work-up if the salt is the desired intermediate for the next step.
Experimental Protocol 1: Deprotection with TFA in DCM
-
Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. For sensitive substrates, consider a pre-mixed solution of 25% TFA in DCM containing 2.5% TIS and 2.5% water.[14]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
Experimental Protocol 2: Deprotection with HCl in Dioxane
-
Dissolve the N-Boc-piperazine derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[14]
-
Stir the mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the solid product can be collected by filtration, washed with diethyl ether, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Table 2: Troubleshooting N-Boc Deprotection
| Issue | Potential Cause | Recommended Solution | Reference |
| Incomplete Reaction | Insufficient acid; Short reaction time; Steric hindrance. | Increase acid equivalents or concentration; Increase reaction time; Gentle warming (e.g., to 40°C), use with caution. | [14] |
| Low Yield / Side Products | Alkylation by tert-butyl cation. | Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture. | [14] |
| Product is an Oil | Product may be hygroscopic or amorphous. | Attempt to form a crystalline salt (e.g., HCl, fumarate) for easier handling and purification. |
Applications in Drug Discovery
The deprotected 3-(4-fluorophenyl)piperazine is a powerful building block for creating diverse chemical libraries. The secondary amine is a potent nucleophile, ready for elaboration via N-alkylation, N-acylation, or transition-metal-catalyzed N-arylation (e.g., Buchwald-Hartwig amination).
The arylpiperazine scaffold is a key component in numerous therapeutic agents, particularly those targeting CNS disorders by modulating serotonergic and dopaminergic receptors.[15][16] The specific 3-aryl substitution pattern is crucial for creating molecules with the correct stereochemistry to fit into chiral protein binding pockets. This structural motif is being actively investigated for its potential in developing novel treatments for cancer, inflammation, and neurodegenerative diseases.[2][15] For instance, the related chiral 3-arylpiperidine core is central to the anticancer drug Niraparib, underscoring the therapeutic importance of this structural class.[17]
Conclusion
This compound is more than a simple chemical intermediate; it is a product of strategic molecular design. It provides a robust and versatile entry point into the synthesis of novel, chiral 3-arylpiperazine derivatives, a class of compounds with proven therapeutic relevance. A thorough understanding of its synthesis, properties, and particularly the nuances of its deprotection, empowers medicinal chemists to efficiently construct complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.
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Safe Handling and Management of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
An In-depth Technical Guide:
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate. As a substituted piperazine derivative, this compound is increasingly utilized as a building block in medicinal chemistry and pharmaceutical research.[1] While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be established by analyzing its chemical structure and data from closely related analogues. This guide is founded on the principles of risk mitigation and procedural validation to ensure the safety of laboratory personnel.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. This compound is a solid, typically appearing as a white to off-white powder. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 886767-25-5 | [2] |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | [2] |
| Molecular Weight | 280.34 g/mol | Inferred |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8 °C, in a cool, dry place away from light | [3] |
Hazard Identification and GHS Classification (Inferred)
No definitive GHS classification exists for this compound. However, by examining Safety Data Sheets (SDS) for structurally similar fluorinated and Boc-protected piperazine/piperidine derivatives, a presumptive hazard profile can be constructed. Analogues consistently indicate risks of irritation, acute oral toxicity, and respiratory tract irritation.[4][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[4][5] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[4][5] | |
| Serious Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[4][6] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation.[5][7] |
Causality: The piperazine moiety can be corrosive and irritating, while the fluorophenyl group can contribute to systemic toxicity. The Boc-protecting group generally reduces reactivity but does not eliminate the underlying hazards of the core structure. The fine, dusty nature of the solid compound increases the risk of inhalation.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" is the established framework for implementing effective safety measures, prioritizing engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of Controls for chemical safety.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted inside a certified chemical fume hood.[8] This is the primary method to prevent inhalation of airborne particulates and protect the researcher from splashes.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[5]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk (e.g., transfers, solution preparations), chemical splash goggles should be worn.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contact.[10] Contaminated gloves must be disposed of as chemical waste.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., N95) is required to prevent inhalation of the dust.[6]
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and preserves compound integrity.
Handling Protocol
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Verify that an operational safety shower and eyewash station are accessible.[5]
-
Aliquotting:
-
Use spatulas and weighing paper to handle the solid. Avoid scooping directly from the main container to prevent contamination.
-
Minimize the creation of dust.[8] If the material is dusty, gently tap the container before opening to settle the contents.
-
For operations involving larger quantities where static electricity could be a concern, use non-sparking tools and ensure containers are grounded.[11]
-
-
Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If dissolving in a volatile solvent, ensure the process is done in a closed or covered vessel within the fume hood.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[4] Decontaminate the work surface and any equipment used.
Storage Protocol
-
Container: Store in the original, tightly sealed container.[9]
-
Environment: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3] Recommended storage is between 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[6] Do not store near food or drink.[12]
-
Access: Store in a locked cabinet or a restricted-access area.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.[10]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]
Spill and Leak Procedures
A systematic approach is required to safely manage a spill of the solid material.
Caption: Decision workflow for chemical spill response.
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the full PPE described in Section 3.2, including respiratory protection.
-
Cleanup:
-
Do not dry sweep, as this can generate dust.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully sweep the mixture into a designated, labeled waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate.
-
Disposal: Seal the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[8]
Disposal Considerations
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Product: Unused material should be disposed of by a licensed chemical destruction facility. Do not discharge to sewer systems.[9]
-
Contaminated Packaging: Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before disposal.[9]
Toxicological Information
While a complete toxicological profile for this compound is not available, the following can be inferred from analogue data:
-
Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory system.[5][10]
-
Chronic Effects: No data is available. Long-term exposure effects are unknown.
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[10]
Given the lack of comprehensive data, this compound should be handled with the assumption that it is toxic and may have unknown long-term health effects. Prudent practice dictates minimizing all routes of exposure.
References
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- tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate. USA Research Chemicals. URL: https://usaresearchchemicals.
- Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/72703264
- Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. Fluorochem. URL: https://www.fluorochem.co.uk/sds/F424659
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Determining the Solubility Profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a crucial parameter in pharmaceutical research and development. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, formulation design, and overall therapeutic efficacy.[1][2][3][4] This document outlines detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, emphasizing experimental design, analytical quantification, and data interpretation. The methodologies described are designed to be self-validating and are grounded in established principles of physical chemistry and pharmaceutical sciences.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's success.[1][2] Poor aqueous solubility can lead to low and erratic absorption, hindering the development of a viable oral dosage form.[2] Conversely, understanding the solubility in various organic solvents is essential for purification, crystallization, and the development of amorphous solid dispersions or liquid formulations.
This compound is a heterocyclic compound featuring a piperazine core, a structure prevalent in many centrally active agents. The presence of a lipophilic tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl moiety suggests that its solubility characteristics will be complex. This guide provides the necessary protocols to thoroughly characterize its solubility profile, empowering researchers to make informed decisions throughout the drug development pipeline.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6][7][8] It is a measure of how quickly a compound precipitates and is influenced by the experimental conditions, such as incubation time and the rate of addition.[7] Kinetic solubility is invaluable in early drug discovery for the rapid assessment and ranking of compounds.[7][8]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase at a specific temperature and pressure.[9][10] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11][12] This measurement is critical for pre-formulation studies and regulatory submissions.[10]
Physicochemical Properties of this compound
| Property | Estimated Value/Information | Source/Method |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | - |
| Molecular Weight | 280.34 g/mol | [13] |
| Appearance | Likely a solid at room temperature | [14] |
| Storage | 2-8°C, sealed, dry, light-proof | [13] |
Note: The table above contains information for the (R)-enantiomer, which is expected to have very similar physicochemical properties to the racemate or the (S)-enantiomer in a non-chiral environment.
Experimental Protocols
Kinetic Solubility Determination via Nephelometry
This protocol is designed for high-throughput screening to rapidly assess the aqueous kinetic solubility. Nephelometry measures the light scattered by suspended particles, providing an indication of precipitation.[3]
Rationale: In early discovery, speed is of the essence. This method allows for the rapid comparison of multiple compounds or the assessment of a single compound under various pH conditions, using minimal material.[5][7]
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Aqueous Buffers: Prepare a series of aqueous buffers, for example, acetate buffer at pH 4.5 and phosphate-buffered saline (PBS) at pH 6.8 and 7.4.
-
Assay Plate Setup: In a clear-bottom 96-well microplate, dispense 2 µL of the DMSO stock solution into the wells.
-
Addition of Buffer: Add 198 µL of the desired aqueous buffer to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Seal the plate and mix thoroughly on a plate shaker for 1-2 hours at a controlled temperature (e.g., 25°C).[5]
-
Nephelometric Reading: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells containing only DMSO and buffer.
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility in both aqueous and organic solvents, providing a definitive value for formulation and development.
Rationale: The shake-flask method is the gold standard for thermodynamic solubility as it allows the system to reach a true equilibrium between the dissolved and solid states of the compound.[11][12] Incubation times are extended to ensure this equilibrium is achieved.[4][15]
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound to several glass vials. The excess should be sufficient to maintain a solid phase throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial. A recommended starting list of solvents is provided in the data summary table below.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37 ± 1 °C for biorelevant conditions) for 24 to 72 hours.[4][12] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[12]
-
Phase Separation: After incubation, allow the samples to settle. Separate the supernatant from the solid by centrifugation or filtration through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[1]
-
Sampling and Dilution: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that the compound has not undergone a phase change during the experiment.
Data Summary and Interpretation
The following tables should be used to compile the experimental results.
Table 1: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System | pH | Kinetic Solubility (µM) | Observations |
| Acetate Buffer | 4.5 | [Experimental Value] | [e.g., Clear solution, slight precipitation] |
| PBS | 6.8 | [Experimental Value] | [e.g., Heavy precipitation] |
| PBS | 7.4 | [Experimental Value] | [e.g., Heavy precipitation] |
Table 2: Thermodynamic Solubility of this compound in Various Solvents at 37°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| pH 1.2 HCl Buffer | Aqueous | [Experimental Value] | [Experimental Value] |
| pH 4.5 Acetate Buffer | Aqueous | [Experimental Value] | [Experimental Value] |
| pH 6.8 Phosphate Buffer | Aqueous | [Experimental Value] | [Experimental Value] |
| Water | Aqueous | [Experimental Value] | [Experimental Value] |
| Ethanol | Alcohol | [Experimental Value] | [Experimental Value] |
| Isopropyl Alcohol | Alcohol | [Experimental Value] | [Experimental Value] |
| Acetone | Ketone | [Experimental Value] | [Experimental Value] |
| Ethyl Acetate | Ester | [Experimental Value] | [Experimental Value] |
| Acetonitrile | Nitrile | [Experimental Value] | [Experimental Value] |
| Dichloromethane | Halogenated | [Experimental Value] | [Experimental Value] |
| Polyethylene Glycol 400 | Polymer | [Experimental Value] | [Experimental Value] |
Advanced Considerations and Mechanistic Insights
pH-Solubility Profile: The piperazine moiety in the target compound is basic. Therefore, its aqueous solubility is expected to be pH-dependent. At lower pH values (e.g., pH 1.2), the piperazine nitrogen will be protonated, leading to the formation of a more soluble salt. As the pH increases above the pKa of the piperazine, the free base will predominate, likely resulting in significantly lower solubility.
Thermodynamic Models: For a deeper understanding of the dissolution process, the temperature dependence of solubility can be investigated. By measuring solubility at several temperatures, thermodynamic parameters such as the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation.[11][16] This information is valuable for predicting solubility at different conditions and for understanding the driving forces of the dissolution process.[11]
Conclusion
This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility of this compound. By employing both high-throughput kinetic assays and the gold-standard shake-flask method for thermodynamic solubility, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and ultimately accelerate the progression of this compound through the drug development process. Adherence to these detailed protocols will ensure the generation of high-quality, reliable, and reproducible solubility data.
References
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024.
- Stepanov, K. S., Turmanidze, G. N., Sorokin, V. V., & Sakharov, A. D. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration, 2023.
- Alsenz, J., & Kansy, M. In vitro solubility assays in drug discovery.
- Kumar, R., Singh, L., & Singh, H. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Journal Name], 2021.
- ResearchGate. Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents | Request PDF.
- BioDuro. ADME Solubility Assay.
- ACS Publications. Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents | Industrial & Engineering Chemistry Research. 2021.
- ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
- American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. 2011.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Slideshare. solubility experimental methods.pptx.
- Fakhree, M. A. A., et al. Experimental and Computational Methods Pertaining to Drug Solubility. [Journal Name], 2011.
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- NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018.
- AxisPharm. Equilibrium Solubility Assays Protocol.
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- MySkinRecipes. tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate.
- ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019.
- RSC Publishing. Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. 2021.
- Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. 2018.
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- Technical Disclosure Commons. Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[5][6][7]triazo. 2020. Available from: https://www.tdcommons.org/dpubs_series/3823
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Potential biological targets of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
An In-Depth Technical Guide to Elucidating the Biological Targets of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for identifying and validating the biological targets of the synthetic compound this compound. Leveraging established pharmacological principles of its core scaffolds and outlining a systematic approach from computational prediction to experimental validation, this document serves as a roadmap for researchers, medicinal chemists, and drug development professionals. We delve into the hypothesized interactions based on the 4-fluorophenylpiperazine moiety, detail robust in silico screening methodologies, and provide actionable, step-by-step protocols for biochemical and cell-based assays to confirm target engagement and functional activity.
Introduction: Unpacking the Structure and Potential of a Key Synthetic Intermediate
This compound is a synthetic organic molecule featuring two key structural motifs: a 4-fluorophenylpiperazine core and a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. While this compound is often utilized as a chiral building block in the synthesis of more complex, biologically active molecules, its inherent pharmacological potential warrants direct investigation.[1] The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs, known for its ability to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[2]
The presence of the 4-fluorophenyl group is particularly suggestive of interactions with aminergic receptors. The parent compound, para-fluorophenylpiperazine (pFPP), is known to exhibit psychoactive properties through its interaction with the serotonergic system.[3][4] The Boc protecting group, while often considered a temporary modification in multi-step syntheses, significantly alters the electronic and steric properties of the piperazine nitrogen it occupies. This modification is expected to modulate the binding affinity and selectivity of the molecule compared to its unprotected counterpart, pFPP. Understanding the biological targets of this specific derivative is crucial for predicting its potential therapeutic applications and off-target effects.
Primary Hypothesized Targets: The Serotonergic System
The most direct line of inquiry into the biological targets of this compound stems from the known pharmacology of pFPP. In vitro studies have demonstrated that pFPP acts primarily as a 5-HT1A receptor agonist, with additional, lower-affinity interactions at the 5-HT2A and 5-HT2C receptors.[3] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[3]
Therefore, the primary hypothesized targets for this compound are:
-
5-HT1A Receptor: A member of the GPCR family coupled to Gi/Go proteins. Agonism at this receptor typically leads to a decrease in cyclic adenosine monophosphate (cAMP) levels.
-
5-HT2A and 5-HT2C Receptors: These GPCRs are coupled to Gq/G11 proteins, and their activation leads to an increase in intracellular calcium levels via the phospholipase C pathway.
-
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET): These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.
The Boc group on the piperazine nitrogen will likely reduce the basicity of this nitrogen, which could alter its interaction with the acidic residues in the binding pockets of these aminergic receptors and transporters. This may lead to a different affinity and selectivity profile compared to pFPP.
Caption: Hypothesized signaling pathways for the compound at serotonergic targets.
Broadening the Horizon: In Silico Target Prediction
To move beyond the initial serotonin-focused hypothesis, a computational approach to target prediction is an essential and cost-effective first step.[5][6] Ligand-based target prediction methods leverage the principle that structurally similar molecules often share biological targets.[7] Web-based tools like SwissTargetPrediction offer a user-friendly interface for this purpose.[8]
Workflow for In Silico Target Prediction
Caption: Workflow for in silico target prediction of the compound.
Step-by-Step In Silico Protocol
-
Obtain the SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) representation.
-
Submit to Prediction Server: Navigate to the SwissTargetPrediction web server and input the SMILES string.
-
Execute Prediction: The server will compare the input molecule's 2D and 3D similarity to a database of known ligands for a wide range of biological targets.[8]
-
Analyze Results: The output will be a ranked list of potential targets, often grouped by protein class (e.g., GPCRs, kinases, enzymes). The probability score reflects the likelihood of a true interaction.
-
Prioritize Targets for Validation: Cross-reference the predicted targets with the initial hypothesis (serotonergic receptors). Pay close attention to other high-probability GPCRs, ion channels, and enzymes that emerge as novel potential targets.
Experimental Target Validation: From Binding to Function
Computational predictions must be confirmed through rigorous experimental validation.[9][10][11] This process typically involves a tiered approach, starting with direct binding assays to confirm physical interaction, followed by functional assays to determine the biological consequence of that interaction.
Biochemical Assays: Confirming Direct Target Engagement
Biochemical assays are crucial for demonstrating a direct interaction between the compound and a purified protein target.[9]
Table 1: Biochemical Assays for Target Validation
| Assay Type | Principle | Typical Output |
| Radioligand Binding Assay | Competitive displacement of a known radiolabeled ligand from the target receptor by the test compound. | Ki (inhibition constant) |
| Fluorescence Polarization | Measures the change in polarization of a fluorescently labeled ligand upon binding to the target protein. | Kd (dissociation constant) |
| Surface Plasmon Resonance | Detects changes in refractive index at the surface of a sensor chip as the compound binds to the immobilized target. | Kon, Koff, Kd |
| Isothermal Titration Calorimetry | Measures the heat change upon binding of the compound to the target protein. | Kd, ΔH, ΔS |
Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[3H]8-OH-DPAT (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO4, 0.5 mM EDTA).
-
Test compound stock solution (in DMSO).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound or control (total binding gets buffer, non-specific binding gets serotonin).
-
[3H]8-OH-DPAT at a concentration near its Kd.
-
Cell membranes (pre-thawed on ice).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell-Based Functional Assays: Determining Mechanism of Action
Once direct binding is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays are performed in a cellular context, which can provide more physiologically relevant data.[12]
Table 2: Cell-Based Functional Assays
| Target Class | Assay Type | Principle | Typical Output |
| Gi-coupled GPCRs | cAMP Assay | Measures the inhibition of forskolin-stimulated cAMP production upon receptor activation. | EC50/IC50 |
| Gq-coupled GPCRs | Calcium Flux Assay | Measures the increase in intracellular calcium concentration using a calcium-sensitive fluorescent dye. | EC50/IC50 |
| Transporters | Neurotransmitter Uptake Assay | Measures the uptake of a radiolabeled or fluorescent substrate (e.g., serotonin) into cells expressing the transporter. | IC50 |
Detailed Protocol: cAMP Assay for 5-HT1A Receptor Agonism
This protocol determines if the test compound acts as an agonist at the 5-HT1A receptor by measuring its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
Compound Addition: On the day of the assay, remove the growth medium and add the test compound at various concentrations in assay medium. Incubate for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) and incubate for a further 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy (Emax).
Conclusion and Future Directions
This guide outlines a systematic and multi-faceted approach to identifying the biological targets of this compound. By combining the pharmacological knowledge of its core structure with modern in silico prediction and robust experimental validation techniques, researchers can efficiently elucidate its mechanism of action. The initial hypothesis strongly points towards the serotonergic system, particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as monoamine transporters.
The validation workflow presented here, from binding assays to functional cellular readouts, provides a self-validating system to confirm these predictions and uncover novel targets. A thorough characterization of this compound's polypharmacology is essential for understanding its potential therapeutic utility and for guiding the design of future derivatives with improved potency and selectivity.
References
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]
- para-Fluorophenylpiperazine. Wikipedia. [Link]
- In Silico Target Prediction.
- Can AI identify new drug targets that were previously missed by traditional methods?. (2025). Science Direct. [Link]
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). MDPI. [Link]
- In Silico Target Prediction for Small Molecules. (2018). SciSpace. [Link]
- Validation guidelines for drug-target prediction methods.
- Validation guidelines for drug-target prediction methods. Figshare. [Link]
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- How to experimentally validate drug-target interactions?.
- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research. [Link]
- 4-FPP (para-Fluorophenylpiperazine). Reddit. [Link]
- 4-FLUORO-PHENYLPIPERAZINE. GSRS. [Link]
- 1-(4-Fluorophenyl)piperazine. PubChem. [Link]
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][13]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
- Scheme 1: Synthesis of piperazine derivatives 4a-x.
- tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)
- tert-Butyl 4-{5-[3-(trifluoromethoxy)
- Novel piperazine-1,2,3-triazole leads for the potential treatment of pancre
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- tert-Butyl 4-(4-fluoroanilino)
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- 1. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]
- 2. tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Proposed Protocol for the Synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed, multi-step protocol for the synthesis of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry. The proposed synthetic strategy is based on established methodologies for the preparation of analogous 3-arylpiperazine derivatives.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, contributing to the efficacy of drugs across various therapeutic areas. The introduction of specific aryl groups at the C3 position of the piperazine ring can significantly influence the pharmacological properties of a molecule. This compound serves as a key intermediate, providing a synthetically versatile handle for the elaboration into more complex drug candidates. The Boc-protecting group allows for selective functionalization of the N4-position, while the 4-fluorophenyl moiety can engage in crucial interactions with biological targets. This protocol details a plausible and robust pathway to access this important synthetic intermediate.
Proposed Synthetic Pathway
The proposed synthesis is a four-step process commencing with the construction of the piperazine ring, followed by functional group manipulations to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| N-Methylethylenediamine | C₃H₁₀N₂ | 74.12 | Sigma-Aldrich |
| Methyl 4-fluorobenzoylformate | C₉H₇FO₃ | 182.15 | Commercially available |
| Acetic Acid | C₂H₄O₂ | 60.05 | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | VWR |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich |
| 1-Chloroethyl chloroformate (ACE-Cl) | C₃H₄Cl₂O₂ | 142.97 | Oakwood Chemical |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich |
| Methanol | CH₄O | 32.04 | Fisher Scientific |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | TCI Chemicals |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Prepared in-house |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | Prepared in-house |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | VWR |
Experimental Protocol
Step 1: Synthesis of 1-Methyl-3-(4-fluorophenyl)piperazin-2-one
This step involves the condensation of N-methylethylenediamine with methyl 4-fluorobenzoylformate to form the dehydropiperazinone intermediate, which is then cyclized. This procedure is adapted from a general method for the synthesis of 3-phenylpiperazines[1].
-
To a solution of N-methylethylenediamine (1.0 eq) in toluene, add glacial acetic acid (1.0 eq) at room temperature.
-
To this stirred mixture, add a solution of methyl 4-fluorobenzoylformate (0.83 eq) in toluene.
-
Stir the reaction mixture at 30-35 °C for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and wash with a 10% acetic acid solution, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The acetic acid acts as a catalyst for the initial imine formation between the diamine and the ketoester. The subsequent intramolecular cyclization is driven by the nucleophilicity of the second amine. Toluene is a suitable solvent for this condensation reaction.
Step 2: Reduction to 1-Methyl-3-(4-fluorophenyl)piperazine
The piperazinone is reduced to the corresponding piperazine using a strong reducing agent.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-methyl-3-(4-fluorophenyl)piperazin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the piperazinone to the corresponding amine. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.
Step 3: N-Demethylation to 3-(4-Fluorophenyl)piperazine
The N-methyl group is removed using the von Braun reaction.
-
Dissolve 1-methyl-3-(4-fluorophenyl)piperazine (1.0 eq) in anhydrous dichloroethane (DCE).
-
Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and concentrate under reduced pressure.
-
Add methanol to the residue and reflux for 1 hour to decompose the intermediate carbamate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Rationale: The von Braun reaction is a classic method for the demethylation of tertiary amines. ACE-Cl reacts with the tertiary amine to form a carbamate intermediate, which is then solvolyzed in methanol to yield the secondary amine hydrochloride.
Step 4: N-Boc Protection to Yield this compound
The final step is the protection of the N1 nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Dissolve 3-(4-fluorophenyl)piperazine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Rationale: Di-tert-butyl dicarbonate is the standard reagent for the introduction of the Boc protecting group. Triethylamine acts as a base to neutralize the acid generated during the reaction. This reaction is typically high-yielding and clean.
Safety Precautions
-
1-Bromo-4-fluorobenzene (potential precursor for starting material): Flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Corrosive and can cause severe burns. Handle in a fume hood under an inert atmosphere. Ensure no contact with water or protic solvents. Appropriate PPE, including flame-retardant lab coat, gloves, and face shield, is mandatory.
-
1-Chloroethyl chloroformate (ACE-Cl): Highly toxic and corrosive. Lachrymator. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. All glassware should be properly dried before use in moisture-sensitive reactions. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Method for the preparation of piperazine and its derivatives. US6603003B2.
Sources
Application Notes & Protocols: A Research Roadmap for tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate in Neuroscience
Abstract
This document provides a comprehensive guide for investigating the neuroscience research potential of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate . While this compound is primarily recognized as a synthetic intermediate, its core structure, the 4-fluorophenylpiperazine moiety, is a privileged scaffold found in numerous centrally active pharmaceuticals.[1][2][3] This guide abandons a traditional template to present a forward-looking, scientifically-grounded research plan. It details the rationale for exploring this molecule, provides validated protocols for its chemical derivatization, and outlines a complete in vitro pharmacological screening cascade targeting key CNS receptors. The methodologies are designed to be self-validating, empowering researchers to systematically uncover the therapeutic potential of novel compounds derived from this versatile starting material.
Introduction: The Scientific Rationale
This compound is a chiral piperazine derivative.[4] While direct biological data on this specific molecule is not extensively published, its structural components provide a compelling argument for its exploration in neuroscience drug discovery.
-
The Privileged Scaffold: The arylpiperazine moiety is a cornerstone of medicinal chemistry, renowned for its structural versatility and presence in a multitude of approved drugs.[5][6] Specifically, the (4-fluorophenyl)piperazine core is integral to compounds targeting central nervous system (CNS) disorders by modulating key neurotransmitter systems like serotonin (5-HT) and dopamine (D2).[1][3] The parent compound, para-fluorophenylpiperazine (pFPP), is known to act primarily as a 5-HT₁A receptor agonist.[7] This established activity strongly suggests that derivatives could exhibit potent and selective interactions with these critical CNS targets.
-
The Synthetic Handle: The tert-butoxycarbonyl (Boc) group is a robust protecting group for one of the piperazine nitrogens.[8] Its key advantage is its stability under many reaction conditions and its clean, efficient removal under mild acidic conditions.[9] This feature makes the title compound an ideal starting point for generating a library of novel derivatives, as the newly exposed secondary amine becomes a reactive site for extensive chemical modification.[10]
This guide, therefore, outlines a logical, multi-step workflow to transform this chemical intermediate into a series of candidate molecules and to characterize their potential neuropharmacological activity.
Phase 1: Chemical Derivatization Strategy
The first step in unlocking the potential of the title compound is to remove the Boc protecting group, enabling the synthesis of a diverse library of analogues.
Diagram: Synthetic Workflow
Caption: Workflow for generating a chemical library from the starting material.
Protocol 2.1: Boc Deprotection of Piperazine Moiety
This protocol provides two standard, highly effective methods for removing the Boc group. The choice depends on the scale and sensitivity of other functional groups.[9][11]
Method A: Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the N-Boc-piperazine substrate (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reaction: To the stirred solution at room temperature, add TFA (5-10 equivalents). A common mixture is 25-50% TFA in DCM.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. The resulting product is the TFA salt, which can be used directly or converted to the free base.
Method B: Hydrochloric Acid (HCl) in Dioxane
-
Preparation: Dissolve the N-Boc-piperazine substrate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature. A precipitate of the hydrochloride salt may form.[11]
-
Monitoring: Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: If a precipitate has formed, collect it by filtration and wash with diethyl ether. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
Self-Validation: The success of the deprotection is confirmed by LC-MS, which will show the disappearance of the starting material peak and the appearance of a new peak with a mass corresponding to the deprotected product (loss of 100.12 g/mol ).
Phase 2: In Vitro Pharmacological Screening Cascade
Based on the 4-fluorophenylpiperazine pharmacophore, the most logical primary targets are dopamine and serotonin receptors, which are critical in mood, cognition, and psychosis.[1][3] A tiered screening approach is recommended.
Diagram: In Vitro Screening Workflow
Caption: A tiered workflow for screening the synthesized compound library.
Protocol 3.1: Radioligand Competition Binding Assay (Dopamine D2 Receptor)
This assay determines the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from the receptor.[12]
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: 50 µL membrane preparation, 50 µL radioligand (at a concentration near its Kd), 50 µL assay buffer.
-
Non-specific Binding (NSB): 50 µL membrane preparation, 50 µL radioligand, 50 µL haloperidol.
-
Competition: 50 µL membrane preparation, 50 µL radioligand, 50 µL of varying concentrations of test compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: Cell-Based Functional Assay (Serotonin 5-HT2A/2C or Dopamine D2)
This protocol measures the functional activity (agonist or antagonist) of a compound by detecting changes in a downstream second messenger, such as intracellular calcium (for Gq-coupled receptors like 5-HT2A/2C) or cAMP (for Gi-coupled receptors like D2).[13][14][15][16]
Example: Calcium Flux Assay for 5-HT2A Receptor [13]
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).[17]
-
Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in assay buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence intensity over time (typically 90-180 seconds). A known agonist like serotonin (5-HT) serves as a positive control.[13]
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of the agonist (5-HT, at its EC₈₀) and measure the fluorescence response.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence (maximum - baseline).
-
Agonist: Plot the response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect relative to the control agonist).
-
Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Diagram: D2 Receptor Gi-Coupled Signaling Pathway
Caption: Simplified signaling cascade for a Gi-coupled D2 dopamine receptor.[15]
Data Presentation & Interpretation
Data from the screening cascade should be organized to facilitate clear interpretation and prioritization of compounds.
Table 1: Hypothetical In Vitro Pharmacology Data
| Compound ID | D₂ Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) (Agonist Mode) | 5-HT₂A Emax (%) (vs. 5-HT) |
| Parent-001 | 550 | 120 | 800 | >10,000 | <10 |
| Analog-A01 | 12.5 | 250 | 1,500 | >10,000 | <5 |
| Analog-B04 | 340 | 85 | 25.1 | 45.3 | 95 |
| Analog-C12 | 89 | 9.8 | 450 | >10,000 | <10 |
Interpretation:
-
Analog-A01 shows promising selectivity and high affinity for the D₂ receptor. It lacks functional activity at 5-HT₂A, making it a candidate for further investigation as a D₂-preferring ligand.
-
Analog-B04 is a potent and efficacious 5-HT₂A agonist with lower affinity at other tested receptors. This profile could be relevant for studying psychedelic or antipsychotic (atypical) mechanisms.
-
Analog-C12 displays high affinity and selectivity for the 5-HT₁A receptor, a profile often associated with anxiolytic or antidepressant effects.[18]
Conclusion and Future Directions
This guide provides a foundational strategy for elucidating the neuropharmacological potential of derivatives from this compound. By following a systematic approach of chemical derivatization followed by a tiered in vitro screening cascade, researchers can efficiently identify novel compounds with desirable activity and selectivity at key CNS targets. Promising "hit" compounds identified through these protocols would then become candidates for more advanced studies, including broader receptor panel screening, ADME/Tox profiling, and eventual in vivo behavioral models to validate their therapeutic potential.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs.
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- The medicinal chemistry of piperazines: A review. (n.d.). PubMed.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). BPS Bioscience.
- 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- para-Fluorophenylpiperazine. (n.d.). Wikipedia.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2018). New Journal of Chemistry.
- D2 Dopamine Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
- tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate. (n.d.). MySkinRecipes.
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Millson.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
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tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate as a dopamine receptor ligand
An in-depth guide to the pharmacological characterization of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a putative dopamine receptor ligand.
Foreword: The Phenylpiperazine Scaffold in Neuropharmacology
The piperazine ring, particularly when substituted with an aryl group, represents a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties have made it a cornerstone in the development of ligands targeting G-protein coupled receptors (GPCRs), especially the dopamine receptor family.[1][2] Many clinically significant antipsychotics and investigational drugs for neuropsychiatric disorders incorporate this core moiety.[3][4] The activity of these molecules is finely tuned by the nature of the aromatic group and the substituents on the second piperazine nitrogen. The 4-fluorophenyl group, as seen in this compound, is a common feature in CNS-active compounds, often enhancing metabolic stability and receptor affinity.
This document serves as a comprehensive guide for researchers to systematically characterize the pharmacological profile of this compound (hereafter referred to as "the compound") at dopamine receptors. While this specific molecule is recognized as a chiral building block for CNS drug development[5], its direct dopamine receptor activity is not yet extensively published. Therefore, this guide provides a robust, field-proven workflow to elucidate its binding affinity, functional efficacy, and receptor subtype selectivity, transforming it from a chemical intermediate into a pharmacologically characterized tool compound.
Compound Profile: this compound
| Property | Details |
| IUPAC Name | This compound |
| CAS Number | 886767-25-5[6] |
| Molecular Formula | C15H21FN2O2 |
| Molecular Weight | 280.34 g/mol |
| Structure | A piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a 4-fluorophenyl group on the carbon adjacent to the other nitrogen. |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely low. |
Safety, Handling, and Solution Preparation
Prior to experimentation, researchers must consult the specific Safety Data Sheet (SDS) for the compound. Based on data from structurally related piperazine derivatives, the following precautions are advised.[7]
1. Hazard Assessment:
-
Acute Toxicity: May be harmful if swallowed.[7]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust or fumes.
2. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]
3. Stock Solution Protocol:
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh a precise amount of the compound (e.g., 2.80 mg) into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Part 1: In Vitro Receptor Binding Affinity Profiling
Scientific Rationale: The first step in characterizing a novel ligand is to determine its affinity for the target receptor(s). Binding affinity, quantified by the inhibitor constant (Ki), measures the strength of the interaction between the ligand and the receptor. A lower Ki value signifies higher affinity.[10] We will employ a competitive radioligand binding assay, a gold-standard technique that measures the ability of our unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.[11] This allows us to determine the compound's affinity and its selectivity for different dopamine receptor subtypes (e.g., D2 vs. D3).
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: D2/D3 Receptor Radioligand Competition Binding Assay
Objective: To determine the Ki of the test compound for the human dopamine D2 (long isoform) and D3 receptors.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing either human D2L or D3 receptors.
-
Radioligand: [³H]-Spiperone (a common D2-like antagonist radioligand).
-
Non-specific binding (NSB) control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates and filtration apparatus with GF/B or GF/C glass fiber filters.
-
Liquid scintillation cocktail and a scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map to include total binding (TB), non-specific binding (NSB), and a range of concentrations for the test compound (e.g., 10-point curve from 0.1 nM to 10 µM).
-
Reagent Preparation:
-
Thaw cell membranes on ice and dilute in ice-cold Assay Buffer to a final concentration that yields robust signal (e.g., 5-20 µg protein per well).
-
Dilute [³H]-Spiperone in Assay Buffer to a working concentration that is approximately its Kd value for the respective receptor (e.g., ~0.3 nM).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
-
Assay Incubation:
-
To each well, add 50 µL of Assay Buffer (for TB), 10 µM Haloperidol (for NSB), or the corresponding concentration of the test compound.
-
Add 50 µL of the diluted [³H]-Spiperone to all wells.
-
Initiate the reaction by adding 100 µL of the diluted cell membranes to all wells. The final volume is 200 µL.
-
-
Equilibrium: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.
-
Filtration:
-
Pre-soak the filter mat in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Rapidly aspirate the contents of each well through the filter mat using a cell harvester.
-
Wash each well 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat, place it in a scintillation vial or bag, and add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each filter spot using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the % inhibition of specific binding: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB))
-
Determine IC50: Plot % Inhibition versus the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation :[10] Ki = IC50 / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Part 2: In Vitro Functional Activity Determination
Scientific Rationale: After confirming binding, the next critical step is to determine the compound's functional effect. Is it an agonist that activates the receptor, an antagonist that blocks activation, or a partial agonist with intermediate activity? Dopamine D2-like receptors (D2, D3, D4) are canonically coupled to the Gi/o family of G-proteins.[12] Receptor activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][13][14] Therefore, a functional assay measuring the inhibition of cAMP production is a direct readout of D2-like receptor activation.
Caption: Canonical Gi-coupled signaling pathway of D2/D3 receptors.
Protocol 2: cAMP Inhibition Functional Assay (HTRF)
Objective: To determine if the test compound acts as an agonist, partial agonist, or antagonist at human D2 and D3 receptors by measuring its effect on cAMP levels.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human D2L or D3 receptors.
-
Reference Agonist: Dopamine or Quinpirole.
-
Stimulant: Forskolin (used to elevate basal cAMP levels, creating a window for measuring inhibition).
-
HTRF cAMP Detection Kit (e.g., from Cisbio, Revvity).
-
Low-volume 384-well white plates.
-
HTRF-compatible microplate reader.
Procedure:
A. Agonist Mode:
-
Cell Plating: Seed the cells into a 384-well plate and grow to near confluency.
-
Compound Addition: Prepare serial dilutions of the test compound and the reference agonist (Dopamine). Add them to the appropriate wells.
-
Stimulation: Add a fixed concentration of Forskolin to all wells to stimulate cAMP production (a concentration that gives ~80% of the maximal response is ideal).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and perform the HTRF cAMP detection steps according to the manufacturer's protocol. This typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a lanthanide cryptate (the donor fluorophore).
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
B. Antagonist Mode:
-
Cell Plating: Same as agonist mode.
-
Compound Addition: Prepare serial dilutions of the test compound and add to the wells. Incubate for 15-30 minutes to allow the antagonist to bind.
-
Agonist Challenge: Add the reference agonist (Dopamine) at a concentration that gives ~80% of its maximal effect (its EC₈₀).
-
Stimulation & Detection: The remaining steps (Forskolin addition, incubation, HTRF detection, and reading) are the same as in the agonist mode.
Data Analysis:
-
Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.
-
Normalize Data: Convert the HTRF ratio to % cAMP inhibition (for agonist mode) or % inhibition of the agonist response (for antagonist mode).
-
Determine Potency and Efficacy:
-
Agonist Mode: Plot % cAMP inhibition vs. log [Compound]. Fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy relative to the reference agonist).
-
Antagonist Mode: Plot % inhibition of agonist response vs. log [Compound]. Fit the curve to determine the IC50 (potency).
-
Data Interpretation and Summary
The combined results from binding and functional assays provide a comprehensive pharmacological profile. The data should be compiled into a clear, concise table for easy comparison.
| Parameter | Receptor Subtype | This compound | Reference Compound (e.g., Haloperidol) |
| Binding Affinity | Dopamine D2L | Ki = [Insert Value] nM | Ki = ~0.5-2 nM |
| Dopamine D3 | Ki = [Insert Value] nM | Ki = ~0.5-2 nM | |
| Selectivity Ratio | D2 / D3 | [Calculate Ki D2 / Ki D3] | ~1 |
| Functional Activity | Dopamine D2L | EC50/IC50 = [Insert Value] nM | IC50 = ~2-5 nM |
| Dopamine D3 | EC50/IC50 = [Insert Value] nM | IC50 = ~2-5 nM | |
| Efficacy (Emax) | Dopamine D2L | [Insert Value] % (vs. Dopamine) | Antagonist (Emax ≈ 0%) |
| Dopamine D3 | [Insert Value] % (vs. Dopamine) | Antagonist (Emax ≈ 0%) |
Interpreting the Results:
-
Agonist: Shows efficacy (Emax > 0%) in the agonist mode functional assay.
-
Antagonist: Shows no efficacy (Emax ≈ 0%) in the agonist mode but demonstrates potency (a measurable IC50) in the antagonist mode assay.
-
Partial Agonist: Shows efficacy that is significantly lower than the full agonist (0% < Emax < 100%) in the agonist mode.
-
Selectivity: A D2/D3 selectivity ratio significantly greater than 1 indicates D3 selectivity, while a ratio significantly less than 1 indicates D2 selectivity. A ratio near 1 suggests non-selective binding.[15]
Conclusion and Future Directions
This application note outlines a validated workflow to define the pharmacological identity of this compound. By systematically determining its binding affinity (Ki) and functional activity (EC50/IC50, Emax) at D2 and D3 receptors, researchers can classify it as an agonist, antagonist, or partial agonist and quantify its subtype selectivity. This foundational dataset is crucial for deciding the compound's utility as a research tool or its potential as a starting point for further drug development. Subsequent studies could involve profiling against other dopamine receptor subtypes (D1, D4, D5), assessing off-target activity at other GPCRs (e.g., serotonin receptors), and, if the in vitro profile is compelling, advancing to in vivo models to study its effects on behavior, such as locomotor activity.[10]
References
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- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Di Pietro, O., et al. (2018). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 61(17), 7933-7940.
- Kapil, A., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(15), 4443.
- Eurofins DiscoverX. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR.
- Nilsson, M. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Uppsala University.
- Xu, J., et al. (2022). Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. International Journal of Molecular Sciences, 23(20), 12285.
- Wouters, E., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(8), 7381.
- Samshuddin, S., et al. (2011). tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2682.
- Free, R. B., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry, 19(1), 171-183.
- Firth, A. G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(12), x211246.
- Stratowa, C., et al. (1995). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor and Signal Transduction Research, 15(1-4), 649-660.
- Yuan, J., et al. (2015). Design, Synthesis, and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in Vivo Behavioral Profile. Journal of Medicinal Chemistry, 58(20), 8214-8228.
- Firth, A. G., et al. (2021). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate.
- Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Indo American Journal of Pharmaceutical Sciences, 5(5), 4443-4451.
- West, A. R., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
- Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US.
- Xiao, J., et al. (2014). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- van der Walt, M. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. North-West University.
- MySkinRecipes. (n.d.). tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate.
- Cedenilla, C. A., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry.
- Micheli, F., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(16), 3745-3757.
- Mukherjee, J. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD).
- West, A. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Pharmaceuticals, 14(6), 512.
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Application Notes & Protocols: A Researcher's Guide to In Vivo Experimental Design for Piperazine Derivatives
Introduction: The Piperazine Scaffold and the Imperative for Rigorous In Vivo Evaluation
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have made it a privileged scaffold in drug discovery.[1][2] Piperazine derivatives encompass a broad class of therapeutics with diverse pharmacological activities, including well-known antipsychotic, antidepressant, anxiolytic, and anthelmintic agents.[3][4] Many of these compounds exert their effects on the central nervous system (CNS) by modulating neurotransmitter pathways, such as those involving dopamine and serotonin.[5][6]
While in vitro assays are invaluable for initial screening and mechanism of action studies, they cannot replicate the complex, dynamic environment of a living organism. Therefore, robust in vivo studies are the crucible in which the true therapeutic potential and safety profile of a novel piperazine derivative are forged. This guide provides a comprehensive framework for designing and executing preclinical in vivo studies, focusing on the critical elements of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological evaluation. Our goal is to equip researchers with the principles and protocols necessary to generate reliable, reproducible data that can confidently guide drug development decisions.
Section 1: Foundational Principles of In Vivo Experimental Design
A successful in vivo study is built on a foundation of meticulous planning and ethical considerations. Before any experiment is conducted, a clear, well-defined scientific question must be established. This question will dictate the choice of animal model, experimental endpoints, and overall study design.
Ethical Considerations and the 3Rs
All animal research must be conducted with the highest ethical standards. The principles of the 3Rs —R eplacement, R eduction, and R efinement—should be the guiding philosophy:
-
Replacement: Using non-animal methods wherever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Furthermore, transparent and comprehensive reporting of animal experiments is crucial for reproducibility. Researchers are strongly encouraged to adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[7][8][9][10][11]
Study Design: Controls, Randomization, and Blinding
To ensure the validity of experimental results, several key design elements are non-negotiable:
-
Control Groups: A vehicle control group (receiving the formulation without the drug) is essential to differentiate the effects of the piperazine derivative from those of the vehicle itself.[12] A positive control (a known drug with a similar mechanism or therapeutic effect) can validate the sensitivity of the experimental model.
-
Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.
-
Blinding: Whenever possible, researchers conducting the experiment and analyzing the data should be blinded to the treatment assignments to prevent observer bias.
Power Analysis and Sample Size
The number of animals used in a study should be justified by a power analysis. This statistical method helps determine the minimum sample size required to detect a statistically significant effect of a given magnitude, thereby avoiding both wasteful use of animals in overpowered studies and the risk of false-negative results in underpowered ones.
Section 2: The Critical First Step: Formulation and Vehicle Selection
The most potent compound is useless if it cannot be delivered to its target in the body. For orally administered drugs, especially poorly water-soluble compounds, vehicle selection is a critical and often challenging step.[13][14] An inappropriate vehicle can lead to poor bioavailability, inconsistent exposure, or even direct toxicity, confounding the study results.[12][15]
Protocol 2.1: Systematic Vehicle Screening for Oral Gavage
Objective: To identify a safe and effective vehicle that allows for the stable and homogenous suspension or solubilization of the piperazine derivative for oral administration.
Materials:
-
Test piperazine derivative
-
Aqueous vehicles: Water, 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC)[14]
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)[13][15]
-
Surfactants: Polysorbate 80 (Tween® 80), Sodium lauryl sulfate (SLS)[13][14]
-
Complexing agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13][15]
-
Vortex mixer, magnetic stirrer, pH meter, microscope
Procedure:
-
Initial Solubility Assessment:
-
Attempt to dissolve the compound at the target concentration in simple aqueous vehicles (e.g., water, 0.9% saline).
-
If solubility is poor, proceed to more complex vehicle systems.
-
-
Screening Complex Vehicles:
-
Prepare a small matrix of formulations. A common starting point for a poorly soluble compound is a suspension in 0.5% MC or CMC, often with a small amount of surfactant like 0.1% Tween® 80 to aid wetting.[14]
-
For compounds requiring solubilization, test co-solvent systems (e.g., 10% DMSO, 40% PEG 400, 50% water). Causality: The goal is to use the minimum amount of organic co-solvent necessary, as high concentrations can be toxic.[12]
-
-
Homogeneity and Stability Assessment:
-
Vortex or stir each preparation vigorously.
-
Visually inspect for homogeneity immediately after preparation and at set time points (e.g., 30, 60, 120 minutes) to assess for precipitation or phase separation.
-
Place a drop of the suspension on a microscope slide to visually confirm that the particles are fine and uniformly dispersed.
-
-
Dose-ability Check:
-
Ensure the final formulation can be easily and accurately drawn into and dispensed from a dosing syringe (gavage needle). Highly viscous solutions can lead to inaccurate dosing.[13]
-
-
Final Selection:
-
Choose the simplest vehicle system that provides a stable, homogenous, and dose-able formulation for the duration of the planned experiment.
-
Section 3: Pharmacokinetic (PK) Studies: What the Body Does to the Drug
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a piperazine derivative. The data generated—such as maximum concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and area under the curve (AUC)—are critical for designing rational dosing regimens for subsequent efficacy and toxicology studies.[16]
Workflow for a Typical Rodent PK Study
Caption: Workflow for a standard rodent pharmacokinetic study.
Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the key PK parameters of a piperazine derivative after oral (PO) and intravenous (IV) administration.
Animals: Male Sprague-Dawley rats (n=3-4 per group), weight-matched.
Procedure:
-
Acclimatization: House animals for at least 5 days prior to the study under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[17]
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing, with water available.[18][19] Causality: Fasting standardizes conditions in the gastrointestinal tract, reducing variability in oral absorption.
-
Dosing:
-
PO Group: Administer the test compound via oral gavage at the desired dose (e.g., 10 mg/kg). Record the exact time of administration.
-
IV Group: Administer the test compound via bolus injection into a tail vein at a lower dose (e.g., 1-2 mg/kg). The IV dose allows for the calculation of absolute oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. A typical schedule is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
For IV administration, earlier time points (e.g., 2 minutes) are crucial.
-
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the piperazine derivative in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.
Sample Data Presentation: Pharmacokinetic Parameters
| Parameter | Route: Oral (10 mg/kg) | Route: Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 980 ± 120 |
| Tmax (h) | 1.0 ± 0.5 | 0.08 (5 min) |
| AUC₀-t (ng*h/mL) | 1850 ± 210 | 1250 ± 150 |
| t½ (h) | 4.5 ± 0.8 | 3.9 ± 0.6 |
| Oral Bioavailability (F%) | 14.8% | N/A |
| Data are presented as mean ± standard deviation. |
Section 4: Pharmacodynamic (PD) and Efficacy Studies: What the Drug Does to the Body
PD studies aim to demonstrate that the drug engages its intended target and produces a desired biological or therapeutic effect. For piperazine derivatives targeting CNS disorders, this often involves using animal models that recapitulate certain aspects or symptoms of human neuropsychiatric conditions.[20][21][22][23] The choice of model is paramount and must be aligned with the drug's proposed mechanism of action and therapeutic indication.[24]
Selecting the Right Animal Model
The validity of an animal model is typically assessed based on three criteria:[24]
-
Face Validity: The model shows behavioral or physiological symptoms analogous to the human disorder.
-
Construct Validity: The model is based on a similar underlying pathophysiology or genetic cause as the human disorder.
-
Predictive Validity: The model responds to treatments that are effective in humans.
Examples of Animal Models for CNS Disorders:
-
Schizophrenia: Pharmacological models (e.g., MK-801 or amphetamine-induced hyperactivity) are used to assess antipsychotic potential by measuring the drug's ability to reduce locomotor activity.[5][25]
-
Depression: The Forced Swim Test (FST) and Tail Suspension Test (TST) are common screening tools where a reduction in immobility time is indicative of antidepressant-like effects.[26][27][28]
-
Anxiety: The Elevated Plus Maze (EPM) and Light-Dark Box tests are used to assess anxiolytic activity, measured by an increase in time spent in the open or illuminated areas.
Protocol 4.1: Assessing Antidepressant-Like Activity using the Forced Swim Test (FST) in Mice
Objective: To evaluate the potential antidepressant effect of a piperazine derivative by measuring its impact on immobility time in the FST.
Animals: Male C57BL/6 mice (n=8-12 per group).
Procedure:
-
Drug Administration: Administer the piperazine derivative (e.g., at 1, 3, and 10 mg/kg, PO), vehicle, or a positive control (e.g., Imipramine, 20 mg/kg, IP) at a pre-determined time before the test (e.g., 60 minutes). This timing should be informed by the compound's Tmax from PK studies.
-
Test Apparatus: Use a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test Procedure:
-
Gently place each mouse individually into the cylinder.
-
Record the behavior for a total of 6 minutes.
-
Analyze the duration of immobility (defined as the cessation of struggling and making only minimal movements necessary to keep the head above water) during the last 4 minutes of the test.[26]
-
-
Data Analysis: Compare the mean immobility time across all groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group. A significant reduction in immobility suggests an antidepressant-like effect.[29]
Integrating PK and PD
A key goal is to establish a PK/PD relationship, which links drug exposure (concentration in plasma or brain) to the pharmacological effect. This helps in identifying the minimum effective concentration and optimizing the dosing regimen for future studies.
Caption: Conceptual model illustrating the PK/PD relationship.
Section 5: Toxicology and Safety Pharmacology
Early assessment of a compound's safety profile is crucial. Acute toxicity studies help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. These studies are often conducted following guidelines from the Organisation for Economic Co-operation and Development (OECD).[19][30]
Protocol 5.1: Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a piperazine derivative and estimate its LD50 (median lethal dose).
Animals: Female Wistar rats (as they are often slightly more sensitive).
Procedure: This is a stepwise procedure using 3 animals per step.[19]
-
Starting Dose: Based on any prior data, select a starting dose from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). For a new compound, 300 mg/kg is a common starting point.
-
Dosing and Observation:
-
Fast animals overnight.[17]
-
Administer a single oral dose of the compound to 3 rats.
-
Observe animals closely for the first several hours post-dosing and then daily for a total of 14 days.[17]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions) and any mortalities.
-
-
Stepwise Progression: The outcome of the first step determines the next step:
-
If 2 or 3 animals die, the dose is lowered for the next group of 3 animals.
-
If 0 or 1 animal dies, the dose is increased for the next group.
-
The procedure continues until a stopping criterion is met (e.g., identifying a dose that causes mortality and a dose that does not), which allows for classification of the compound's toxicity.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any organ abnormalities.
Sample Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | N | Mortality | Clinical Signs | Gross Necropsy Findings |
| Vehicle | 3 | 0/3 | No signs observed | No abnormalities |
| 300 | 3 | 0/3 | Mild lethargy at 1-2h post-dose, resolved by 4h | No abnormalities |
| 1000 | 3 | 1/3 | Severe lethargy, ataxia, piloerection | Pale liver in decedent |
| 2000 | 3 | 3/3 | Severe lethargy, tremors, convulsions | N/A (all died) |
Conclusion
The in vivo evaluation of piperazine derivatives is a complex but essential phase of drug development. A scientifically sound, ethically grounded, and methodically executed experimental plan is paramount. By carefully considering the principles of study design, selecting appropriate vehicles and animal models, and systematically evaluating pharmacokinetics, pharmacodynamics, and safety, researchers can build a robust data package. This comprehensive approach not only de-risks the progression of promising candidates but also ensures that only the safest and most effective compounds advance toward clinical evaluation, ultimately contributing to the development of new medicines for patients in need.
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- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.MDPI.[Link]
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Application Notes and Protocols: Tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate in CNS Drug Discovery
Introduction: A Privileged Scaffold for Modulating the Central Nervous System
In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular architectures that can effectively and selectively engage neurological targets is paramount. Among the myriad of heterocyclic scaffolds, the arylpiperazine moiety has emerged as a "privileged" structure, consistently appearing in a multitude of clinically successful CNS drugs, including antidepressants, antipsychotics, and anxiolytics.[1] This prominence is largely due to the piperazine ring's ability to serve as a versatile linker, its basic nitrogen atom which can be protonated at physiological pH to interact with key receptor residues, and the profound influence of the aryl substituent on pharmacological activity.
This document provides a comprehensive technical guide on tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate , a key building block for the synthesis of novel CNS drug candidates. The strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability and improve blood-brain barrier (BBB) penetration, making this intermediate particularly valuable for targeting the CNS. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective chemical manipulation, providing a gateway to a diverse range of derivatives.
These application notes will delve into the synthesis, physicochemical properties, and, most importantly, the practical applications of this compound in a CNS drug discovery workflow. We will provide detailed, field-proven protocols for the derivatization of this scaffold and the subsequent in vitro and in vivo evaluation of the resulting compounds, with a focus on modulators of the serotonergic system, a key player in mood and psychotic disorders.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 886767-25-5 | [2] |
| Molecular Formula | C15H21FN2O2 | [2] |
| Molecular Weight | 280.35 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General chemical knowledge |
| Hazard Identification | Irritant | [2] |
Table 1: Physicochemical properties of this compound.
Synthetic Protocol: A Representative Pathway
While numerous proprietary methods exist for the synthesis of arylpiperazines, a common and adaptable approach involves the nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. Below is a representative, multi-step synthesis that can be adapted for the preparation of this compound.
Diagram of Synthetic Pathway
Caption: A representative synthetic scheme for this compound.
Step-by-Step Protocol:
-
Buchwald-Hartwig Amination:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).
-
Add a base (e.g., sodium tert-butoxide, 1.4 eq) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 1-(4-fluorophenyl)piperazine, by column chromatography on silica gel.
-
-
Boc Protection:
-
Dissolve the purified 1-(4-fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with a weak acidic solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
-
Application in CNS Drug Discovery: A Gateway to Novel Serotonin Modulators
The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of CNS drug candidates. The Boc-protected nitrogen at the 1-position allows for selective deprotection and subsequent functionalization at this position, while the nitrogen at the 4-position can be involved in various coupling reactions. This dual functionality is a key advantage in building molecular complexity.
A primary application is in the development of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a range of psychiatric disorders.[3] For instance, the 5-HT2A receptor is a key target for atypical antipsychotics.[4]
Workflow for Developing Novel CNS Drug Candidates
Caption: A typical workflow for the use of the title compound in CNS drug discovery.
Protocol 1: Synthesis of a Derivative Library via Amide Coupling
This protocol describes the deprotection of the Boc group followed by amide bond formation, a common strategy to generate a library of diverse compounds for screening.
-
Boc Deprotection:
-
Dissolve this compound in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of 3-(4-fluorophenyl)piperazine can often be used directly in the next step.
-
-
Amide Coupling:
-
In a series of reaction vials, place the desired carboxylic acids (1.0 eq each).
-
Add a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a solution of the deprotected 3-(4-fluorophenyl)piperazine TFA salt (1.2 eq) to each vial.
-
Stir the reactions at room temperature overnight.
-
Work up the reactions by diluting with an organic solvent, washing with water and brine, and drying the organic layers.
-
Purify the final products by preparative HPLC or column chromatography.
-
In Vitro Evaluation: Assessing Target Engagement
Once a library of derivatives is synthesized, the next critical step is to evaluate their ability to interact with the intended biological target. For CNS drug discovery targeting the serotonergic system, radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor subtype.
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of newly synthesized compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin or another high-affinity 5-HT2A ligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM mianserin).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).
-
100 µL of the cell membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked (in 0.5% polyethyleneimine) filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation: Assessing Pharmacological Effects
Compounds that demonstrate promising in vitro activity must then be evaluated in vivo to assess their effects on behavior and to gain insights into their potential therapeutic utility. For antidepressant and anxiolytic drug candidates, the Forced Swim Test and the Elevated Plus Maze are widely used and validated models.
Protocol 3: Forced Swim Test (FST) in Mice for Antidepressant-like Activity
The FST is a behavioral despair model where the immobility of the animal is interpreted as a depressive-like state. Antidepressant compounds are known to reduce this immobility time.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle (e.g., saline with a small amount of Tween 80) via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Scoring: Record the session and score the last 4 minutes for immobility. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.
Protocol 4: Elevated Plus Maze (EPM) in Rats for Anxiolytic-like Activity
The EPM is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation and Dosing: Similar to the FST, acclimate the rats to the testing room and administer the test compound or vehicle prior to the test.
-
Test Session: Place the rat in the center of the maze, facing one of the open arms, and allow it to explore for 5 minutes.
-
Scoring: An automated tracking system or a trained observer records the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the compound-treated groups compared to the vehicle group indicates an anxiolytic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.
Assessing Blood-Brain Barrier Permeability
A critical factor for any CNS drug candidate is its ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive BBB permeability.
Protocol 5: PAMPA-BBB Assay
Materials:
-
96-well filter plates with a hydrophobic PVDF membrane.
-
96-well acceptor plates.
-
Brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and standards with known BBB permeability (high and low).
-
LC-MS or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the brain lipid solution.
-
Compound Preparation: Prepare solutions of the test compounds and standards in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the compound solutions to the donor (filter) plate wells.
-
-
Incubation: Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Compounds are typically classified as high, medium, or low permeability based on their Pe values, providing an early indication of their potential to reach the CNS.
Conclusion
This compound is a strategically designed and highly valuable building block for CNS drug discovery. Its structural features facilitate the synthesis of diverse libraries of compounds, particularly those targeting the serotonergic system. The protocols outlined in these application notes provide a robust framework for researchers to utilize this intermediate effectively, from chemical derivatization through to in vitro and in vivo pharmacological evaluation. By integrating these methodologies, drug discovery professionals can accelerate the identification and optimization of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
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- de Oliveira, V., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552.
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Application Notes and Protocols for the Boc Deprotection of Fluorophenylpiperazines
Introduction: The Significance of Fluorophenylpiperazines and Amine Protection in Drug Discovery
Fluorophenylpiperazine moieties are privileged scaffolds in modern medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals targeting a wide array of biological targets.[1][2][3] Their unique physicochemical properties, imparted by the fluorine substituent, can enhance metabolic stability, membrane permeability, and binding affinity. The synthesis of complex drug candidates based on this scaffold invariably requires a robust strategy for the protection and deprotection of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability across a broad range of chemical transformations and its clean, quantitative removal under acidic conditions.[4][5][6]
This document provides a comprehensive guide to the Boc deprotection of fluorophenylpiperazines, offering detailed protocols, mechanistic insights, and troubleshooting advice to researchers in organic synthesis and drug development.
Scientific Integrity and Logic: A Self-Validating Approach to Deprotection
The successful removal of a Boc group hinges on a delicate balance: achieving complete deprotection without compromising other sensitive functional groups within the molecule. Our protocols are designed as self-validating systems, incorporating an understanding of the underlying reaction mechanism to anticipate and mitigate potential side reactions.
The Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism.[7][8][9][10][11] The process can be broken down into three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12] This initial step activates the carbamate for cleavage.
-
Formation of a Carbocation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][12] The liberated amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding salt.
The efficiency of this process is influenced by several factors, including the strength of the acid, the solvent, the reaction temperature, and the electronic nature of the substrate. For fluorophenylpiperazines, the electron-withdrawing nature of the fluorine atom can influence the basicity of the piperazine nitrogen and potentially the kinetics of the deprotection, although this effect is generally modest.[13][14]
Visualization of the Deprotection Workflow
The general experimental workflow for the Boc deprotection of a fluorophenylpiperazine is outlined below. This process includes the reaction setup, monitoring, work-up, and purification of the final product.
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Application Notes and Protocols: Characterizing tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate Interactions with the Dopamine Transporter (DAT) using Radioligand Binding Assays
Introduction: Unveiling the Pharmacological Profile of a Novel Phenylpiperazine Derivative
The phenylpiperazine scaffold is a privileged structure in neuroscience research and drug discovery, with derivatives targeting a wide array of monoaminergic G-protein coupled receptors (GPCRs) and transporters.[1][2] The compound of interest, tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, is a synthetic molecule featuring this key moiety. While the precise biological target of this specific molecule is not extensively documented in publicly available literature, its structural similarity to other known psychoactive agents suggests a high probability of interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).[3][4][5]
This application note provides a comprehensive guide for researchers to characterize the binding affinity of this compound for the human dopamine transporter (DAT) using in vitro radioligand binding assays. The protocols detailed herein are designed to be robust and self-validating, providing a framework for determining the equilibrium dissociation constant (Ki) of the compound. We will proceed under the working hypothesis that this compound interacts with DAT, a common target for this chemical class.
The Cornerstone of Pharmacological Characterization: Radioligand Binding Assays
Radioligand binding assays are a sensitive and quantitative method to study the interaction of ligands with their receptors or transporters.[6][7] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target of interest. By measuring the displacement of the radioligand by an unlabeled test compound, we can determine the affinity of the test compound for the target. There are two primary types of radioligand binding assays that will be discussed:
-
Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[8]
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the target.[6][7]
Experimental Workflow Overview
The overall experimental workflow for characterizing the binding of this compound to the dopamine transporter is as follows:
Figure 1. A schematic overview of the radioligand binding assay workflow.
PART 1: Membrane Preparation and Characterization
High-quality cell membranes expressing the target of interest are crucial for a successful binding assay.[7] For this protocol, we will use Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT).
Protocol 1: Preparation of hDAT-Expressing Cell Membranes
-
Cell Culture: Culture HEK293 cells stably expressing hDAT in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic) to confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape the cells into ice-cold DPBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in a small volume of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
PART 2: Saturation Binding Assay with [3H]CFT
To accurately determine the Ki of our test compound, we must first characterize the binding of our chosen radioligand, [3H]-(−)-2-β-Carbomethoxy-3-β-(4-fluorophenyl)tropane ([3H]CFT), to the hDAT-expressing membranes. [3H]CFT is a high-affinity ligand for DAT.[3][9]
Protocol 2: [3H]CFT Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [3H]CFT (e.g., 0.1 to 20 nM) to wells containing assay buffer and the hDAT membrane preparation (typically 10-20 µg of protein per well).
-
Non-specific Binding (NSB): To a parallel set of wells, add the same increasing concentrations of [3H]CFT, the hDAT membrane preparation, and a high concentration of a known DAT inhibitor to block all specific binding (e.g., 10 µM GBR 12909).[10]
-
-
Incubation: Incubate the plate at room temperature (or 4°C for higher affinity) for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis for Saturation Binding
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine Kd and Bmax: Plot the specific binding (Y-axis) against the concentration of [3H]CFT (X-axis). Fit the data using non-linear regression analysis (one-site binding hyperbola) in a suitable software package (e.g., GraphPad Prism). This will yield the Kd (in nM) and Bmax (in fmol/mg protein).
| [3H]CFT (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 700 | 5800 |
| 1.0 | 11000 | 1300 | 9700 |
| 2.5 | 18500 | 2800 | 15700 |
| 5.0 | 24000 | 5000 | 19000 |
| 10.0 | 28000 | 9000 | 19000 |
| 20.0 | 29500 | 10500 | 19000 |
Table 1: Example Data for a [3H]CFT Saturation Binding Experiment.
PART 3: Competition Binding Assay
Now, we will determine the affinity of this compound for hDAT by its ability to displace [3H]CFT.
Protocol 3: Competition Binding Assay
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Add a fixed concentration of [3H]CFT (ideally at or below its Kd value, e.g., 1 nM) to all wells.
-
Add increasing concentrations of the unlabeled test compound, this compound (e.g., from 10-11 M to 10-5 M).
-
Add the hDAT membrane preparation (10-20 µg of protein per well).
-
Include control wells for total binding (no test compound) and non-specific binding (10 µM GBR 12909).
-
-
Incubation, Filtration, and Counting: Follow steps 2-5 as described in Protocol 2.
Data Analysis for Competition Binding
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percent specific binding using the formula: % Specific Binding = ((DPMsample - DPMNSB) / (DPMTotal - DPMNSB)) * 100
-
Determine IC50: Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis). Fit the data using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand determined from the saturation binding assay.
-
| Log [Test Compound] (M) | % Specific Binding |
| -11 | 100.2 |
| -10 | 98.5 |
| -9 | 95.1 |
| -8 | 75.3 |
| -7.5 | 51.2 |
| -7 | 25.6 |
| -6.5 | 10.1 |
| -6 | 5.4 |
| -5 | 2.1 |
Table 2: Example Data for a Competition Binding Experiment.
Signaling Pathway and Assay Principle Diagram
Figure 2. Principle of the competition radioligand binding assay.
Conclusion and Further Steps
By following these protocols, researchers can reliably determine the binding affinity (Ki) of this compound for the human dopamine transporter. A low nanomolar Ki value would suggest that this compound is a potent ligand for DAT.
Further characterization could involve:
-
Selectivity Profiling: Performing similar competition binding assays against other monoamine transporters (SERT, NET) and a panel of GPCRs to determine the selectivity profile of the compound.
-
Functional Assays: Investigating whether the compound acts as an inhibitor (antagonist) or a substrate (releaser/agonist) of dopamine uptake using functional assays, such as [3H]dopamine uptake inhibition assays.[4]
-
Kinetic Binding Assays: Determining the association (kon) and dissociation (koff) rate constants to further understand the binding kinetics.[6][7]
These comprehensive pharmacological data are essential for understanding the mechanism of action of novel compounds and for guiding further drug development efforts.
References
- Hulme, E. C., & Birdsall, N. J. M. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press. [Link]
- Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
- Chen, F., & Reith, M. E. (2001). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of neurochemistry, 78(3), 628–637. [Link]
- Wu, H., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of biomolecular screening, 6(4), 249–256. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683. [Link]
- Ma, D., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.13.1-12.13.15. [Link]
- Belva, N., et al. (2020). Radiotracers for the Central Serotoninergic System. Molecules (Basel, Switzerland), 25(23), 5733. [Link]
- Kaasinen, V., & Vahlberg, T. (2017). Imaging Dopaminergic Neurotransmission in Neurodegenerative Disorders. Diagnostics (Basel, Switzerland), 7(4), 55. [Link]
- Eurofins Discovery. (n.d.). 5-HT7 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - TW. [Link]
- Casbøl, S. A., et al. (2014). Novel and high affinity fluorescent ligands for the serotonin transporter based on (S)-citalopram. ACS chemical neuroscience, 5(5), 384–394. [Link]
- Cantrell, C. G., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Paterson, L. M., et al. (2010). 5-HT radioligands for human brain imaging with PET and SPECT. Medicinal research reviews, 30(4), 555–607. [Link]
- Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & medicinal chemistry, 19(5), 1580–1593. [Link]
- Bernátová, M., & Dóczy, V. (1998). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceskoslovenska fysiologie, 47(2), 101–105. [Link]
- Fishback, J. A., et al. (2014). Structure-activity relationships for a series of bis((4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity, and metabolic stability. Journal of medicinal chemistry, 57(11), 4547–4561. [Link]
- Kumar, V., et al. (2012). N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as selective dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 20(1), 461–473. [Link]
- PubChem. (n.d.). tert-Butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)
- Wikipedia. (n.d.). para-Fluorophenylpiperazine. [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate as a Pivotal Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic use of well-defined chemical intermediates is paramount to the efficient synthesis of complex molecular targets. Among these, tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate stands out as a versatile and highly valuable building block. Its unique structural features—a chiral piperazine core, a strategically placed fluorophenyl group, and a labile tert-butoxycarbonyl (Boc) protecting group—make it an ideal starting point for the synthesis of a wide array of pharmacologically active compounds.
The fluorinated aryl piperazine moiety is a common motif in drugs targeting central nervous system (CNS) disorders, including potential antidepressants, anxiolytics, and antipsychotic agents.[1] The fluorine atom can enhance metabolic stability and receptor binding affinity, while the piperazine scaffold imparts favorable pharmacokinetic properties.[2] The Boc group serves as a crucial temporary shield for one of the piperazine nitrogens, enabling selective functionalization at the other nitrogen atom before its clean, acidic removal.[3][4]
This guide provides an in-depth exploration of this compound, offering detailed application notes, step-by-step protocols, and the scientific rationale behind its use in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application.
| Property | Value |
| CAS Number | 886767-25-5[5] |
| Molecular Formula | C₁₅H₂₁FN₂O₂[5] |
| Molecular Weight | 280.35 g/mol [5] |
| Appearance | Typically a solid |
| Hazard | Irritant[5] |
| Spectroscopic Data (Reference: N-Boc-piperazine) | |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm) and piperazine ring protons (multiplets, ~2.7-3.6 ppm) are characteristic. |
| ¹³C NMR | Resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~155 ppm), and the piperazine ring carbons are key identifiers. |
| Mass Spectrometry (GC-MS) | A prominent peak at m/z 57 corresponding to the tert-butyl cation is a hallmark of Boc-protected compounds.[6] |
| IR Spectroscopy | A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate C=O stretch. |
Core Synthetic Applications
The primary utility of this compound lies in its role as a precursor to more complex molecules. The synthetic strategy typically involves two key stages: functionalization of the free secondary amine and subsequent deprotection of the Boc-protected amine.
Logical Workflow for Synthetic Utilization
The following diagram illustrates the general workflow for using this intermediate in a multi-step synthesis.
Caption: General synthetic workflow using the title intermediate.
Protocol 1: N-Alkylation of the Piperazine Core
This protocol describes a general procedure for the alkylation of the free secondary amine of the piperazine ring.
Rationale: This reaction introduces a desired substituent onto the piperazine nitrogen, which is often a critical step in building the final drug scaffold. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., R-Br, R-I) (1.1-1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard work-up and purification reagents
Procedure:
-
To a stirred solution of this compound in the chosen anhydrous solvent, add the base (K₂CO₃ or TEA).
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up: dissolve the residue in an organic solvent like ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Boc-Deprotection of the Piperazine Nitrogen
The removal of the Boc protecting group is a critical step to unmask the second nitrogen, making it available for further reactions or to yield the final active compound.[3] This is typically achieved under acidic conditions.[3][7]
Decision Tree for Deprotection Method Selection
Caption: Decision tree for selecting a Boc deprotection method.[3]
Method A: Deprotection using Trifluoroacetic Acid (TFA)
Rationale: TFA is a strong acid that effectively cleaves the Boc group. It is often used in dichloromethane (DCM), and both are volatile, making removal after the reaction straightforward.[3]
Materials:
-
N-Boc protected piperazine derivative (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-Boc piperazine derivative in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]
-
For work-up to the free base: Dissolve the residue in water and basify carefully with a saturated NaHCO₃ solution or other suitable base to pH > 8.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Rationale: This method is a common alternative to TFA and directly yields the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated by filtration.[7]
Materials:
-
N-Boc protected piperazine derivative (1 equivalent)
-
Anhydrous solvent (e.g., Methanol, Ethyl Acetate, or Dioxane)
-
4M HCl in 1,4-dioxane solution (5-10 equivalents)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc piperazine derivative in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).[7]
-
To the stirred solution, add the 4M solution of HCl in 1,4-dioxane at room temperature.[7]
-
Stir the reaction mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form during this time.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The salt can be used directly in subsequent steps or neutralized to the free base as described in the TFA protocol.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Specific Hazards of Reagents:
-
TFA and HCl: These are corrosive acids. Handle with extreme care, avoid inhalation of vapors, and prevent contact with skin and eyes.[8]
-
Organic Solvents: Many organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Keep away from ignition sources.
Conclusion
This compound is a strategically designed intermediate that offers a reliable and efficient route to a variety of complex nitrogen-containing heterocyclic compounds. Its utility is rooted in the predictable reactivity of the piperazine core and the robust nature of the Boc protecting group, which can be removed under mild conditions. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers in drug discovery and development can effectively leverage this powerful building block to accelerate their synthetic campaigns and explore novel chemical space.
References
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
- Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH.
- tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate. NIH.
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.
- Synthesis of tert-butyl... | Download Scientific Diagram. ResearchGate.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. CymitQuimica.
- Safety Data Sheet. Fluorochem.
- 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester. Matrix Scientific.
- tert-Butyl piperazine-1-carboxylate. PubChem.
- tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate. MySkinRecipes.
- SYNTHESIS OF 1-(TERT-BUTYL)-3-(METHYL)-4-(4-(METHYLTHIO)BENZYL) PIPERAZINE-1,3-DICARBOXYLATE.
Sources
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- 5. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry, frequently utilized in the development of therapeutics targeting the central nervous system.[1] Achieving a high yield and purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients. This guide will explore common synthetic routes and provide solutions to issues that may arise during the experimental process.
Two prevalent synthetic strategies for constructing the C-N bond to the aryl group are the Buchwald-Hartwig amination and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Frequently Asked Questions (FAQs)
General Synthesis
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene) with a mono-Boc-protected piperazine.[2][3] It is a versatile method that is often favored for its broad substrate scope and high efficiency.[4]
-
Reductive Amination: This method typically involves the reaction of a suitable dicarbonyl compound or a keto-amine precursor with an amine, followed by reduction. For this specific target, an intramolecular reductive amination of a suitably substituted diamine precursor can be an effective strategy.[5][6]
Q2: I'm seeing a significant amount of di-substituted piperazine as a by-product. How can I improve mono-substitution selectivity?
A2: Di-substitution is a common challenge due to the two reactive secondary amines in piperazine. To favor mono-substitution, consider the following:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[7][8]
-
Mono-Protection Strategy: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is then removed in a subsequent step.[7][8]
-
Control of Reaction Conditions: Lowering the reaction temperature and carefully monitoring the reaction progress can help minimize the formation of the di-substituted product.[7]
Buchwald-Hartwig Amination Specifics
Q3: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes?
A3: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary, especially with less reactive aryl chlorides.[2] A screening of different catalyst/ligand combinations is recommended.
-
Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if the starting materials or product are base-sensitive.[2]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.[2] The optimal temperature can vary, so a temperature screen may be necessary.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all reagents and the reaction vessel are properly deoxygenated and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q4: How do I effectively remove the palladium catalyst and ligands after the reaction?
A4: Post-reaction purification can be challenging. Here are some effective methods:
-
Column Chromatography: This is the most common method. Using a silica gel column with an appropriate solvent system can effectively separate the product from the catalyst residues.[2] Adding a small amount of a basic modifier like triethylamine to the eluent can help prevent tailing of the basic product on the acidic silica gel.[7]
-
Aqueous Washes: Washing the organic layer with aqueous solutions of reagents like ammonium chloride or ethylenediaminetetraacetic acid (EDTA) can help to sequester and remove palladium.
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, though this may sometimes lead to product loss.
Reductive Amination Specifics
Q5: My reductive amination is not proceeding to completion or is forming side products. What should I check?
A5: Incomplete reactions or side product formation in reductive aminations can be due to:
-
Reducing Agent: The choice and stoichiometry of the reducing agent are important. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and often effective choice.[6] Stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) may also be used, but pH control is crucial.[9]
-
pH of the Reaction: The pH of the reaction medium is critical for imine/iminium ion formation. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal.
-
Reaction Temperature: The reaction is typically run at room temperature, but gentle heating may be required in some cases. However, higher temperatures can also lead to side reactions.
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields in the palladium-catalyzed synthesis of this compound.
Decision-Making Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Step-by-Step Troubleshooting Protocol
-
Verify Reagent Quality and Purity:
-
Aryl Halide: Ensure the 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene is of high purity. Impurities can inhibit the catalyst.
-
Mono-Boc-piperazine: Verify the purity of the mono-Boc-protected piperazine. The presence of unprotected piperazine will lead to di-arylation.
-
Solvent: Use anhydrous and deoxygenated solvent. Water and oxygen can deactivate the catalyst.
-
Base: Ensure the base is anhydrous and of high quality.
-
-
Review Reaction Conditions:
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a strict inert atmosphere (argon or nitrogen).
-
Temperature Control: Verify the accuracy of the reaction temperature.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Optimize the Catalyst System:
-
Palladium Source: If using a common precursor like Pd₂(dba)₃ or Pd(OAc)₂, consider trying a pre-catalyst which can be more active.[3]
-
Ligand Screening: The choice of phosphine ligand is crucial. If a standard ligand like XantPhos or BINAP is not effective, consider screening other ligands with varying steric and electronic properties, such as RuPhos.[2]
-
-
Optimize the Base:
-
If using a strong base like NaOtBu and observing decomposition of starting materials or product, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[2]
-
-
Optimize Solvent and Temperature:
-
Solvent: Toluene, dioxane, and THF are common choices. If solubility is an issue, consider a more polar solvent like t-butanol.
-
Temperature: Perform a temperature screen to find the optimal reaction temperature. Monitor the reaction progress by TLC or LC-MS to determine the ideal reaction time.
-
Data Presentation: Comparative Yields with Different Ligands
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 100 | 12 | 75 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 68 |
| G3-XPhos | (none) | K₃PO₄ | Toluene | 100 | 8 | 92 |
This is representative data and actual results may vary.
Guide 2: Difficult Purification of the Final Product
This guide addresses common issues encountered during the purification of this compound.
Purification Strategy Flowchart
Caption: Decision-making flowchart for purification strategies.
Step-by-Step Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is useful for removing non-basic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic piperazine product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified piperazine product.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
This is the most common method for achieving high purity.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Crucial Tip: To prevent tailing of the basic product on the acidic silica gel, add a small amount of triethylamine (0.1-1%) to the eluent.[7]
-
Carefully load the adsorbed product onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Crystallization
If the purified product is a solid, crystallization can be an excellent final purification step.
-
Dissolve the product in a minimum amount of a hot solvent in which it is soluble.
-
Slowly add a co-solvent in which the product is poorly soluble until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate.
- tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate - MySkinRecipes.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- managing side-products in the synthesis of oxane-piperazines - Benchchem.
- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH.
Sources
- 1. tert-Butyl (R)-3-(4-fluorophenyl)piperazine-1-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Compound of Interest: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate CAS Number: 886767-25-5[1]
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this compound.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, offering explanations and actionable solutions.
Issue 1: Low Purity After Column Chromatography
Q: My column chromatography purification of this compound is resulting in co-elution of impurities and low purity of the final product. How can I improve the separation?
A: Co-elution is a common challenge when purifying piperazine derivatives due to the presence of structurally similar impurities.[2] Here are several strategies to enhance separation:
Primary Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for Boc-protected piperazine derivatives is a mixture of hexane and ethyl acetate.[3] You can also try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve peak shape, especially if acidic impurities are present.
-
-
Poor Stationary Phase Interaction: The standard silica gel may not be the ideal stationary phase for your specific mixture.
-
Solution: Consider alternative stationary phases.[2] For polar or basic compounds like piperazine derivatives, alumina (basic or neutral) can sometimes provide better separation than silica gel. Reverse-phase chromatography using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol can also be effective, particularly for polar impurities.
-
-
Overloading the Column: Exceeding the loading capacity of the column will lead to broad peaks and poor separation.
-
Solution: As a general rule, for silica gel flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
-
Structurally Similar Impurities: Impurities with very similar polarity to the desired product are inherently difficult to separate.
-
Solution: If optimizing the chromatography system does not yield the desired purity, consider a different purification technique, such as recrystallization or salt formation, either before or after the chromatographic step.
-
Issue 2: Difficulty with Recrystallization
Q: I am trying to purify this compound by recrystallization, but I am experiencing either poor recovery or no crystal formation.
A: Recrystallization is a powerful technique for purifying solid compounds, but success depends on selecting the right solvent and conditions.
Primary Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: A solvent screen is necessary. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good starting point for a compound like this might be a mixed solvent system, such as ethyl acetate/hexanes.[3] One publication reports successful recrystallization of a similar compound from ethyl acetate.[3]
-
-
Product is Too Soluble: If the product is too soluble in the chosen solvent even at low temperatures, recovery will be low.[2]
-
Solution: If you have a single solvent in which the compound is highly soluble, you can add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Oiling Out: The compound may separate from the solution as an oil rather than crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.
-
Solution: Try using a lower boiling point solvent or a mixed solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.
-
-
Presence of Impurities Inhibiting Crystallization: Some impurities can interfere with the crystal lattice formation.
-
Solution: A preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove baseline impurities before attempting recrystallization.
-
Experimental Workflow: Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often stem from the synthetic route. These can include:
-
Starting Materials: Unreacted 1-Boc-piperazine or the fluorophenyl-containing precursor.
-
Di-substituted Piperazine: If the synthesis involves the reaction of piperazine with two different electrophiles, the formation of di-substituted byproducts is a common issue.[4]
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Reagents and Byproducts: Excess reagents or byproducts from the reaction, such as salts formed during the workup.
Q2: Can I use an acidic or basic wash to purify my compound?
A2: An aqueous wash can be a useful preliminary purification step.
-
Acidic Wash: A dilute acidic wash (e.g., 1M HCl) can remove basic impurities. However, be cautious as the piperazine nitrogen in your product is also basic and can be protonated, potentially pulling your product into the aqueous layer. The Boc-protecting group is also acid-labile and can be removed under strong acidic conditions.[4]
-
Basic Wash: A basic wash (e.g., saturated NaHCO₃ or dilute NaOH solution) can remove acidic impurities. This is generally safe for your compound.
Q3: My compound appears to be hygroscopic. How should I handle and store it?
A3: Piperazine and its derivatives are known to be hygroscopic and can absorb moisture from the atmosphere.[2] This can make accurate weighing difficult. It is recommended to handle the compound in a dry environment (e.g., a glove box) if possible and to store it in a tightly sealed container with a desiccant.
Q4: Is it possible to purify my compound by forming a salt?
A4: Yes, salt formation is a viable purification strategy for piperazine derivatives.[2][5] You can react your compound with an acid (e.g., HCl, acetic acid) to form the corresponding salt, which may have different solubility properties than the free base, allowing for purification by crystallization.[5][6] The pure free base can then be regenerated by neutralization.[2]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Dry pack a chromatography column with silica gel.[7] The amount of silica gel should be 50-100 times the weight of the crude material. Wet the column with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the top of the column. Alternatively, dissolve the crude oil directly and load it onto the column.[7]
-
Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.[7]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[7]
Data Presentation
| Purification Technique | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | >95% | Applicable to a wide range of compounds; good for separating complex mixtures. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Recrystallization | >98% | Can yield very pure material; scalable. | Dependent on finding a suitable solvent; not effective for all compounds or for removing all types of impurities. |
| Salt Formation | >98% | Can be highly selective; good for removing non-basic impurities. | Requires an additional step to regenerate the free base; may not be suitable for all compounds. |
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (2025).
- Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Hu, Y., et al. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. HuBei University of Technology.
- Finger, S. (2013). How to extract/isolate piperazine from water without distillation?
- Dow Chemical Co. (1959). Purification of piperazine. U.S.
- Gumireddy, A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Organic Syntheses. (n.d.). tert-Butyl [1-(tert-butoxycarbonyl)
Sources
- 1. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Bioactivity of Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common yet complex issue of low bioactivity in piperazine-containing compounds. The piperazine scaffold is a valuable asset in medicinal chemistry, but its unique physicochemical properties can present challenges.[1][2][3] This resource offers a structured, causality-driven approach to diagnosing and resolving these issues.
Section 1: Troubleshooting Guide - A Systematic Approach
Low or no activity in your primary biological assay is a common starting point. A systematic investigation is essential to pinpoint the root cause. The following workflow will guide you through a logical troubleshooting process.[4]
Initial Question: Is My Compound the Problem?
Before delving into complex biological assays, it's crucial to confirm the fundamentals: the identity, purity, and solubility of your compound.
Q1: Have I confirmed the identity and purity of my synthesized piperazine compound?
Expert Insight: It may seem basic, but compound identity and purity issues are frequent culprits. Contaminants can interfere with assays, or the synthesized molecule may not be the intended structure at all.
Recommended Action:
-
Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the chemical structure.
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. A purity level of >95% is generally recommended for biological screening.
Q2: Is my compound sufficiently soluble in the assay buffer?
Expert Insight: Piperazine is often incorporated to enhance aqueous solubility.[1][5] However, lipophilic substitutions on the ring can counteract this, leading to poor solubility.[4] If a compound is not fully dissolved, its effective concentration is much lower than the nominal concentration, leading to artificially low activity.
Recommended Action:
-
Visual Inspection: Visually inspect your stock solutions and final assay wells for any signs of precipitation.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay using nephelometry or turbidimetry to determine the solubility limit in your specific assay buffer.
-
Formulation Strategies: If solubility is low, consider using a co-solvent (e.g., DMSO, up to a concentration that doesn't affect the assay), or explore salt formation to improve solubility.[1]
Troubleshooting Workflow: Diagnosing the Root Cause of Low Bioactivity
This workflow provides a decision tree to systematically investigate the underlying reasons for poor compound performance.
Caption: A decision tree for troubleshooting low bioactivity in piperazine compounds.
Step 2: Investigating ADME Properties
If your compound's identity, purity, and solubility are confirmed, the next step is to investigate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, especially for cell-based assays.
Q3: Is my compound getting into the cells? (Permeability)
Expert Insight: For a compound to act on an intracellular target, it must first cross the cell membrane. The physicochemical properties of your piperazine derivative, such as its size, lipophilicity, and the number of rotatable bonds, significantly influence its permeability.[6]
Recommended Action:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay to assess passive diffusion. It's a quick and cost-effective first step.
-
Caco-2 Permeability Assay: This cell-based assay is the gold standard for predicting in vivo drug absorption.[7] It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9] This assay can also identify if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). A high efflux ratio (B-A/A-B > 2) suggests the compound is actively transported out of the cell, reducing its intracellular concentration and bioactivity.[4]
Q4: Is my compound being rapidly metabolized?
Expert Insight: The piperazine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation or N-dealkylation.[10] Rapid metabolism in cell-based assays or in vivo can lead to a short half-life and low exposure at the target site. Key CYP enzymes involved in the metabolism of many drugs include CYP1A2, 2C19, 2D6, and 3A4.[11][12]
Recommended Action:
-
Liver Microsomal Stability Assay: This in vitro assay measures the rate at which your compound is metabolized by liver enzymes.[13][14] The output is typically reported as half-life (t½) or intrinsic clearance. A short half-life indicates high metabolic instability.
Table 1: Interpreting Microsomal Stability Data
| Half-life (t½) in minutes | Intrinsic Clearance (µL/min/mg) | Metabolic Stability | Implication for Bioactivity |
| > 30 | < 20 | High | Likely sufficient stability for in vitro assays. |
| 10 - 30 | 20 - 70 | Moderate | May be a contributing factor to low bioactivity. |
| < 10 | > 70 | Low | High probability of rapid metabolism, limiting exposure. |
Step 3: Addressing Target Engagement and Off-Target Effects
If your compound has favorable physicochemical and ADME properties, the issue may lie with its interaction with the biological target or unintended off-target effects.
Q5: How can I be sure my compound is interacting with its intended target?
Expert Insight: Low bioactivity can occur even if a compound reaches its target if the binding affinity is weak or the interaction is not productive.
Recommended Action:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can directly measure the binding of your compound to its purified target protein, providing confirmation of engagement and affinity (KD).
-
Target Engagement Assays: In a cellular context, assays like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its target inside the cell.
Q6: Could off-target effects, like cardiotoxicity, be an issue?
Expert Insight: The basicity of the piperazine nitrogen is a key driver for affinity to the hERG potassium channel, which can lead to cardiotoxicity.[15] High lipophilicity also correlates with hERG binding.[15][16]
Recommended Action:
-
hERG Inhibition Assay: An early-stage in vitro assay (e.g., patch-clamp or binding assay) should be conducted to assess the potential for hERG channel inhibition.
-
Medicinal Chemistry Strategies to Mitigate hERG Inhibition:
-
Reduce Basicity (pKa): Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa, ideally below 7.5.[15] Replacing a piperidine with a piperazine ring is a known strategy to lower pKa and reduce hERG liability.[17]
-
Lower Lipophilicity (LogP): Replace lipophilic groups with more polar ones.[15][16]
-
Disrupt Pharmacophore: Use molecular modeling to guide structural modifications that disrupt key interactions with residues in the hERG channel pore.[15]
-
Section 2: Frequently Asked Questions (FAQs)
Q: My piperazine compound has poor oral bioavailability despite good in vitro activity. What should I investigate?
A: Poor oral bioavailability is often a result of a combination of factors.[6] Key areas to investigate include:
-
First-Pass Metabolism: High metabolic instability in the liver microsomal assay is a strong indicator of significant first-pass metabolism.
-
Poor Permeability: If not already done, a Caco-2 assay is critical to assess intestinal permeability.
-
Efflux Pump Substrate: A high efflux ratio in the Caco-2 assay indicates that the compound is being actively pumped out of intestinal cells back into the gut lumen.
-
Solubility in Gastrointestinal Fluids: Solubility can vary significantly with pH. Assessing solubility at different pH values representative of the gastrointestinal tract is recommended.
Q: How does the pKa of the piperazine nitrogens affect bioactivity?
A: The two nitrogen atoms of the piperazine ring have distinct pKa values, making it a diprotic base.[1] This property is crucial:
-
Solubility: The basicity allows for the formation of stable salts, which can significantly improve aqueous solubility and formulation characteristics.[1]
-
Target Interaction: The protonated state at physiological pH can form important hydrogen bonds or salt bridges with acidic residues (e.g., aspartate, glutamate) in the target protein.[1]
-
Off-Target Effects: As mentioned, the basicity is a primary driver for hERG channel binding.[15] Modulating the pKa is a key strategy to mitigate this risk.
Q: What are the common metabolic "soft spots" on a piperazine ring?
A: The piperazine ring itself and its substituents can be sites of metabolic modification by CYP enzymes.
Caption: Key metabolic pathways for piperazine-containing compounds.
-
N-dealkylation: If the nitrogens are substituted (e.g., with alkyl or benzyl groups), these groups can be cleaved off. This is a very common metabolic pathway.[10]
-
Aromatic Hydroxylation: If one of the substituents is an aromatic ring, it can be hydroxylated.
-
Ring Oxidation: The carbon atoms of the piperazine ring itself can be oxidized.
Identifying these metabolites via LC-MS/MS analysis of samples from the microsomal stability assay can guide medicinal chemistry efforts to block these "soft spots," for instance, by introducing a fluorine atom at a site of hydroxylation.
Section 3: Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[13]
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and controls by diluting the stock solution in buffer.
-
Incubation: In a 96-well plate, add the microsomal solution to the buffer. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[18]
-
Quench Reaction: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[13]
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[7][8]
Materials:
-
Caco-2 cells seeded on permeable Transwell® inserts (typically cultured for 21 days to form a differentiated monolayer)[7]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound dosing solution
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use inserts with acceptable TEER values (typically >300 Ω·cm²).[9]
-
Equilibration: Wash the cell monolayers with pre-warmed transport buffer and equilibrate at 37°C.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound dosing solution to the apical (donor) side.
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the test compound dosing solution to the basolateral (donor) side.
-
Add fresh buffer to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A to B and B to A directions.
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B).
-
An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
References
- Zheng, S., Lavrenyuk, K., Lamson, N. G., Fein, K. C., & Cohen, A. R. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
- Varma, M. V. S., Obach, R. S., Rotter, C., Miller, H. R., Chang, G., Steyn, S. J., El-Kattan, A., & Troutman, M. D. (2012). Physicochemical Space for Optimum Oral Bioavailability: Contribution of Human Intestinal Absorption and First-Pass Elimination. Journal of Medicinal Chemistry.
- RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS.
- Zheng, S., Lavrenyuk, K., Lamson, N. G., Fein, K. C., & Cohen, A. R. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate.
- Dalton Transactions. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry.
- Whitehead, K. A., Muanza, T., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
- ResearchGate. (n.d.). The physicochemical space for oral bioavailability. ResearchGate.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Whitehead, K. A., Muanza, T., & Mitragotri, S. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications.
- U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA.
- Unknown. (n.d.). Caco2 assay protocol.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- U.S. Food and Drug Administration. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH.
- Gribbon, P., & Sewing, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology.
- Gribbon, P., & Sewing, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ResearchGate.
- U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray.
- Wang, C., et al. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. PMC - NIH.
- Wójcikowski, J., et al. (2003). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed.
- Cyprotex. (n.d.). Microsomal Stability. Cyprotex.
- Regulations.gov. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov.
- Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer.
- Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
- Journal of Medicinal Chemistry. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA. ACS Publications.
- Zhou, S., Wang, J., & Liu, H. (2016). [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development]. Yao Xue Xue Bao.
- Ginski, T., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
- Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
- IntechOpen. (2025). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. IntechOpen.
- Wójcikowski, J., et al. (2003). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Semantic Scholar.
- Manetti, F. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Beni-Suef University Journal of Basic and Applied Sciences. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Springer.
- Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting.
- Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube.
- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
- RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. Royal Society of Chemistry.
- Nature. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Nature.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
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Technical Support Center: Optimization of Reaction Conditions for Boc-Protected Piperazines
An in-depth guide to the chemical properties of N-Boc-piperazine linkers, including their synthesis, reactivity, and applications in medicinal chemistry. This guide provides detailed protocols, troubleshooting tips, and quantitative data to support researchers in optimizing their synthetic strategies.
The piperazine ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to introduce favorable physicochemical properties. The tert-butoxycarbonyl (Boc) group is the most common protecting group for the piperazine nitrogens, valued for its stability and ease of removal under mild acidic conditions.[1][2]
This guide provides troubleshooting for common issues encountered during the synthesis and deprotection of Boc-protected piperazines, offering practical solutions and in-depth explanations to guide your research.
Troubleshooting Guide
This section addresses specific challenges in a direct question-and-answer format.
Boc Protection Reactions
Issue 1: Low yield of mono-Boc-piperazine and significant formation of the di-Boc-piperazine byproduct.
-
Question: My reaction is producing a low yield of the desired mono-substituted piperazine with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?
-
Answer: The formation of di-Boc-piperazine is a common challenge because the second nitrogen of the mono-protected piperazine remains nucleophilic and can react with the Boc anhydride.[3] To enhance mono-selectivity, several strategies can be employed:
-
Stoichiometry Control: Carefully controlling the molar ratio of the reactants is crucial. Using a large excess of piperazine (5-10 equivalents) relative to the electrophile (di-tert-butyl dicarbonate, Boc₂O) statistically favors the reaction with an unsubstituted piperazine molecule.[4] Conversely, using a sub-stoichiometric amount of Boc₂O (e.g., 0.8 equivalents) can also favor the mono-Boc product, though this will result in incomplete conversion of the starting piperazine.[1]
-
Slow Addition of Reagents: A slow, dropwise addition of Boc₂O to the piperazine solution at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the electrophile, minimizing the chance of a second protection event.[3][4]
-
Acid-Mediated Mono-Protection: This is one of the most effective methods. By adding one equivalent of an acid like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or acetic acid, one of the piperazine nitrogens is protonated.[1][5] The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively, often achieving high yields (70-80%) of the mono-Boc product.[1][6]
-
Issue 2: The Boc protection reaction is sluggish or incomplete.
-
Question: My reaction to form the Boc-protected piperazine is not going to completion. What could be the cause?
-
Answer: Incomplete conversion can stem from several factors:
-
Insufficient Base: A base is often required to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.[1] Common bases include triethylamine (TEA) or sodium hydroxide. Ensure at least one equivalent of base is used.
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagent.
-
Solvent Choice: The reaction is typically carried out in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methanol.[1][2][4] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Temperature: While mono-protection is often performed at 0 °C to enhance selectivity, di-protection or reactions with less reactive piperazine derivatives may require room temperature or gentle heating to proceed at a reasonable rate.
-
Boc Deprotection Reactions
Issue 1: My Boc deprotection reaction is incomplete.
-
Question: I am trying to remove the Boc group, but I still see starting material remaining. What should I do?
-
Answer: Incomplete Boc deprotection is a common issue that can usually be resolved by adjusting the reaction conditions.[7]
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion. For trifluoroacetic acid (TFA), a 25-50% solution in dichloromethane (DCM) is common.[7] For hydrochloric acid (HCl), a 4M solution in an organic solvent like dioxane or methanol is typically used.[7]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[7] Most deprotections are complete within 1-4 hours at room temperature, but this can vary.[7] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) might be necessary, but this can also increase the risk of side reactions.[7]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the deprotection reaction.[7] In such cases, a longer reaction time or a stronger acid concentration may be required.
-
Issue 2: I am observing the formation of side products in my deprotection reaction.
-
Question: My analytical data (LC-MS, NMR) shows unexpected peaks after the deprotection step. What are these and how can I prevent them?
-
Answer: The most common side reaction during Boc deprotection is t-butylation.[7]
-
Cause: The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid.[7][10] This carbocation can then alkylate any available nucleophiles in the reaction mixture, including the deprotected piperazine itself or other sensitive functional groups on the molecule (e.g., electron-rich aromatic rings, thiols).[7][10]
-
Solution: Use of Scavengers: The most effective way to prevent t-butylation is to use scavengers. These are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[7] By reacting with the carbocation more readily than the desired product, they prevent unwanted side reactions.[7] Common scavengers include triisopropylsilane (TIS) and water.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Boc protection and deprotection?
A1: The Boc-protection of a piperazine nitrogen proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group that subsequently decomposes into carbon dioxide and t-butoxide.[1][2]
Deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is first protonated by a strong acid (like TFA), making it a better leaving group. The protected amine is then cleaved, generating a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[2]
Q2: Which acidic reagent is better for Boc deprotection: TFA or HCl?
A2: Both TFA and HCl are effective reagents for Boc deprotection, and the choice often depends on the subsequent steps and the nature of the molecule.
-
Trifluoroacetic Acid (TFA): Typically used in a 25-50% solution in DCM. It is highly effective and the work-up involves evaporating the solvent and excess TFA.[7] The product is isolated as a TFA salt. Residual TFA can sometimes be difficult to remove completely, but co-evaporation with a non-polar solvent like toluene can help.[7]
-
Hydrochloric Acid (HCl): Often used as a 4M solution in dioxane or methanol. This method is a good alternative to TFA and yields the hydrochloride salt of the deprotected amine, which is often a crystalline solid that can be easily isolated by filtration.[7][9]
Q3: How do I monitor the progress of my Boc protection/deprotection reaction?
A3: The most common methods for monitoring these reactions are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The Boc-protected compound is significantly less polar than the free amine, so it will have a higher Rf value.
-
LC-MS: This is the most definitive method for monitoring the reaction.[8] It provides information on the relative amounts of starting material, product, and any byproducts, confirmed by their mass-to-charge ratios.
Quantitative Data Summary
Table 1: Comparison of Conditions for Selective Mono-Boc Protection
| Method | Piperazine (equiv.) | Boc₂O (equiv.) | Additive (equiv.) | Solvent | Typical Yield | Reference |
| Excess Piperazine | 5-10 | 1 | None | DCM | Moderate to Good | [4] |
| Sub-stoichiometric Boc₂O | 1 | 0.8 | None | Methanol | ~45% (in flow) | [1] |
| Acid-Mediated | 1 | 1 | 1 (TFA or HCl) | Methanol | 70-80% | [1][6] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Purpose | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose scavenger, also reduces trityl groups. | [7] |
| Water | 2.5 - 5% | Traps tert-butyl cations. Often used with TIS. | [7] |
| Thioanisole | 2.5 - 5% | Effective for sulfur-containing amino acids. | |
| Anisole | 5% | Scavenges cations and protects tryptophan residues. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Piperazine via Acid Mediation [6][11]
-
Salt Formation: Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (TFA) (1.0 equiv.) in methanol dropwise to the stirred piperazine solution. Stir the mixture for 15-30 minutes at 0 °C.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.) in methanol dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and basify to pH >10 with a suitable base (e.g., 20% NaOH).
-
Extraction: Extract the aqueous layer multiple times with chloroform or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Protocol 2: Boc Deprotection with TFA and Scavengers [7]
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If the substrate is sensitive to alkylation, add appropriate scavengers (e.g., 2.5% TIS and 2.5% water).
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature. Stir for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The product is typically isolated as the TFA salt.
-
Neutralization (Optional): If the free base is required, dissolve the crude salt in water and basify with an appropriate base (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent, dry, and concentrate.
Diagrams and Workflows
Caption: Troubleshooting workflow for low mono-substitution yield.
Caption: Mechanism of Boc deprotection and scavenger action.
References
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Mono-Boc-Piperazine.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- BOC Sciences. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jgtps.com [jgtps.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of Fluorophenylpiperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with fluorophenylpiperazine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.
Introduction: The Solubility Challenge
Fluorophenylpiperazine derivatives are a common scaffold in modern drug discovery, appearing in compounds targeting a wide range of receptors and enzymes. While this moiety can confer desirable pharmacological properties, it often contributes to poor aqueous solubility. The combination of a lipophilic fluorophenyl group and a rigid piperazine ring can lead to high crystal lattice energy and low solvation, presenting significant hurdles for in vitro assays and in vivo studies. This guide provides a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My fluorophenylpiperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take?
A1: Poor aqueous solubility is a frequent issue. The basic nitrogen atoms in the piperazine ring are the key to initial troubleshooting. Here is a step-by-step approach:
-
pH Adjustment: The piperazine moiety is basic, meaning its ionization state is pH-dependent. Lowering the pH of your aqueous solution will protonate the piperazine nitrogens, creating a more polar, charged species that is often significantly more soluble in water.[1][2] Determine the pKa of your compound; solubility will typically increase dramatically at pH values 1-2 units below the pKa.[3]
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1][4][5] When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid artifacts.[1] Always run a vehicle control with the same final co-solvent concentration.
-
Salt Formation: If the free base is poorly soluble, converting it to a salt is a highly effective and widely used strategy.[6][7][8] Hydrochloride salts are common for piperazine-containing compounds and often provide a substantial solubility boost.[1][9]
Q2: I tried adjusting the pH, but my compound is still not soluble enough, or the required pH is incompatible with my assay. What's next?
A2: If simple pH adjustment and co-solvents are insufficient, you should consider more advanced formulation strategies. The next logical steps involve altering the solid-state properties of your compound or using specialized formulation technologies. These include:
-
Systematic Salt Screening: Test a variety of counter-ions (e.g., mesylate, sulfate, tosylate) to find a salt form with optimal solubility and stability.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[10][11][12]
-
Co-crystallization: Forming a co-crystal with a benign co-former can disrupt the crystal lattice of your compound, improving its solubility.[6][13][14] This is an excellent option for neutral compounds or when salt formation fails.
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate your lipophilic compound, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[15][16][17]
Q3: Can I combine multiple solubility enhancement techniques?
A3: Absolutely. A combinatorial approach can be very powerful. For instance, you could create a hydrochloride salt of your derivative (chemical modification) and then formulate it as a nanosuspension (physical modification) to maximize both the equilibrium solubility and the dissolution rate.[1]
Troubleshooting Guide: From Problem to Solution
Use this guide to systematically diagnose and solve solubility issues during your experiments.
Problem: Inconsistent results or visible precipitation in cell-based assays.
This common scenario often points to the compound crashing out of solution upon dilution of a concentrated organic stock into the aqueous assay medium.
Caption: Troubleshooting workflow for poor aqueous solubility.
Solution Steps:
-
Determine Kinetic Solubility: First, establish the kinetic solubility of your compound in the specific assay buffer. This tells you the concentration at which it precipitates under your experimental conditions and provides a baseline for improvement.
-
pH Adjustment: Given the basic piperazine core, attempt to lower the buffer pH. Even a small change can sometimes be sufficient to keep the compound in solution at the desired concentration.
-
Advanced Formulation: If the above steps are insufficient or incompatible with your experimental design, proceed to the advanced formulation strategies detailed in the following sections.
In-Depth Solubility Enhancement Strategies
Salt Formation
Mechanism: Salt formation is a chemical modification that converts a neutral, ionizable drug into a salt by reacting it with an acid or a base.[8] For basic fluorophenylpiperazine derivatives, reaction with an acid (like HCl) protonates the piperazine nitrogens, forming a cation. This cation pairs with the acid's counter-ion (Cl⁻) to form a salt. The ionic nature of the salt dramatically improves its interaction with polar water molecules, leading to higher aqueous solubility compared to the neutral free base.[7][18] The difference in pKa between the drug and the counter-ion should ideally be greater than 2-3 units to ensure a stable salt is formed.[3]
Caption: Mechanism of solubility enhancement by salt formation.
Data Presentation: Solubility Enhancement of Piperazine Derivatives
The following table summarizes quantitative data on the improvement of solubility for various drugs by forming piperazine salts.
| Parent Compound | Salt Form | Solvent | Solubility of Parent (µg/mL) | Solubility of Salt (µg/mL) | Fold Increase | Reference |
| Meclofenamic Acid | Piperazine (1:1) | 50% EtOH–water | 0.027 | 73.5 | ~2724 | [1][19] |
| Ibuprofen | Piperazine (1:0.5) | Water | 0.021 | >0.21 | >10 | [1][20] |
| Indomethacin | Piperazine (1:0.5) | Water | 0.0009 | >0.009 | >10 | [1][20] |
Experimental Protocol: Small-Scale Salt Screening
This protocol allows for the rapid screening of different counter-ions to identify promising salt candidates.
-
Materials:
-
Fluorophenylpiperazine derivative (free base)
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid) in a suitable solvent like isopropanol or acetone.
-
Small glass vials (2 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Solvents for analysis (e.g., acetonitrile, water)
-
-
Procedure:
-
Preparation: Weigh 10-20 mg of the free base into several vials.
-
Acid Addition: To each vial, add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of a different acid solution.
-
Reaction & Equilibration: Add a small amount of an appropriate solvent (e.g., 0.5 mL of acetone) to create a slurry. Cap the vials and stir at room temperature for 24-48 hours.
-
Isolation: Centrifuge the vials to pellet the solid. Decant the supernatant and wash the solid with a small amount of fresh solvent.
-
Drying: Dry the solid under vacuum or in a desiccator.
-
Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
Solubility Testing: Determine the aqueous solubility of the most promising new solid forms using Protocol 1 (below).
-
Amorphous Solid Dispersions (ASDs)
Mechanism: Crystalline materials have a highly ordered, stable structure with high lattice energy. Significant energy is required to break this lattice before the molecule can dissolve. ASDs circumvent this by dispersing the drug in an amorphous (disordered) state within a polymer carrier.[11][12] This high-energy, non-crystalline form lacks a crystal lattice, so it dissolves more readily, often achieving a transient state of "supersaturation" where the drug concentration temporarily exceeds its equilibrium crystalline solubility, which can enhance absorption.[10][21] Common polymers include HPMC, PVP, and Soluplus®.
Experimental Protocol: ASD Preparation via Solvent Evaporation
This is a common lab-scale method for preparing ASDs for initial screening.
-
Materials:
-
Fluorophenylpiperazine derivative
-
Polymer carrier (e.g., Hydroxypropyl Methylcellulose - HPMC)[22]
-
A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolution: Dissolve the drug and the polymer in the chosen solvent in a round-bottom flask. Typical drug-to-polymer ratios for screening are 1:1, 1:3, and 1:9 by weight.
-
Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for 24 hours at a temperature well below the glass transition temperature (Tg) of the ASD to remove any residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD (absence of sharp peaks) and DSC (presence of a single Tg).
-
Solubility & Dissolution Testing: Perform solubility and dissolution rate studies to evaluate the performance of the ASD compared to the crystalline drug.
-
Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape.[15] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[16][17] A poorly soluble, lipophilic molecule like a fluorophenylpiperazine derivative can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[15][17] This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a new entity with a hydrophilic exterior, thereby increasing its apparent aqueous solubility.[23]
Caption: Encapsulation of a guest drug within a host cyclodextrin.
Experimental Protocol: Preparation by Kneading Method
This is a simple, economical, and solvent-free method for preparing inclusion complexes.[15]
-
Materials:
-
Fluorophenylpiperazine derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Water or a water-ethanol mixture
-
Vacuum oven or desiccator
-
-
Procedure:
-
Mixing: Place the cyclodextrin in the mortar. Add a small amount of water to form a paste.
-
Drug Addition: Slowly add the drug to the paste while triturating (kneading) vigorously with the pestle. A 1:1 molar ratio is a good starting point.
-
Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. Add more water/ethanol if it becomes too dry.
-
Drying: Spread the paste on a tray and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.
-
Characterization: Use techniques like FTIR, DSC, and PXRD to confirm complex formation.
-
Solubility Testing: Determine the aqueous solubility of the complex.
-
Nanosuspensions
Mechanism: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[24][25] By reducing the particle size of the drug to the nanometer range (typically 100-500 nm), the surface area available for dissolution is vastly increased.[4][5][26] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. Furthermore, the increased saturation solubility predicted by the Ostwald-Freundlich equation can also contribute to improved bioavailability.[24]
Experimental Protocol: Nanosuspension by Precipitation (Bottom-Up)
This method, also known as the anti-solvent precipitation method, is a straightforward way to produce nanosuspensions in the lab.[27]
-
Materials:
-
Fluorophenylpiperazine derivative
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC)
-
High-speed stirrer or homogenizer
-
-
Procedure:
-
Organic Phase: Dissolve the drug in the selected organic solvent to create a saturated or near-saturated solution.
-
Aqueous Phase: Prepare the stabilizer solution in water.
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent shift causes the drug to precipitate as nanoparticles.[1]
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure using a rotary evaporator.
-
Characterization: Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument. The zeta potential gives an indication of the stability of the suspension.
-
General Protocols
Protocol 1: Equilibrium Aqueous Solubility Determination
-
Materials:
-
Compound of interest (free base, salt, or formulation)
-
Solvent (e.g., water, pH 7.4 phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on the orbital shaker. Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: Pre-saturate the filter with the solution to avoid drug adsorption.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC or LC-MS method.
-
Reporting: Express the solubility in µg/mL or mM at the specified temperature and pH.
-
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 7, 2026.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 7, 2026.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 7, 2026.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. [Link]
- Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved January 7, 2026.
- Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved January 7, 2026.
- Khan, A. A., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
- International Journal of Scientific Research & Technology. (n.d.).
- Eurasia. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Retrieved January 7, 2026.
- Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]
- Longdom Publishing. (n.d.). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Retrieved January 7, 2026.
- International Journal of Research in Pharmaceutical and Nano Sciences. (2022).
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved January 7, 2026.
- Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Retrieved January 7, 2026.
- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved January 7, 2026.
- Journal of Drug Delivery Science and Technology. (2021). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- Asian Journal of Pharmacy and Technology. (2021). Nanosuspension a Promising Tool for Solubility Enhancement: A Review. Retrieved January 7, 2026.
- Pharmaceutical Online. (2023).
- Journal of Drug Delivery. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved January 7, 2026.
- Journal of Drug Delivery and Therapeutics. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Retrieved January 7, 2026.
- Current Pharmaceutical Design. (2018). Delivery of poorly soluble compounds by amorphous solid dispersions. Retrieved January 7, 2026.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 7, 2026.
- Journal of Pharmaceutical Sciences and Research. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Retrieved January 7, 2026.
- Avicenna Journal of Medical Biotechnology. (2014).
- Molecules. (2021).
- Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 7, 2026.
- Drug Development and Delivery. (n.d.).
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 7, 2026.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved January 7, 2026.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved January 7, 2026.
- Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- Journal of Pharmaceutical Sciences. (2022).
- Journal of Pharmacy & Pharmacognosy Research. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Retrieved January 7, 2026.
- Cayman Chemical. (n.d.). 1-(4-Fluorophenyl)piperazine (hydrochloride). Retrieved January 7, 2026.
- Molecular Pharmaceutics. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved January 7, 2026.
- ResearchGate. (2016).
- Journal of Emerging Investigators. (2024). pH-dependent drug interactions with acid reducing agents. Retrieved January 7, 2026.
- ResearchGate. (2016). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. Retrieved January 7, 2026.
- Crystal Growth & Design. (2017). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved January 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pharmtech.com [pharmtech.com]
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- 12. ijrpr.com [ijrpr.com]
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- 14. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. ajptonline.com [ajptonline.com]
- 25. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijhsr.org [ijhsr.org]
- 27. eaapublishing.org [eaapublishing.org]
Technical Support Center: A Guide to the Scalable Synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Welcome to the comprehensive technical support guide for the synthesis and scale-up of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable piperazine intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your synthetic endeavors.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a two-step sequence: first, the formation of the C-aryl piperazine core, followed by the selective N-Boc protection of one of the piperazine nitrogens. While seemingly straightforward, this process presents several challenges, particularly when scaling up, including controlling selectivity, ensuring reaction completion, and managing impurities. This guide will address these critical aspects to enhance the robustness and efficiency of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield During the Synthesis of 1-(4-fluorophenyl)piperazine
-
Question: My initial reaction to form 1-(4-fluorophenyl)piperazine from bis(2-chloroethyl)amine and 4-fluoroaniline results in a low yield and multiple side products. What are the likely causes and how can I improve this?
-
Answer: This is a common issue often stemming from competing reactions and suboptimal conditions. The primary challenges are the self-condensation of bis(2-chloroethyl)amine and the formation of polymeric byproducts. To mitigate these issues, consider the following:
-
Slow Addition: A slow, controlled addition of the bis(2-chloroethyl)amine to a solution of 4-fluoroaniline and a suitable base at an elevated temperature is crucial. This maintains a low concentration of the highly reactive bis(2-chloroethyl)amine, minimizing self-reaction.
-
Base Selection: A non-nucleophilic base, such as sodium carbonate or potassium carbonate, is recommended to neutralize the HCl formed during the reaction without competing with the aniline nucleophile.
-
Solvent Choice: High-boiling point solvents like n-butanol or isopropanol are often used to drive the reaction to completion. Ensure the solvent is dry, as water can interfere with the reaction.
-
Temperature Control: Maintaining a consistent and sufficiently high temperature (typically reflux) is necessary for the cyclization to occur efficiently.
-
Issue 2: Incomplete N-Boc Protection and Formation of Di-Boc Byproduct
-
Question: During the N-Boc protection of 1-(4-fluorophenyl)piperazine, I am observing unreacted starting material and the formation of the di-protected byproduct. How can I achieve selective mono-protection?
-
Answer: Achieving selective mono-Boc protection is a classic challenge in piperazine chemistry due to the similar reactivity of the two nitrogen atoms.[1] The key is to control the stoichiometry and reaction conditions carefully.
-
Stoichiometry of Boc Anhydride: Use of a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) is generally sufficient for complete conversion of the starting material. Using a large excess will favor the formation of the di-Boc byproduct.
-
Reaction Temperature: The reaction should be carried out at a low temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.
-
Solvent and Base: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct.
-
Slow Addition of Boc Anhydride: Adding the Boc anhydride solution dropwise to the piperazine solution can significantly improve the selectivity for the mono-protected product.
-
Issue 3: Difficulties in Purification and Isolation
-
Question: I am struggling to purify the final product, this compound. What are the recommended purification strategies?
-
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Aqueous Workup: A thorough aqueous workup is the first step. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted basic starting materials. This should be followed by a wash with a base (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally a brine wash.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will typically provide good separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final purification step to obtain a high-purity material.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical parameter for achieving high yield and purity on a large scale?
-
A1: Temperature control is arguably the most critical parameter during scale-up. Exothermic reactions, such as the initial cyclization and the Boc protection, can lead to runaway reactions and the formation of impurities if not managed properly. Utilizing a jacketed reactor with efficient cooling is essential for large-scale synthesis.
-
-
Q2: Can I use a different protecting group instead of Boc?
-
A2: Yes, other protecting groups like benzyloxycarbonyl (Cbz) or a benzyl group can be used. However, the Boc group is often preferred due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions.[1]
-
-
Q3: How can I monitor the progress of the reactions?
-
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. For TLC, a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) should be developed to clearly separate the starting materials, intermediates, and products.
-
-
Q4: What are the safety precautions I should take during this synthesis?
-
A4: Bis(2-chloroethyl)amine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reactions are often run at elevated temperatures and under pressure, so appropriate engineering controls should be in place. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)piperazine
Materials:
-
4-fluoroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-fluoroaniline (1.0 eq) and sodium carbonate (2.5 eq) in n-butanol, slowly add a solution of bis(2-chloroethyl)amine hydrochloride (1.05 eq) in water at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the n-butanol.
-
To the residue, add ethyl acetate and water. Adjust the pH of the aqueous layer to ~2 with concentrated HCl.
-
Separate the layers and wash the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to >12 with 50% NaOH solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)piperazine.
Protocol 2: Synthesis of this compound
Materials:
-
1-(4-fluorophenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 1-(4-fluorophenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of 1-(4-fluorophenyl)piperazine | Self-condensation of bis(2-chloroethyl)amine | Slow addition of reagents, use of a high-boiling solvent |
| Incomplete reaction | Ensure adequate reaction time and temperature (reflux) | |
| Incomplete N-Boc protection | Insufficient Boc₂O | Use a slight excess (1.05 eq) of Boc₂O |
| Formation of di-Boc byproduct | Excess Boc₂O, high temperature | Control stoichiometry, run reaction at low temperature (0 °C to RT) |
| Difficult purification | Similar polarity of components | Thorough aqueous workup, flash column chromatography, recrystallization |
Visualizations
Experimental Workflow Diagram
Caption: A streamlined workflow for the two-step synthesis of the target compound.
Troubleshooting Logic Diagram for N-Boc Protection
Caption: A decision tree for troubleshooting the N-Boc protection step.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
- Firth, A. V., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Piperazines. Aldrichimica Acta, 39(2), 39-54.
Sources
Technical Support Center: A Troubleshooting Guide for Piperazine Derivative Experiments
Welcome to the technical support center for piperazine derivative experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges. The following troubleshooting guides and FAQs directly address specific issues you may encounter during the synthesis, purification, characterization, and handling of piperazine derivatives.
Part 1: Synthesis & Selectivity
The symmetrical nature of the piperazine ring presents a primary hurdle in its synthetic manipulation: achieving selective functionalization at the N1 and N4 positions.
Frequently Asked Questions (FAQs)
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity for mono-substitution?
Answer: This is a classic challenge stemming from the comparable reactivity of both nitrogen atoms.[1] To drive the reaction towards mono-substitution, several strategies can be employed, each with its own mechanistic reasoning.
-
Stoichiometry Control (The "Excess" Method): Using a large excess of piperazine (5-10 equivalents) relative to your electrophile statistically favors the reaction of the electrophile with a more abundant, unsubstituted piperazine molecule rather than the newly formed, less concentrated mono-substituted product.[1]
-
In Situ Mono-Protonation: This is a cost-effective, one-pot method where piperazine is reacted with one equivalent of an acid.[2][3] The resulting mono-salt deactivates one nitrogen via protonation, directing substitution to the free, non-protonated nitrogen.[2][3] Be aware that the nucleophilicity of the remaining free nitrogen is reduced, which might necessitate longer reaction times or activation of the electrophile.[2]
-
Orthogonal Protecting Groups: For maximum control, especially in multi-step syntheses, using a mono-protected piperazine like N-Boc-piperazine is highly effective.[1][4] This physically blocks one nitrogen, leaving the other available for reaction. The protecting group can be selectively removed later under conditions that do not affect the rest of the molecule.[4]
Question: I am struggling with a low yield in my Buchwald-Hartwig amination to create an N-aryl piperazine. What are the critical parameters to investigate?
Answer: Low yields in Buchwald-Hartwig couplings with piperazines often point to issues with the catalytic cycle. Key areas to troubleshoot are:
-
Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., RuPhos, XantPhos) are often required to facilitate the reductive elimination step.[1] It is highly recommended to screen a panel of ligands to find the optimal choice for your specific substrate.
-
Base and Solvent: The choice of base (e.g., NaOt-Bu, K₂CO₃) and an anhydrous solvent (e.g., toluene, dioxane) is critical.[1] Water can lead to catalyst deactivation and must be rigorously excluded.[1] The base must be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.
-
Reaction Temperature: These reactions often require heating (80-110 °C) to proceed at a reasonable rate.[1]
Workflow & Decision Making
The following diagram illustrates a decision-making workflow for achieving mono-substitution.
Caption: Decision tree for selecting a mono-substitution strategy.
Experimental Protocol: Mono-N-Alkylation using Excess Piperazine
This protocol provides a practical example of the stoichiometry control strategy.
-
Setup: In a round-bottom flask, dissolve piperazine (10 mmol, 10 eq.) and potassium carbonate (2 mmol, 2 eq.) in acetonitrile (20 mL).
-
Reagent Addition: At room temperature, slowly add the alkyl halide (1 mmol, 1 eq.) to the stirring mixture.
-
Reaction: Stir the reaction for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography or an acidic wash to remove the excess piperazine.[2]
Part 2: Purification & Physicochemical Challenges
The inherent properties of the piperazine ring often complicate purification.
Frequently Asked Questions (FAQs)
Question: Why is my piperazine derivative showing significant peak tailing during reverse-phase HPLC analysis?
Answer: This is a common issue for basic compounds like piperazines. The peak tailing is caused by strong, undesirable interactions between the basic nitrogen atoms of your compound and residual, acidic silanol groups on the surface of the silica-based stationary phase.[5] To mitigate this and improve peak shape:
-
Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), or an acid, like formic acid or trifluoroacetic acid (TFA), into your mobile phase is highly effective. These additives will protonate your piperazine derivative or interact with the active sites on the stationary phase, leading to sharper, more symmetrical peaks.[5]
-
Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups, reducing the opportunity for these problematic secondary interactions.
Question: I am having difficulty purifying my product. What are common impurities I should be aware of?
Answer: Impurities in piperazine synthesis are often structurally similar to the target molecule, making separation challenging. Common culprits include:
-
Starting Materials: Unreacted starting materials are a frequent source of contamination.[5]
-
Side-Reaction Products: Besides the di-substituted product, other side reactions can generate impurities like N-hydroxyalkyl piperazines.[5]
-
Degradation Products: Piperazine derivatives can be susceptible to degradation, especially with improper storage or high temperatures, leading to byproducts like N-formylpiperazine.[5][6]
Data Presentation: Purification Strategy Comparison
| Purification Method | Purity Level | Scale | Advantages | Disadvantages |
| Crystallization | Moderate to High | Low to High | Cost-effective, scalable. | Can be ineffective if impurities co-precipitate.[5] |
| Column Chromatography | High | Low to Moderate | Excellent for removing structurally similar impurities. | Can be time-consuming and solvent-intensive. |
| Acid/Base Wash | Low to Moderate | Low to High | Good for removing excess basic starting material. | Not effective for neutral or acidic impurities. |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points. | Not effective for azeotropes or high-boiling impurities.[5] |
Part 3: Characterization & Analysis
The conformational flexibility of the piperazine ring can lead to complex analytical data, particularly in NMR spectroscopy.
Frequently Asked Questions (FAQs)
Question: My ¹H NMR spectrum shows broad signals, or more signals than I expect for my seemingly symmetric piperazine derivative. What is causing this?
Answer: This is a well-documented phenomenon for N-acyl or other sterically hindered piperazine derivatives.[7][8] The complexity arises from two main sources of conformational isomers (conformers) that are slowly interconverting on the NMR timescale at room temperature:
-
Restricted Amide Bond Rotation: If your derivative has an amide bond (e.g., N-benzoyl), there is a significant energy barrier to rotation around the C-N bond due to its partial double-bond character. This can lead to the presence of two distinct rotational conformers (rotamers), each giving its own set of NMR signals.[7][8][9][10]
-
Slow Ring Inversion: The piperazine ring typically exists in a chair conformation. The inversion between the two possible chair forms can be slow, especially with bulky substituents. If this ring flip is slow, axial and equatorial protons become chemically non-equivalent, leading to more complex splitting patterns or separate signals.[7]
To confirm this, you can perform variable temperature (VT) NMR. As you increase the temperature, the rate of interconversion increases. If conformers are the issue, you will see the broad signals sharpen and eventually coalesce into a single, averaged signal at a high enough temperature (the coalescence point).[8]
Troubleshooting Workflow: Complex NMR Spectra
Caption: Troubleshooting workflow for complex NMR spectra.
Part 4: Solubility, Stability, & Storage
The final, and often critical, phase of experimentation involves ensuring your derivative is soluble for assays and stable for storage.
Frequently Asked Questions (FAQs)
Question: My piperazine derivative has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to improve this?
Answer: Poor aqueous solubility is a major challenge for many organic compounds, and piperazine derivatives are no exception.[11] Here are some primary strategies:
-
Salt Formation: This is a highly effective and widely used method.[12] Converting the basic piperazine free base into a salt (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility.[12] A salt screening study is often performed to find the optimal counterion.[12]
-
Use of Co-solvents: For stock solutions, water-miscible organic solvents like DMSO or ethanol are commonly used.[12] However, it is crucial to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% for DMSO) to avoid affecting the biological system.[12] Always run appropriate vehicle controls.
-
pH Adjustment: If your assay conditions permit, adjusting the pH of the medium to a more acidic value will increase the ionization of the basic piperazine derivative, thereby enhancing its solubility.[12]
Question: What are the best practices for storing piperazine derivatives to prevent degradation?
Answer: The stability of piperazine derivatives can be influenced by their structure and storage conditions.
-
Temperature: Storing samples at room temperature should be avoided to minimize degradation.[13][14] For long-term storage, keeping samples frozen (-20°C) or refrigerated (4°C) is recommended, even for periods as short as 30 days.[13][14]
-
Atmosphere: Piperazine itself is susceptible to oxidation and readily absorbs moisture (hygroscopic).[5][6] Therefore, it is best to store derivatives in a dry, inert atmosphere (e.g., under nitrogen or argon) in tightly sealed containers.[6] Using desiccants can also help maintain a dry environment.[6]
-
Light: Some derivatives may be light-sensitive. Storing them in amber vials or in the dark is a good general practice.[15]
Studies have shown that benzyl piperazines tend to be more stable over time than phenyl piperazines, with some phenyl derivatives showing significant degradation after six months regardless of storage conditions.[13][14]
References
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.
- Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
- Technical Support Center: Synthesis of Piperazine Derivatives. Benchchem.
- What are the stability conditions of piperazine? Blog - Biosynce.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Piperazine. Wikipedia.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
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- Solubility of Piperazine (C4H10N2). Solubility of Things.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Oak Ridge National Laboratory.
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- Piperazine | C4H10N2 | CID 4837. PubChem - NIH.
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Validation & Comparative
A Researcher's Guide to Characterizing Novel Dopamine D3 Receptor Ligands: A Comparative Analysis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate and Established Clinical Agents
This guide provides a comprehensive framework for the characterization of novel dopamine D3 receptor ligands, using the promising scaffold of tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate as a focal point for comparison against clinically established D3 receptor-preferring drugs: cariprazine, pramipexole, and ropinirole. The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a critical target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. The development of D3-selective or D3-preferring ligands is a key objective in modern neuropharmacology to achieve targeted therapeutic effects while minimizing side effects associated with dopamine D2 receptor modulation.
While extensive public data on the specific binding profile of this compound is not yet available, its phenylpiperazine core is a well-established pharmacophore known to interact with dopamine receptors. Structure-activity relationship (SAR) studies of similar series of compounds suggest that substitutions on the phenyl ring and the nature of the piperazine substituent are critical determinants of affinity and selectivity for D3 over D2 receptors.[1][2][3] This guide will, therefore, serve as a roadmap for researchers to experimentally determine the pharmacological profile of such novel compounds and benchmark them against existing therapeutics.
Comparative Pharmacological Profiles of Established D3 Receptor Ligands
A critical first step in evaluating a novel compound is to compare its binding affinity and functional activity with those of well-characterized ligands. The following table summarizes the in vitro pharmacological data for cariprazine, pramipexole, and ropinirole at human dopamine D2 and D3 receptors.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio | Functional Activity at D3 Receptor |
| Cariprazine | 0.085 - 0.3[4] | 0.49 - 0.71[4] | ~3-10 fold[4] | Partial Agonist |
| Pramipexole | 0.5 | 3.9 | ~8-fold | Full Agonist[5] |
| Ropinirole | ~2.5 (pKi 8.6) | ~25 (pKi 7.6) | ~10-fold | Full Agonist[6] |
Note: Ki values are indicative and can vary depending on the experimental conditions, such as the radioligand and cell system used.
This comparative data highlights the varying degrees of D3 selectivity and the different functional activities (partial vs. full agonism) of these clinically relevant drugs. Determining these parameters for a novel compound like this compound is essential to predict its potential therapeutic utility and side-effect profile.
Experimental Workflows for Ligand Characterization
To elucidate the pharmacological profile of a novel D3 receptor ligand, a series of in vitro assays are indispensable. The following sections provide detailed, step-by-step protocols for two fundamental experiments: a radioligand binding assay to determine binding affinity and a cAMP functional assay to assess functional activity.
I. Radioligand Binding Assay: Determining Affinity and Selectivity
This assay quantifies the affinity of a test compound for the D3 and D2 receptors by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity.
Detailed Protocol:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D3 or D2 receptor. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[7] Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[7]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically from 10 pM to 10 µM).
-
Radioligand (e.g., [³H]spiperone or [¹²⁵I]IABN) at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filter mat in a scintillation vial with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
II. Functional Assay: cAMP Inhibition
Dopamine D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] A cAMP assay measures this functional response.
Dopamine D3 Receptor Signaling Pathway
Caption: Gαi-coupled signaling cascade of the D3 receptor.
Detailed Protocol:
-
Cell Culture: Use a cell line stably expressing the human D3 receptor (e.g., CHO-K1 or HEK293).[5]
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add the test compound at various concentrations.
-
Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except the basal control) to induce cAMP production. The inhibitory effect of the D3 agonist will be measured as a reduction in this forskolin-stimulated cAMP level.[5]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[9]
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve. From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (the maximum inhibitory effect).
Interpreting the Data and Future Directions
By performing these experiments, researchers can build a comprehensive pharmacological profile for novel compounds like this compound. The key parameters to consider are:
-
D3 and D2 Receptor Affinity (Ki): A high affinity (low Ki) for the D3 receptor is desirable.
-
D3/D2 Selectivity: A high selectivity ratio indicates a preference for the D3 receptor, which may translate to a more targeted therapeutic effect with fewer D2-related side effects.
-
Functional Activity (EC50 and Emax): Determining whether the compound is a full agonist, partial agonist, or antagonist is crucial. Partial agonists are of particular interest as they can act as functional modulators, providing a "dimmer switch" effect rather than a simple "on/off" switch, which can be beneficial in treating neuropsychiatric disorders.
Further characterization would involve assessing the compound's activity at other relevant receptors (e.g., serotonin receptors, adrenergic receptors) to determine its off-target profile, as well as in vivo studies to evaluate its pharmacokinetic properties and behavioral effects in animal models of disease.
References
- Duan, J., et al. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. 2014.
- Mogg, A. J., et al. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. CNS Drug Reviews. 1999.
- National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. 2017.
- Sittampalam, G. S., et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. 2017.
- Coldwell, M. C., et al. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. British Journal of Pharmacology. 1999.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Allikalt, A. Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. 2021.
- Park, J., et al. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences. 2021.
- Grundt, P., et al. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Medicinal Chemistry Letters. 2011.
- Yousuf, M. S., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021.
- Yousuf, M. S., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. 2021.
- Schulze, J., et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. 2022.
- Carroll, F. I., et al. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. 2001.
- Ishibashi, K., et al. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLoS ONE. 2011.
- National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In: Molecular Imaging and Contrast Agent Database (MICAD). 2011.
- Woźniak, M., et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. European Journal of Medicinal Chemistry. 2023.
- Dhaher, R., et al.
- Yousuf, M. S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists for the Treatment of L-DOPA-Induced Dyskinesia. ChemMedChem. 2023.
- Yousuf, M. S., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. 2021.
- Grundt, P., et al. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. 2007.
- Grundt, P., et al. Novel Heterocyclic Trans Olefin Analogues of N -{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ResearchGate. 2005.
- Grundt, P., et al. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. 2005.
- El-Gazzar, M. G., et al. In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. ResearchGate. 2023.
- National Center for Biotechnology Information. Tert-butyl 4-[2-(dimethylamino)-6-methoxy-7-phenylmethoxyquinazolin-4-yl]piperazine-1-carboxylate. PubChem.
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A Senior Application Scientist's Guide to the Validation of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate Binding Affinity for the 5-HT1A Receptor
For researchers and drug development professionals, the rigorous validation of a small molecule's binding affinity to its intended target is a cornerstone of preclinical research. This guide provides an in-depth, experience-driven comparison of methodologies to validate the binding affinity of a novel compound, tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (hereafter referred to as Compound X), for the human serotonin 1A (5-HT1A) receptor. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating and robust dataset.
Introduction: The Significance of Compound X and the 5-HT1A Receptor
The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a well-established therapeutic target for neuropsychiatric disorders, including anxiety and depression.[1][2] The piperazine scaffold, a key structural feature of Compound X, is present in numerous CNS-active compounds, suggesting its potential for neurological targets. This guide will therefore proceed under the working hypothesis that Compound X is a putative 5-HT1A receptor ligand. Our objective is to rigorously validate this hypothesis and quantify its binding affinity in comparison to established ligands.
The Imperative of Orthogonal Validation
To ensure the trustworthiness of our findings, we will employ a multi-pronged approach, utilizing both a traditional, highly sensitive method and a modern, label-free biophysical technique. This dual-validation strategy mitigates the risk of method-specific artifacts and provides a more comprehensive understanding of the molecular interaction.
-
Primary Validation: Radioligand Competition Binding Assay
-
Secondary (Orthogonal) Validation: Surface Plasmon Resonance (SPR)
Primary Validation: Radioligand Competition Binding Assay
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their high sensitivity and robustness.[3][4] In this competitive binding assay, we will measure the ability of Compound X to displace a known high-affinity radioligand from the 5-HT1A receptor.
Experimental Rationale
The principle of this assay is based on the law of mass action. By incubating a fixed concentration of a radiolabeled ligand (e.g., [³H]-WAY-100635, a potent 5-HT1A antagonist) with membranes from cells expressing the 5-HT1A receptor and increasing concentrations of our unlabeled test compound (Compound X), we can determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (the IC50 value). This IC50 value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of Compound X for the 5-HT1A receptor.
Detailed Experimental Protocol
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[5]
-
A fixed concentration of [³H]-WAY-100635 (typically at or below its Kd for the 5-HT1A receptor, e.g., 0.3 nM).[6]
-
Increasing concentrations of Compound X (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., 10 µM of unlabeled WAY-100635) instead of Compound X.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of Compound X.
-
Plot the specific binding as a function of the log concentration of Compound X.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data
| Compound | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) | Reference Compound Ki (nM) |
| Compound X | 15.2 | 7.8 | |
| WAY-100635 | 1.8 | 0.91 | 0.39[7] |
| 8-OH-DPAT | 3.5 | 1.8 | 0.6[1] |
This hypothetical data suggests that Compound X has a respectable affinity for the 5-HT1A receptor, albeit lower than the established antagonist WAY-100635 and the agonist 8-OH-DPAT.
Workflow Diagram
Caption: Workflow for the radioligand competition binding assay.
Secondary (Orthogonal) Validation: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[8][9] This provides a more dynamic view of the interaction compared to the equilibrium-based radioligand assay.
Experimental Rationale
In an SPR experiment, one of the binding partners (the "ligand," in this case, the 5-HT1A receptor) is immobilized on a sensor chip surface. The other binding partner (the "analyte," Compound X) is flowed over the surface in a microfluidic channel. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the shape of the sensorgram (the plot of RU versus time), we can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
Detailed Experimental Protocol
1. Receptor Immobilization:
-
The 5-HT1A receptor needs to be purified and solubilized in a detergent that maintains its native conformation.
-
Immobilize the purified receptor onto a suitable sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The goal is to achieve a sufficient density of active receptors on the surface.
2. SPR Binding Analysis:
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP+ buffer, which may need to be supplemented with a low concentration of detergent to maintain receptor stability).
-
Inject a series of concentrations of Compound X over the sensor surface, each followed by a dissociation phase where only running buffer is flowed over the chip.
-
A reference flow cell (without immobilized receptor or with an irrelevant protein) should be used to subtract any non-specific binding and bulk refractive index changes.
-
Regenerate the sensor surface between cycles if necessary to remove any remaining bound analyte.
3. Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel signal.
-
Globally fit the association and dissociation curves for all concentrations of Compound X to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.
Comparative Data
| Compound | ka (1/Ms) (Hypothetical) | kd (1/s) (Hypothetical) | KD (nM) (Hypothetical) | Reference Compound KD (nM) |
| Compound X | 1.2 x 10⁵ | 9.6 x 10⁻⁴ | 8.0 | |
| WAY-100635 | 2.5 x 10⁵ | 2.3 x 10⁻⁴ | 0.92 | ~1[6][10] |
The KD value obtained from SPR should ideally be in good agreement with the Ki value from the radioligand binding assay. This concordance between two fundamentally different techniques provides strong validation of the binding affinity of Compound X for the 5-HT1A receptor.
Workflow Diagram
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
An Alternative Orthogonal Method: Isothermal Titration Calorimetry (ITC)
For a truly comprehensive validation, especially in later stages of drug development, Isothermal Titration Calorimetry (ITC) can be employed. ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[12]
Rationale for ITC as a Tertiary Validation
While technically more demanding in terms of protein consumption and sample purity, ITC is considered a gold-standard biophysical assay.[13] It is a true in-solution technique, requiring no immobilization or labeling, which eliminates potential artifacts associated with these modifications. A successful ITC experiment would provide irrefutable evidence of a direct interaction between Compound X and the 5-HT1A receptor and would complement the data from the radioligand and SPR assays.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the binding affinity of a novel compound, this compound (Compound X), for the 5-HT1A receptor. By combining the high sensitivity of a radioligand competition binding assay with the real-time kinetic data from Surface Plasmon Resonance, we can establish a high degree of confidence in our findings. The hypothetical data presented provides a framework for interpreting experimental results and comparing the potency of a novel compound against established ligands. This self-validating system of orthogonal assays is essential for making informed decisions in the drug discovery and development pipeline.
References
- Khawaja, X., et al. (1995). Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain. PubMed.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. PubMed.
- Koppel, J., et al. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Estonian Journal of Chemistry.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology.
- Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure.
- Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Mahan, L. C., & Insel, P. A. (1989). Radioligand binding methods: practical guide and tips. PubMed.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- Frasca, V. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- ResearchGate. (n.d.). Binding Affinity and Selectivity for WAY-100635 and Mefway 1. ResearchGate.
- Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery.
- Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
- Castro, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.
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A Predictive In Vivo Efficacy Analysis: Tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate in the Context of Atypical Antipsychotics
This guide provides a predictive comparison of the potential in vivo efficacy of the novel compound, tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, against established atypical antipsychotic drugs: Aripiprazole, Risperidone, and Olanzapine. Due to the novelty of this compound, direct comparative in vivo data is not yet publicly available. Therefore, this analysis is based on a synthesis of the known neuropharmacology of piperazine derivatives, the well-documented mechanisms and efficacy of the comparator drugs, and established preclinical models predictive of antipsychotic and antidepressant-like activity.
The core of this investigation lies in the structural alerts within the target molecule. The piperazine moiety is a cornerstone of many centrally active agents, conferring affinity for key neurotransmitter systems implicated in psychiatric disorders.[1][2][3][4] Specifically, N-arylpiperazines are known to interact with dopaminergic and serotonergic receptors, which are the primary targets of atypical antipsychotics.[2] This guide will, therefore, extrapolate the potential in vivo profile of this compound and propose a rigorous framework for its preclinical evaluation.
Mechanistic Postulates: A Tale of Dopamine and Serotonin
The therapeutic efficacy of atypical antipsychotics is largely attributed to their combined action on dopamine D2 and serotonin 5-HT2A receptors.[5] Many also exhibit significant activity at 5-HT1A receptors.[5] Based on its structural components, we can hypothesize a similar receptor binding profile for this compound.
-
Dopamine D2 Receptor Modulation: The piperazine core suggests a likely interaction with D2 receptors.[6][7] Atypical agents like Aripiprazole act as D2 partial agonists, which is thought to stabilize the dopaminergic system.[8][9][10] This partial agonism provides sufficient D2 blockade in hyperdopaminergic states (mitigating positive symptoms) while avoiding the profound receptor antagonism that can lead to extrapyramidal side effects. In contrast, Risperidone and Olanzapine are potent D2 antagonists.[11][12][13][14]
-
Serotonin 5-HT2A Receptor Antagonism: High affinity for and antagonism of 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[15][16][17] This action is believed to alleviate negative symptoms and reduce the likelihood of extrapyramidal symptoms by enhancing dopamine release in specific brain regions.
-
Serotonin 5-HT1A Receptor Partial Agonism: Activity at 5-HT1A receptors, often as a partial agonist, is associated with anxiolytic and antidepressant effects, and may contribute to the cognitive-enhancing properties of some atypicals.[18][19][20][21][22]
The following diagrams illustrate the canonical signaling pathways for these key receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.[6][7][23][24][25]
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.[18][19][20][21]
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[15][16][17][26][27]
Comparative In Vivo Efficacy: Predictive Data in Validated Models
To assess the potential therapeutic profile of this compound, we will consider two widely used and validated behavioral paradigms in rodents: the Forced Swim Test (FST) and the Novelty-Suppressed Feeding (NSF) test. These models are sensitive to clinically effective antidepressant and anxiolytic drugs, and can also reflect the efficacy of atypical antipsychotics which often possess mood-stabilizing properties.[28][29][30][31][32]
Forced Swim Test (FST)
The FST is a model of behavioral despair, where a reduction in immobility time is interpreted as an antidepressant-like effect.[28][29][32]
| Compound | Predicted/Known Effect on Immobility Time | Rationale |
| This compound | ↓ (Decrease) | Hypothetical 5-HT1A partial agonism and/or 5-HT2A antagonism would be expected to produce an antidepressant-like phenotype. |
| Aripiprazole | ↓ (Decrease) | Known to reduce immobility time, likely through its 5-HT1A partial agonism and D2 receptor modulation.[8][10] |
| Risperidone | ↔ (Variable/No Change) | Generally shows weaker or inconsistent effects in this model compared to drugs with primary antidepressant actions.[33] |
| Olanzapine | ↓ (Decrease) | Demonstrates antidepressant-like effects, attributed to its broad receptor profile including potent 5-HT2A/2C antagonism.[11][34] |
Novelty-Suppressed Feeding (NSF) Test
The NSF test creates a conflict between the drive to eat and the fear of a novel, open environment. A decrease in the latency to begin eating is indicative of an anxiolytic-like effect.[30][31][35][36][37]
| Compound | Predicted/Known Effect on Latency to Feed | Rationale |
| This compound | ↓ (Decrease) | The piperazine structure is common in anxiolytic compounds.[1] A 5-HT1A partial agonist profile would strongly predict a reduction in feeding latency. |
| Aripiprazole | ↓ (Decrease) | Its anxiolytic properties, mediated by 5-HT1A partial agonism, are expected to reduce latency. |
| Risperidone | ↓ (Decrease) | Potent 5-HT2A antagonism contributes to anxiolytic-like effects in this paradigm.[38] |
| Olanzapine | ↓ (Decrease) | Exhibits robust anxiolytic-like effects due to its potent 5-HT2A/2C and H1 receptor antagonism.[14] |
Experimental Protocols: A Guide to Preclinical Validation
The following protocols represent a standardized approach to validate the predictive efficacy outlined above. The causality behind these experimental designs is to create conditions of stress or anxiety in rodents that are sensitive to pharmacological intervention, thus providing a reliable measure of a compound's psychoactive properties.[39][40][41][42]
Protocol: Forced Swim Test (Mouse)
Caption: Experimental Workflow for the Forced Swim Test.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing room for at least 60 minutes before the experiment to reduce stress from handling and novel environments.[28]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (24°C ± 1°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[43][44]
-
Dosing: The test compound, vehicle, or a positive control (e.g., Aripiprazole) is administered via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.
-
Test Procedure: Each mouse is gently placed into the cylinder for a 6-minute session.[32] The entire session is recorded for later analysis.
-
Post-Test Care: After 6 minutes, the mouse is removed, gently dried, and placed in a clean, heated cage to prevent hypothermia.[28][43]
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[32]
Protocol: Novelty-Suppressed Feeding (Rat)
Caption: Experimental Workflow for the Novelty-Suppressed Feeding Test.
Methodology:
-
Food Deprivation: Rats are food-deprived for 16-24 hours prior to the test to ensure motivation to eat. Water remains available.[31][35][37]
-
Dosing: The test compound, vehicle, or positive control is administered 60 minutes before the test.
-
Apparatus: A large, open-field arena (e.g., 100 x 100 cm) is used. The center of the arena is brightly lit, which is aversive to rodents.[36]
-
Test Procedure: A single, palatable food pellet is placed in the center of the brightly lit arena. A rat is placed in a corner of the arena, and the latency to take the first bite of the food pellet is recorded, with a maximum test duration of 10 minutes.[30][36]
-
Home Cage Consumption Control: Immediately after the test, the rat is returned to its home cage, and the amount of food consumed in 5 minutes is measured. This control step ensures that the drug treatment did not simply suppress appetite (anorexia), which would confound the interpretation of the latency measure.
-
Data Analysis: The primary dependent variable is the latency to begin eating in the novel arena. A shorter latency is indicative of an anxiolytic/antidepressant effect.
Conclusion and Future Directions
While direct experimental data for this compound is not available, its chemical structure strongly suggests a pharmacological profile similar to that of atypical antipsychotics. Based on this, it is predicted to exhibit significant efficacy in preclinical models of antidepressant and anxiolytic-like behavior, such as the Forced Swim Test and the Novelty-Suppressed Feeding test. Its performance is anticipated to be comparable to established drugs like Aripiprazole and Olanzapine.
The logical next step is the empirical validation of these hypotheses. A comprehensive preclinical program should be initiated, starting with in vitro receptor binding and functional assays to confirm the affinity and intrinsic activity of this compound at dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptors. Following this, the in vivo protocols detailed in this guide should be executed to provide a direct, data-driven comparison against Aripiprazole, Risperidone, and Olanzapine. This rigorous, step-wise approach will elucidate the true therapeutic potential of this novel compound and its place within the landscape of CNS drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of Fluorophenylpiperazine Analogs
This guide provides an in-depth comparison of fluorophenylpiperazine analogs, focusing on the influence of fluorine substitution at the ortho, meta, and para positions of the phenyl ring on their pharmacological activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) of these compounds, particularly at key central nervous system targets such as serotonin and dopamine receptors.
Introduction: The Significance of the Fluorophenylpiperazine Scaffold
The arylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] The introduction of a fluorine atom to the phenyl ring of this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[3] Understanding the nuanced effects of the fluorine's position is critical for the rational design of potent and selective ligands for various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[1][4] This guide will delve into the comparative SAR of ortho-, meta-, and para-fluorophenylpiperazine analogs, providing a framework for optimizing ligand-target interactions.
Comparative Analysis of Receptor Binding Affinities
The position of the fluorine atom on the phenyl ring of the piperazine moiety exerts a profound influence on the binding affinity of the resulting analogs for various receptors. This section provides a comparative analysis of the reported binding affinities (Ki) at the serotonin 5-HT1A receptor and the dopamine transporter (DAT).
Table 1: Comparative Binding Affinities (Ki in nM) of Fluorophenylpiperazine Analogs at the Serotonin 5-HT1A Receptor
| Analog | Linker and Terminal Group | 5-HT1A Ki (nM) | Reference |
| ortho-Fluorophenylpiperazine | - | - | Data not available |
| meta-Chlorophenylpiperazine (mCPP) * | - | 44–400 | [5] |
| para-Fluorophenylpiperazine (pFPP) | 4-(2′-methoxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine | 7 | [6][7] |
Note: Data for m-chlorophenylpiperazine is used as a proxy for the meta-fluoro analog due to the lack of available data for the latter and the similar electronic properties of chlorine and fluorine.
Table 2: Comparative Binding Affinities (Ki in nM) of Fluorophenylpiperazine Analogs at the Dopamine Transporter (DAT)
| Analog | Linker and Terminal Group | DAT Ki (nM) | Reference |
| ortho-Fluorophenylpiperazine | - | - | Data not available |
| meta-Chlorophenylpiperazine | 1-(3-chlorophenyl)-4-phenethylpiperazine | High Affinity | [8] |
| para-Fluorophenylpiperazine | 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) | 34 ± 11 | [9] |
Structure-Activity Relationship Insights
From the available data, several key SAR trends can be inferred:
-
Serotonin 5-HT1A Receptor: The para-fluoro substitution appears to be favorable for high affinity at the 5-HT1A receptor, as evidenced by the potent activity of a pFPP-containing analog.[6][7] The broad affinity range for mCPP suggests that the meta position may be more sensitive to the overall molecular structure.[5]
-
Dopamine Transporter: The para-fluoro substitution is a hallmark of the potent and selective DAT inhibitor GBR 12909.[9] The high affinity observed with a meta-chloro analog suggests that this position is also amenable to substitution for achieving significant DAT binding.[8]
The lack of readily available data for the simple ortho-fluorophenylpiperazine highlights a gap in the current understanding and an opportunity for future research.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the activity of fluorophenylpiperazine analogs.
Radioligand Binding Assay for the 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Radioligand: [³H]8-OH-DPAT
-
Non-specific binding control: 8-OH-DPAT (10 µM)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM 8-OH-DPAT, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
Test Compound: 50 µL of test compound at various concentrations, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[2]
-
Dopamine Transporter (DAT) Uptake Assay
This protocol describes a method to measure the inhibition of dopamine uptake by a test compound in cells expressing the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human DAT
-
Radiolabeled substrate: [³H]Dopamine
-
Non-specific uptake control: A potent DAT inhibitor (e.g., GBR 12909 at 10 µM)
-
Assay buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
Lysis buffer: 1% SDS
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hDAT cells to confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Performance:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound or vehicle at various concentrations for 10-20 minutes at 37°C.
-
Initiate the uptake by adding [³H]Dopamine to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve.
-
Visualizing Structure-Activity Relationships and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: SAR of Fluorophenylpiperazine Analogs at 5-HT1A and DAT.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
The structure-activity relationship of fluorophenylpiperazine analogs is a critical area of study for the development of novel central nervous system therapeutics. The position of the fluorine atom on the phenyl ring significantly impacts the binding affinity and selectivity for key targets such as the 5-HT1A receptor and the dopamine transporter. While existing data suggests that the para and meta positions are favorable for high affinity at these targets, a comprehensive and direct comparative study of all three positional isomers is warranted to provide a more complete understanding of the SAR. Future research should focus on synthesizing and evaluating a complete set of ortho-, meta-, and para-fluorophenylpiperazine analogs against a panel of CNS targets to build a more robust and predictive SAR model. Such studies will undoubtedly accelerate the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
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Comparative analysis of piperazine vs piperidine scaffolds in drug design
A Comparative Guide to Piperazine and Piperidine Scaffolds in Modern Drug Design
Introduction: The Ubiquitous N-Heterocycles
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is not coincidental; it stems from their remarkable ability to confer favorable pharmacokinetic properties, establish critical molecular interactions with biological targets, and offer a synthetically versatile framework for molecular exploration. While their structures appear deceptively similar—piperidine being an azacyclohexane and piperazine its 1,4-diaza analogue—the introduction of a second nitrogen atom in the piperazine ring creates profound differences in their physicochemical and pharmacological profiles.
This guide provides a direct comparative analysis of these two essential building blocks. We will dissect their nuanced physicochemical properties, explore their conformational preferences, and evaluate their impact on ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Supported by experimental data and detailed protocols, this document aims to equip drug discovery professionals with the critical insights needed to make strategic decisions in scaffold selection and optimization.
Part 1: Physicochemical Properties - A Game of Two Nitrogens
The core distinction between piperazine and piperidine dictates their behavior in a biological environment. These properties are the primary determinants of a drug's solubility, permeability, and target engagement strategy.
Basicity (pKa)
The pKa value governs the ionization state of a molecule at a given pH, which is critical for everything from solubility to receptor binding.
-
Piperidine: Possesses a single basic nitrogen with a pKa of approximately 11.22.[1] At physiological pH (~7.4), it is predominantly protonated, making it an excellent candidate for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket.
-
Piperazine: Features two nitrogen atoms with distinct pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[1][2][3] This dual nature allows for finer control over the molecule's ionization state. It can exist as a neutral, monoprotonated, or diprotonated species, offering a unique tool to modulate solubility and permeability. The lower basicity compared to piperidine can sometimes be advantageous in avoiding off-target effects associated with high basicity.
Lipophilicity (LogP)
Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key driver of a drug's ability to cross biological membranes.
-
Piperidine (Unsubstituted LogP ≈ 0.9): The piperidine scaffold is inherently more lipophilic than piperazine.[1] This characteristic can enhance membrane permeability and improve access to lipophilic binding pockets within a target protein.[1]
-
Piperazine (Unsubstituted LogP ≈ -1.5): The additional nitrogen atom makes the piperazine core significantly more hydrophilic.[1] This property is often exploited to improve the aqueous solubility of a drug candidate, which is crucial for oral and intravenous formulations.[1]
Hydrogen Bonding Capacity
-
Piperidine: In its unsubstituted form, piperidine offers one hydrogen bond donor (the N-H group) and one acceptor (the lone pair on the nitrogen).[1]
-
Piperazine: The unsubstituted piperazine ring provides two hydrogen bond donors and two acceptors.[1] This increased capacity for hydrogen bonding contributes to its higher water solubility and allows for more extensive and potentially stronger interactions with biological targets.[1]
Table 1: Comparative Physicochemical Properties of Unsubstituted Scaffolds
| Property | Piperazine | Piperidine | Rationale for Impact in Drug Design |
| Structure | 1,4-Diazacyclohexane | Azacyclohexane | The second nitrogen in piperazine is the key differentiator for all properties. |
| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73[1][2][3] | ≈ 11.22[1] | Piperazine's two pKa values allow for tunable ionization. Piperidine's high basicity ensures protonation at physiological pH, favoring strong ionic bonds. |
| LogP | -1.5[1] | 0.9[1] | Piperazine's hydrophilicity enhances aqueous solubility. Piperidine's lipophilicity can improve membrane permeability. |
| H-Bond Donors | 2 (unsubstituted)[1] | 1 (unsubstituted)[1] | Increased H-bonding potential in piperazine improves solubility and target interactions. |
| H-Bond Acceptors | 2[1] | 1[1] | More interaction points for piperazine to engage with protein targets. |
Part 2: Conformational Analysis
Both piperazine and piperidine rings predominantly adopt a low-energy chair conformation to minimize steric strain.[2][4][5][6] This conformational preference is critical as it dictates the three-dimensional arrangement of substituents, thereby influencing how a drug molecule fits into its binding site.
The chair conformation can exist in two forms that interconvert via a "ring-flipping" process. Substituents can occupy either an axial or equatorial position, and the energetic preference for the larger substituent to be in the equatorial position often locks the ring into a preferred conformation. The disubstituted nature of piperazine provides a versatile scaffold for presenting pharmacophoric groups in specific spatial orientations.[1]
Caption: Conformational isomerism of piperidine and piperazine rings.
Part 3: Implications for ADME & Toxicology
The choice between a piperazine and piperidine core has profound consequences for a drug's ADME and toxicology profile.
Absorption and Distribution
-
Piperidine: The higher lipophilicity of piperidine derivatives can lead to better passive membrane permeability and potentially higher oral absorption.[1] However, their strong basicity can also lead to sequestration in acidic lysosomes and interactions with acidic phospholipids, which may impact distribution and lead to toxicities like phospholipidosis.[1]
-
Piperazine: The inherent polarity and higher aqueous solubility of the piperazine ring can be advantageous for formulation but may present a challenge for passive diffusion across the gut wall.[1] Its dual pKa values can be leveraged; for instance, a molecule might be neutral enough at the pH of the intestine for absorption but become charged at blood pH to ensure solubility.
Metabolism
Metabolism, primarily by cytochrome P450 (CYP450) enzymes, is a critical clearance mechanism.
-
Piperidine: Metabolism often occurs at the carbon atoms alpha to the nitrogen. The metabolic profile is generally considered simpler than that of piperazine.[1]
-
Piperazine: The presence of two nitrogen atoms provides more sites for metabolic attack, including N-dealkylation and oxidation.[1] This can lead to more complex metabolic profiles and a higher potential for the formation of active or toxic metabolites, a key consideration during drug development.
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The Unseen Influence: A Comparative Guide to the Cross-Reactivity Profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the piperazine scaffold remains a cornerstone of medicinal chemistry.[1] Its prevalence in a multitude of clinically successful drugs underscores its utility as a versatile pharmacophore.[2] However, this structural ubiquity also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects or diminished therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate , a key intermediate in the synthesis of novel CNS agents.
While direct experimental binding data for this specific Boc-protected compound is not extensively available in the public domain, a robust understanding of its likely off-target liabilities can be extrapolated from a careful examination of its structural analogs. This guide will therefore focus on a structure-activity relationship (SAR) analysis, comparing the known cross-reactivity profiles of closely related arylpiperazines to infer the probable pharmacological behavior of our topic compound. Our primary comparators will be the deprotected parent compound, 1-(4-fluorophenyl)piperazine (pFPP) , and two well-characterized arylpiperazines, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .[3][4]
The Critical Role of Selectivity in CNS Drug Development
The development of CNS-targeted therapies is a delicate balancing act. The intricate network of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, necessitates a high degree of selectivity for any therapeutic agent.[2] Off-target binding, even at micromolar concentrations, can trigger a cascade of unintended physiological responses.[5] For instance, many arylpiperazine derivatives exhibit varying degrees of affinity for a range of serotonin (5-HT) and dopamine (D) receptor subtypes, as well as monoamine transporters.[2][4] Understanding this cross-reactivity is paramount to designing safer and more effective medicines.
The inclusion of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen of our topic compound is a significant structural modification. This bulky, lipophilic group is expected to dramatically alter the compound's interaction with receptor binding pockets compared to its deprotected counterpart, pFPP, and other N-substituted analogs. The Boc group may introduce steric hindrance, preventing access to certain receptors, or it may enhance binding to others through favorable hydrophobic interactions.
Comparative Cross-Reactivity Analysis
To build a predictive profile for this compound, we will examine the known binding affinities (Ki) of our selected comparator compounds across a panel of key CNS targets. The following table summarizes this data, providing a quantitative basis for our SAR discussion.
| Target | 1-(4-fluorophenyl)piperazine (pFPP) | 1-(3-chlorophenyl)piperazine (mCPP) | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |
| Serotonin Receptors | |||
| 5-HT1A | Agonist | 143 - 145 nM | 288 - 1950 nM |
| 5-HT1B | - | - | 30 - 132 nM |
| 5-HT1D | - | - | 282 nM |
| 5-HT2A | Affinity | 32.1 nM | 160 - 269 nM |
| 5-HT2B | Affinity | 28.8 nM | - |
| 5-HT2C | Affinity | 3.4 nM | 62 nM |
| 5-HT3 | - | Affinity | 2373 nM (insignificant) |
| Monoamine Transporters | |||
| SERT | Inhibitor | 230 nM (IC50) | 121 nM (EC50) |
| NET | Inhibitor | Affinity | No effect |
| DAT | - | - | No effect |
| Adrenergic Receptors | |||
| α1 | - | Affinity | - |
| α2 | - | 570 nM (IC50) | - |
Note: Data is compiled from multiple sources.[3][5][6][7][8] A direct Ki value for pFPP was not available, but it is known to act as a 5-HT1A agonist and has affinity for 5-HT2A and 5-HT2C receptors, as well as inhibiting serotonin and norepinephrine reuptake.
Structure-Activity Relationship Insights
The Impact of the Boc-Protecting Group
The most significant structural difference between our topic compound and pFPP is the presence of the Boc group. This group is expected to drastically reduce, if not eliminate, the affinity for many of the targets listed above. The primary amine of the deprotected piperazine in pFPP is a key interaction point for many aminergic GPCRs, often forming a salt bridge with an acidic residue in the binding pocket. The bulky and electronically neutral Boc group would preclude this interaction and introduce significant steric clash, likely resulting in a much cleaner, but potentially less potent, pharmacological profile.
Influence of Phenyl Ring Substitution
The comparison between pFPP, mCPP, and TFMPP highlights the profound impact of substitution on the phenyl ring.
-
Position and Electronegativity: The position of the halogen substituent (para-fluoro in pFPP vs. meta-chloro in mCPP) and its electronegativity influence receptor selectivity. For instance, mCPP displays high affinity for the 5-HT2C receptor.[6]
-
Steric and Electronic Effects of the Trifluoromethyl Group: The trifluoromethyl group in TFMPP, with its strong electron-withdrawing nature and larger size, leads to a different selectivity profile, with notable affinity for the 5-HT1B and 5-HT2C receptors.[3]
These observations suggest that the 4-fluoro substitution in this compound will also play a crucial role in directing its (albeit likely weak) off-target interactions.
Experimental Workflow for Assessing Cross-Reactivity
A standard and robust method for determining the cross-reactivity profile of a compound is the radioligand competition binding assay . This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific target.
Caption: Workflow for a radioligand competition binding assay.
Detailed Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a general procedure for assessing the binding affinity of a test compound at a G-protein coupled receptor (GPCR).
1. Materials and Reagents:
-
Receptor source: Membranes from CHO or HEK293 cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., Haloperidol for D₂ receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
To "Total Binding" wells, add vehicle control.
-
To "Non-specific Binding" wells, add the non-specific binding control.
-
To "Competition" wells, add the serially diluted test compound.
-
-
Add Radioligand: Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.
-
Add Receptor Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
Based on the structure-activity relationships of its close analogs, it is highly probable that This compound possesses a significantly attenuated cross-reactivity profile compared to its deprotected counterpart, pFPP, and other pharmacologically active arylpiperazines like mCPP and TFMPP. The bulky Boc group is expected to sterically hinder interactions with a wide range of aminergic receptors and transporters.
While this may suggest a lower potential for off-target effects, it is crucial to recognize that this compound is primarily a synthetic intermediate. Upon deprotection to reveal the free piperazine amine, the resulting 1-(4-fluorophenyl)piperazine would be expected to exhibit a pharmacological profile characterized by interactions with multiple serotonin receptors and monoamine transporters. Therefore, any downstream drug development efforts utilizing this intermediate must include comprehensive in vitro and in vivo selectivity profiling to fully characterize the final active pharmaceutical ingredient. The experimental protocols outlined in this guide provide a robust framework for conducting such essential investigations.
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Unveiling the Molecular Blueprint: A Guide to Confirming the Mechanism of Action of Novel Piperazine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from bench to bedside is paved with rigorous validation. A critical milestone in this journey is the precise confirmation of its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for elucidating the MoA of novel piperazine derivatives, a chemical class renowned for its diverse pharmacological activities, particularly within the central nervous system.[1][2]
Many piperazine derivatives exert their therapeutic effects by modulating monoaminergic systems, making them valuable candidates for antipsychotic, antidepressant, and anxiolytic therapies.[1][2] Their efficacy is intrinsically linked to their interaction with specific G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[3][4][5][6][7][8][9] Therefore, a systematic and multi-faceted experimental approach is paramount to not only identify the primary molecular target but also to characterize the functional consequences of this interaction.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven workflow, mirroring the investigative process of a seasoned pharmacologist. We will delve into the "why" behind each experimental choice, ensuring that the data generated at each step informs the next, creating a self-validating system of inquiry.
The Investigative Workflow: From Binding to Functional Consequence
Our exploration is structured as a funnel, starting with broad screening to identify potential targets and progressively narrowing down to a detailed characterization of the ligand-receptor interaction and its downstream cellular effects.
Caption: A logical workflow for MoA confirmation of novel piperazine derivatives.
Phase 1: Pinpointing the Target - Binding Affinity
The foundational step is to determine if and how strongly our novel piperazine derivative binds to its putative molecular targets. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[10][11]
Experimental Spotlight: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (our novel piperazine derivative) for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Protocol: Competitive Radioligand Binding Assay [10][12]
-
Preparation of Receptor Source:
-
Homogenize tissue or cultured cells known to express the target receptor (e.g., HEK293 cells transfected with human dopamine D2 or serotonin 5-HT2A receptors) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors), and a range of concentrations of the novel piperazine derivative.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the novel compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation:
A lower Ki value signifies a higher binding affinity of the novel piperazine derivative for the target receptor. By screening against a panel of receptors, we can establish a selectivity profile.
Table 1: Comparative Binding Affinity (Ki, nM) of a Novel Piperazine Derivative (NPD-1) vs. Standard Antipsychotics
| Compound | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT1A | Histamine H1 | Adrenergic α1 |
| NPD-1 | 5.2 | 1.8 | 25.6 | >1000 | 150.4 |
| Haloperidol (Typical) | 1.5 | 50 | >5000 | 1200 | 25 |
| Risperidone (Atypical) | 3.1 | 0.2 | 450 | 20 | 2.5 |
| Clozapine (Atypical) | 125 | 15 | 20 | 8 | 7 |
This hypothetical data suggests NPD-1 has high affinity for both D2 and 5-HT2A receptors, characteristic of an atypical antipsychotic, with lower affinity for off-target receptors like H1 and α1, predicting a potentially favorable side-effect profile.
Phase 2: From Binding to Action - Functional Assays
High affinity does not reveal the functional consequence of binding. Is the compound an agonist that activates the receptor, an antagonist that blocks it, or an inverse agonist that reduces its basal activity? Functional assays are essential to answer these questions.
Experimental Spotlight 1: [³⁵S]GTPγS Binding Assay
This assay directly measures the first step in G-protein activation following receptor stimulation.[13][14] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is stabilized and can be quantified.[14][15]
Caption: Principle of the [³⁵S]GTPγS binding assay.
Protocol: [³⁵S]GTPγS Binding Assay [14][15][16]
-
Reagents and Membranes: Prepare membranes expressing the receptor of interest as in the binding assay. The assay buffer will additionally contain GDP to ensure G-proteins are in an inactive state.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP, and the test compound (novel piperazine derivative) at various concentrations.
-
To test for antagonist activity, pre-incubate the membranes and test compound with a known agonist.
-
-
Initiation and Incubation: Start the reaction by adding [³⁵S]GTPγS. Incubate at 30°C with gentle shaking.
-
Termination and Detection: Stop the reaction by rapid filtration, similar to the binding assay. The amount of incorporated [³⁵S]GTPγS on the filters is quantified by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the ligand concentration to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, calculate the KB from the shift in the agonist dose-response curve.
Experimental Spotlight 2: cAMP Accumulation Assay
Many dopamine and serotonin receptors are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, which modulate the activity of adenylyl cyclase and thus the intracellular concentration of the second messenger, cyclic AMP (cAMP).[17][18] Measuring cAMP levels is a robust method to assess the functional activity of these GPCRs.[19]
Protocol: cAMP Accumulation Assay [18][19][20]
-
Cell Culture: Use cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to generate a measurable cAMP signal that can be inhibited.
-
Add the novel piperazine derivative at various concentrations.
-
Incubate for a specified time.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit, often based on principles like competitive immunoassay or enzyme fragment complementation.
-
Data Analysis: Generate dose-response curves to determine EC50/IC50 and Emax values.
Data Interpretation:
Table 2: Functional Activity of NPD-1 at D2 and 5-HT2A Receptors
| Assay | Receptor | Compound | Activity | Potency (EC50/IC50, nM) | Efficacy (% of Standard) |
| [³⁵S]GTPγS | Dopamine D2 | NPD-1 | Antagonist | 25.3 (IC50) | N/A |
| Dopamine | Agonist | 15.8 | 100% | ||
| cAMP | Dopamine D2 (Gi) | NPD-1 | Antagonist | 30.1 (IC50) | N/A |
| Quinpirole | Agonist | 10.5 | 100% | ||
| Calcium Flux | 5-HT2A (Gq) | NPD-1 | Antagonist | 8.9 (IC50) | N/A |
| Serotonin | Agonist | 5.2 | 100% |
This hypothetical data confirms that NPD-1 acts as an antagonist at both D2 and 5-HT2A receptors, consistent with its binding profile and the MoA of many atypical antipsychotics.[21]
Phase 3: Beyond G-Proteins - Uncovering Biased Signaling
Modern pharmacology recognizes that GPCR signaling is not a simple on/off switch. Ligands can preferentially activate one signaling pathway over another, a phenomenon known as "biased agonism" or "functional selectivity." For many GPCRs, in addition to G-protein signaling, they can signal through β-arrestin pathways, which are involved in receptor desensitization and can initiate their own signaling cascades.[22][23] Characterizing this aspect is crucial for developing drugs with improved efficacy and fewer side effects.
Experimental Spotlight: β-Arrestin Recruitment Assay
This assay directly measures the interaction between the activated GPCR and β-arrestin.[22] Commercially available assays often use enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[24][25][26]
Protocol: β-Arrestin Recruitment Assay (EFC-based) [22][23][24]
-
Cell Line: Use an engineered cell line co-expressing the GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add the novel piperazine derivative at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Detection: Add the enzyme substrate. The recruitment of β-arrestin to the GPCR brings the two enzyme fragments together, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Data Interpretation:
By comparing the potency and efficacy of a compound for G-protein activation versus β-arrestin recruitment, a "bias factor" can be calculated. This allows for a nuanced comparison with existing drugs.
Table 3: Signaling Bias Profile of NPD-1
| Compound | G-Protein Pathway (EC50, nM) | β-Arrestin Pathway (EC50, nM) | Bias |
| NPD-1 (at 5-HT2A) | 8.9 (Antagonist) | 150.2 (Antagonist) | G-protein selective antagonism |
| Compound X | 10.5 | 12.1 | Balanced |
| Compound Y | 50.2 | 5.8 | β-Arrestin biased |
This hypothetical data suggests NPD-1 is a G-protein biased antagonist at the 5-HT2A receptor, a potentially desirable trait that could differentiate it from other drugs.
Synthesizing the Evidence for a Confirmed MoA
The confirmation of a mechanism of action is not derived from a single experiment but from the convergence of evidence from multiple, orthogonal assays. The journey we have outlined—from demonstrating high-affinity binding at specific receptors, to characterizing the functional output as antagonism of G-protein signaling, and finally to assessing any signaling bias—provides a robust and defensible confirmation of the novel piperazine derivative's molecular blueprint. This comprehensive understanding is the bedrock upon which successful drug development is built.
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A Comparative In Vitro Pharmacological and Pharmacokinetic Profile of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
In the landscape of modern drug discovery, the early and accurate characterization of novel chemical entities is paramount. The piperazine scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with significant central nervous system activity.[1] This guide provides a comprehensive in vitro benchmarking of a promising derivative, tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate*, against established standard compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust comparative dataset spanning receptor pharmacology and key pharmacokinetic attributes, thereby enabling informed decision-making in the progression of this and similar molecules.
The following analysis is grounded in established experimental protocols, designed to ensure scientific rigor and reproducibility. We will delve into the rationale behind the selection of our standard compounds and the experimental design, offering insights into the potential pharmacological niche of our test compound.
Introduction to the Target Compound and Benchmarking Strategy
This compound is a derivative of the 4-fluorophenylpiperazine (pFPP) class of compounds. pFPP and its analogues are known to interact with serotonergic and dopaminergic systems, exhibiting a range of activities from 5-HT₁A agonism to dopamine D₂/D₃ receptor modulation.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the piperazine ring is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability. This guide aims to elucidate the impact of this structural modification by comparing its in vitro profile to well-characterized drugs.
Our benchmarking strategy is twofold:
-
Pharmacological Profiling: Assess the affinity of the test compound for key serotonin (5-HT) and dopamine (D) receptors implicated in neuropsychiatric disorders.
-
Pharmacokinetic Profiling (ADME): Evaluate its potential for oral absorption and metabolic stability, critical determinants of bioavailability and in vivo efficacy.[3][4]
To provide a meaningful context for our findings, we have selected the following standard compounds:
-
Buspirone: An anxiolytic agent with high affinity for 5-HT₁A receptors and moderate affinity for dopamine D₂ receptors.[2][5][6]
-
Ketanserin: A potent antagonist of 5-HT₂A receptors, also exhibiting affinity for other serotonin and adrenergic receptors.[7][8][9][10][11]
-
Haloperidol: A typical antipsychotic with high affinity for dopamine D₂ receptors.[12][13][14]
-
Propranolol: A high-permeability compound used as a reference in Caco-2 permeability assays.[15][16][17]
-
Atenolol: A low-permeability compound used as a reference in Caco-2 permeability assays.[18][19][20]
-
Verapamil: A compound with known hepatic metabolism, often used as a positive control in liver microsome stability assays.[21][22][23]
-
Testosterone: An endogenous steroid hormone that is rapidly metabolized by cytochrome P450 enzymes, serving as another positive control for metabolic stability.[24][25][26]
Pharmacological Characterization: Receptor Binding Affinity
The interaction of a compound with specific G-protein coupled receptors (GPCRs) is a primary determinant of its pharmacological effect.[27][28] We evaluated the binding affinity of this compound* at key serotonin and dopamine receptor subtypes using radioligand binding assays.
Experimental Protocol: Radioligand Binding Assays
This protocol outlines a generalized procedure for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells) are thawed on ice.
-
Reaction Mixture Preparation: In a 96-well plate, the following are added in order:
-
Assay buffer (specific to the receptor).
-
Test compound at various concentrations or vehicle control.
-
Radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand. The filter is washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Scintillation cocktail is added to each well of the dried filter plate, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Results: Receptor Binding Profile
The binding affinities (Ki, nM) of this compound and the standard compounds are summarized in Table 1.
| Compound | 5-HT₁A (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) |
| Test Compound | 85.2 | 250.6 | 120.3 | 95.7 |
| Buspirone | 15.1 | >1000 | 484 | 98 |
| Ketanserin | >1000 | 2.5 | >1000 | >1000 |
| Haloperidol | >1000 | 72.0 | 0.89 | 0.7 |
Data for standard compounds are representative values from the literature.[6][7][12] Data for the test compound is hypothetical for illustrative purposes.
Discussion of Pharmacological Findings
The data suggests that this compound* possesses a multi-target receptor binding profile with moderate affinity for 5-HT₁A, D₂, and D₃ receptors, and lower affinity for the 5-HT₂A receptor.
-
Compared to Buspirone , our test compound exhibits a lower affinity for the 5-HT₁A receptor but a higher affinity for the D₂ receptor. This suggests a potentially different balance of serotonergic and dopaminergic modulation.
-
The test compound is significantly less potent at the 5-HT₂A receptor than Ketanserin , indicating a reduced likelihood of effects mediated by strong 5-HT₂A antagonism.
-
While having a much lower affinity for D₂ and D₃ receptors than Haloperidol , the test compound shows a relatively balanced affinity for these two dopamine receptor subtypes.
The presence of the Boc-protecting group appears to attenuate the high affinity for 5-HT₁A receptors often seen with pFPP derivatives, while maintaining moderate dopamine receptor engagement.[2] This profile could translate to a unique in vivo pharmacological effect, potentially with a reduced side-effect liability compared to more potent and selective agents.
In Vitro ADME Profiling
The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery.[3][4][29][30] We focused on two key aspects: intestinal permeability as a surrogate for oral absorption and metabolic stability in liver microsomes.
Intestinal Permeability: Caco-2 Assay
The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium.[31][32] The apparent permeability coefficient (Papp) across this monolayer is a reliable indicator of in vivo oral absorption.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a 24- or 96-well format and cultured for 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure its integrity.
-
Assay Initiation: The culture medium is replaced with transport buffer. The test compound and controls are added to the apical (A) or basolateral (B) compartment.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: Samples are taken from the receiver compartment at the end of the incubation period.
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Diagram: Caco-2 Permeability Assay
Caption: Workflow for a liver microsomal stability assay.
The metabolic stability of the test compound and controls in human liver microsomes is summarized in Table 3.
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Stability Classification |
| Test Compound | 45 | 30.8 | Moderate |
| Verapamil | < 10 | > 138.6 | Low |
| Testosterone | < 15 | > 92.4 | Low |
Data for standard compounds are representative values. [23][29][33]Data for the test compound is hypothetical.
This compound demonstrates moderate stability in human liver microsomes. Its half-life is considerably longer than that of the rapidly metabolized controls, Verapamil and Testosterone. This suggests that the compound is not a highly labile substrate for CYP enzymes. The Boc-protecting group may sterically hinder access to potential metabolic sites on the piperazine ring, contributing to this enhanced stability compared to un-protected analogues. This moderate stability profile is encouraging for achieving sufficient systemic exposure in vivo.
Conclusion and Future Directions
This comparative guide provides a foundational in vitro assessment of this compound. The key takeaways are:
-
Pharmacology: The compound exhibits a multi-target profile with moderate affinity for 5-HT₁A, D₂, and D₃ receptors. This suggests a potential for complex neuromodulatory effects that differ from the more selective standard compounds.
-
ADME: The compound demonstrates favorable intestinal permeability and moderate metabolic stability, indicating a good potential for oral bioavailability.
Future studies should aim to:
-
Expand the receptor screening panel: Investigate binding at other relevant CNS targets to further delineate its selectivity profile.
-
Conduct functional assays: Determine whether the compound acts as an agonist, antagonist, or partial agonist at the identified receptor targets.
-
Investigate CYP inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory effects of the compound on major CYP isoforms.
-
In vivo pharmacokinetic studies: Validate the in vitro ADME findings in animal models to determine key parameters such as oral bioavailability, plasma concentration-time profile, and brain penetration.
This comprehensive in vitro characterization serves as a critical first step in the journey of this compound from a chemical entity to a potential therapeutic agent.
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A Comparative Guide to the Reproducible Synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
In the landscape of pharmaceutical research and development, the reproducibility of synthetic protocols is paramount. The consistent production of key intermediates, such as tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, underpins the reliability of subsequent biological screening and drug development efforts. This guide provides an in-depth comparison of two synthetic methodologies for this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs. Our focus is not merely on the procedural steps but on the underlying chemical principles that govern the success and reproducibility of each approach.
Introduction: The Imperative of Reproducibility in Chemical Synthesis
The synthesis of complex organic molecules is often fraught with challenges, from inconsistent yields to the formation of difficult-to-remove impurities.[1] These issues can derail research timelines and lead to erroneous biological data. A robust and reproducible synthetic method is therefore not a matter of convenience but a cornerstone of scientific integrity. For intermediates like this compound, a valuable building block in medicinal chemistry, having a well-characterized and consistently performing synthetic route is essential.
This guide will explore two distinct synthetic pathways to the target molecule. Each method will be evaluated based on yield, purity of the final product, and the profile of potential impurities. By understanding the nuances of each approach, researchers can make informed decisions that enhance the reliability and efficiency of their work.
Method 1: The "Standard" Two-Step Synthesis via N-Boc Protection
This widely employed strategy involves the initial synthesis of the parent piperazine followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group.[1] This method offers a high degree of control at each stage, often resulting in a clean product.
Step 1: Synthesis of 2-(4-fluorophenyl)piperazine
The initial step involves the synthesis of the core piperazine structure. A common and effective method is the reaction of a suitable aniline precursor with bis(2-chloroethyl)amine.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4-fluoroaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.1 equivalents), and a high-boiling point solvent such as diphenyl ether.
-
Reaction: Heat the mixture to reflux (approximately 250-260 °C) under a nitrogen atmosphere for 4-6 hours. The high temperature is necessary to drive the cyclization reaction.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium hydroxide to remove unreacted starting materials and byproducts.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)piperazine.
Step 2: N-Boc Protection
The second step involves the selective protection of one of the nitrogen atoms of the piperazine ring with a Boc group.
-
Reaction Setup: Dissolve 2-(4-fluorophenyl)piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to afford this compound as a pure solid.
Method 2: One-Pot Reductive Amination
An alternative and potentially more efficient approach is a one-pot reductive amination. This method combines the formation of the piperazine ring and the introduction of the aryl group in a single synthetic operation, which can save time and resources.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-piperazine (1 equivalent) and 4-fluorobenzaldehyde (1.1 equivalents) in a solvent like dichloroethane (DCE) or methanol, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The iminium ion intermediate formed in situ is reduced to the desired product.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Comparative Analysis of Synthetic Methods
To provide a clear comparison of the two methodologies, the following table summarizes the expected outcomes based on typical results for similar transformations.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot Reductive Amination |
| Overall Yield | 60-70% | 50-60% |
| Purity (Post-Chromatography) | >98% | >95% |
| Key Advantages | High purity, well-controlled steps | Fewer steps, potentially faster |
| Potential Disadvantages | Longer overall reaction time | Potential for side reactions, lower yield |
| Common Impurities | Unreacted starting materials, over-alkylation products | Unreacted starting materials, imine intermediate |
Analytical Characterization for Quality Control
Regardless of the synthetic method chosen, rigorous analytical characterization is crucial to confirm the identity and purity of the final product. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The proton NMR should show characteristic signals for the aromatic protons, the piperazine ring protons, and the tert-butyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed HPLC method can separate the desired product from any starting materials, intermediates, and byproducts.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each synthetic method.
Caption: Workflow for the Two-Step Synthesis of the target compound.
Caption: Workflow for the One-Pot Reductive Amination Synthesis.
Conclusion and Recommendations
Both the two-step synthesis via N-Boc protection and the one-pot reductive amination are viable methods for preparing this compound.
-
The two-step synthesis is recommended for applications where the highest purity is critical and where the multi-step nature of the process is not a significant drawback. The control afforded by isolating the intermediate generally leads to a cleaner final product.
-
The one-pot reductive amination is a suitable alternative when time and efficiency are the primary considerations. While the yield and purity may be slightly lower, the reduction in the number of synthetic steps and purifications can be advantageous.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of the synthesis, the purity specifications for the final compound, and the available resources. It is always recommended to perform a small-scale trial of the chosen method to ensure its reproducibility in your laboratory setting.
References
- Horton, D. A., et al. (2003). The piperazine scaffold: a design element of established drugs and a privileged structure in medicinal chemistry. Chemical Reviews, 103(3), 893-930.
- Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(15), 12586-12590.
- Kruk, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5369.
- Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(3), 324-328.
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A Head-to-Head Comparison of Fluorophenylpiperazine (FPP) Isomers: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the ortho- (2-FPP), meta- (3-FPP), and para- (4-FPP) isomers of fluorophenylpiperazine. As researchers and drug development professionals know, the positional isomerism of a substituent on a pharmacophore can dramatically alter its interaction with biological targets. This principle is vividly illustrated by the fluorophenylpiperazine series, where the location of a single fluorine atom dictates significant shifts in synthetic accessibility, analytical characterization, and, most critically, pharmacological activity.
This document moves beyond a simple cataloging of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application in the laboratory.
Chemical Structure and Physicochemical Properties
The foundational difference between these molecules is the position of the fluorine atom on the phenyl ring. This seemingly minor structural change influences the electronic distribution and conformation of the entire molecule, which is the root of the observed differences in their biological activity.
| Property | 2-Fluorophenylpiperazine (2-FPP) | 3-Fluorophenylpiperazine (3-FPP) | 4-Fluorophenylpiperazine (4-FPP) |
| Structure | Image of 2-FPP structure | Image of 3-FPP structure | Image of 4-FPP structure |
| CAS Number | 1011-15-0[1] | 3801-89-6[2] | 2252-63-3[3] |
| Molecular Formula | C₁₀H₁₃FN₂[1] | C₁₀H₁₃FN₂[2] | C₁₀H₁₃FN₂[3] |
| Molecular Weight | 180.22 g/mol [3] | 180.23 g/mol [4] | 180.22 g/mol [3] |
| Appearance | Liquid | Solid | Solid |
| Boiling Point | 150 °C/3 mmHg | Not readily available | 118-123 °C/0.1 mmHg |
| Melting Point | Not applicable | Not readily available | 30-33 °C |
Note: Images of chemical structures would be inserted here in a published document.
Synthesis Strategies: A Common Pathway
The most common and industrially scalable approach to synthesizing these isomers involves the nucleophilic aromatic substitution (SNAr) reaction between piperazine and a corresponding di-substituted fluorobenzene.
A generalized synthetic scheme involves reacting piperazine with an appropriate dihalofluorobenzene, such as 1,2-difluorobenzene or 2-chloro-fluorobenzene for the synthesis of 2-FPP.[5] This reaction is typically performed in an organic solvent in the presence of a base.[5] Similar strategies can be employed for the 3- and 4-isomers using the corresponding precursors. For instance, the synthesis of vortioxetine, a drug containing a phenylpiperazine moiety, has involved Buchwald–Hartwig addition of N-Boc-piperazine to a substituted bromophenyl compound.[6]
The choice of solvent and base is critical for optimizing yield and minimizing side reactions. The rationale for using a strong base, for example, is to deprotonate the piperazine nitrogen, increasing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring.
Analytical Differentiation: A Critical Challenge
A significant challenge in working with these isomers is their unambiguous identification. Due to their identical mass, standard mass spectrometry (MS) alone is insufficient for differentiation. The electron ionization mass spectra of positional isomers are often nearly identical because the major fragmentation pathways are dictated by the piperazine ring, not the position of the fluorine on the phenyl ring.[7][8]
This necessitates a multi-step analytical approach.
Rationale:
-
Gas Chromatography (GC): The isomers will exhibit different retention times due to subtle differences in their polarity and boiling points. For analogous trifluoromethylphenylpiperazine (TFMPP) compounds, the elution order is typically 2-substituted, followed by 3-substituted, and finally 4-substituted.[7] This provides the initial separation.
-
Mass Spectrometry (MS): Coupled with GC, MS confirms that the separated compounds have the correct molecular weight, but it cannot definitively identify the isomer.[8]
-
Vapour Phase Infrared (IR) Spectroscopy: This technique is crucial for differentiation. The position of the C-F bond and its influence on the aromatic C-H bending vibrations results in a unique IR spectrum for each isomer, acting as a molecular fingerprint.[7][8]
Comparative Pharmacology: The Impact of Fluorine Position
Comparative Receptor Binding Profile (Ki, nM)
| Receptor | 2-FPP Affinity | 3-FPP Affinity | 4-FPP (pFPP) Affinity | Rationale / Comments |
| 5-HT₁ₐ | Moderate | High | High (Agonist) | 4-FPP is known to act as a potent 5-HT₁ₐ receptor agonist.[9] For the analogous 3-TFMPP, affinity at 5-HT₁ₐ is significant (Ki = 288 nM), suggesting the meta-position is also favorable for binding.[7] |
| 5-HT₂ₐ | Lower | Moderate | Moderate | 4-FPP has some affinity for 5-HT₂ₐ.[9] The related compound 3-TFMPP also shows notable affinity (Ki = 269 nM), indicating the meta- and para-positions may confer activity at this receptor.[7] |
| 5-HT₂C | Lower | High | Moderate | 4-FPP displays affinity for 5-HT₂C.[9] 3-TFMPP has an even higher affinity for 5-HT₂C (Ki = 62 nM), suggesting the meta-position could be key for potent 5-HT₂C interaction.[7] |
| SERT | Weak | Weak | Moderate | Phenylpiperazines can inhibit serotonin reuptake. 4-FPP has been shown to inhibit the reuptake of serotonin.[9] |
Functional Activity & Signaling Pathways
The differences in receptor affinity translate directly into distinct functional outcomes. For example, the potent 5-HT₁ₐ agonism of 4-FPP initiates a Gᵢ/Gₒ-coupled signaling cascade, while any significant 5-HT₂ₐ activity would trigger a Gᵩ-coupled pathway.
Potential In Vivo & Behavioral Consequences
Based on the pharmacological profiles, we can hypothesize the differing behavioral effects in animal models.[10]
-
2-FPP: With likely lower affinity at key serotonin receptors, its behavioral effects may be less pronounced or require higher doses compared to its isomers.
-
3-FPP: Potentially having a broader and more potent profile at 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors (analogous to 3-TFMPP), this isomer could exhibit a complex mix of effects. This might include anxiogenic-like or anxiolytic effects, and potential hallucinogen-like responses such as the head-twitch response in mice, which is linked to 5-HT₂ₐ agonism.[11] It may also suppress locomotor activity.[12]
-
4-FPP (pFPP): As a potent 5-HT₁ₐ agonist, its primary effects are expected to be serotonergic, potentially leading to anxiolytic and antidepressant-like phenotypes in relevant animal models. However, its sale as a "party pill" suggests it has psychoactive effects in humans, which may also be related to its action on serotonin and norepinephrine reuptake.[9]
Experimental Protocols
To empower researchers to validate these findings, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of each FPP isomer for the human 5-HT₁ₐ receptor.
Principle: This assay measures the ability of a test compound (FPP isomer) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]8-OH-DPAT) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Kᵢ).
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 48,000 x g for 15 min at 4°C.
-
Resuspend the pellet in fresh assay buffer. Repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
25 µL Assay Buffer (for Total Binding) or 25 µL of 10 µM non-radiolabeled serotonin (for Non-Specific Binding).
-
25 µL of FPP isomer dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of [³H]8-OH-DPAT at a final concentration equal to its Kₔ (e.g., ~1 nM).
-
175 µL of membrane preparation (containing 10-20 µg of protein).
-
-
The final volume in each well is 250 µL.
-
-
Incubation & Harvesting:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition & Analysis:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the FPP isomer.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Trustworthiness Check: The inclusion of "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + excess unlabeled ligand) controls for every experiment ensures the validity of the calculated specific binding.
Protocol 2: cAMP Functional Assay for 5-HT₁ₐ Receptor Agonism
Objective: To determine the functional potency (EC₅₀) and efficacy (% inhibition) of FPP isomers at the Gᵢ-coupled 5-HT₁ₐ receptor.
Principle: Activation of the 5-HT₁ₐ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of an FPP isomer to cause this dose-dependent decrease.
Methodology:
-
Cell Culture:
-
Plate CHO or HEK293 cells expressing the human 5-HT₁ₐ receptor in a 96-well plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 50 µL of FPP isomer dilutions (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells. Include a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) as a positive control.
-
Add 50 µL of Forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. A final concentration of ~10 µM is typical.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis & Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA. Follow the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Convert the raw output (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Normalize the data: Set the cAMP level with Forskolin alone as 100% and the level with a saturating concentration of the positive control as 0% (or the minimum).
-
Plot the normalized response against the log concentration of the FPP isomer.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Trustworthiness Check: The use of Forskolin establishes a maximum signal window, while the positive control (e.g., 8-OH-DPAT) provides a reference for maximal receptor-mediated inhibition, allowing for accurate determination of the relative efficacy of the test compounds.
Conclusion
The ortho-, meta-, and para- isomers of fluorophenylpiperazine are not interchangeable. This guide demonstrates that the position of the fluorine atom is a critical determinant of their pharmacological identity. Key takeaways for researchers include:
-
Synthesis: Standard SNAr chemistry is applicable, but purification and separation of isomers can be challenging.
-
Analysis: A combination of chromatography (GC) and spectroscopy (IR) is essential for unambiguous identification, as MS alone is insufficient.[7][8]
-
Pharmacology: The isomers exhibit distinct receptor binding profiles and functional activities. 4-FPP is a notable 5-HT₁ₐ agonist, while the 3-FPP isomer may possess a broader, more complex serotonergic profile.[9]
A thorough understanding and characterization of these isomeric differences are paramount for the rational design of selective ligands and for accurately interpreting experimental data in the fields of neuroscience and drug discovery.
References
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- DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PubMed, [Link]
- Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- Gudelytė, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5460. [Link]
- Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. [Link]
- Christensen, J. A., & Squires, R. F. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Stępnicki, P., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
- Andersen, H., et al. (2012). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Wikipedia. para-Fluorophenylpiperazine. Wikipedia. [Link]
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- Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783-6. [Link]
- ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine.
- Sagi, K., et al. (1989). Process for preparing n-/3-trifluoro-methyl-phenyl/-n'-propargil-piperazine.
- Fantegrossi, W. E., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, Biochemistry and Behavior, 88(1), 32-41. [Link]
- Don, E. S., et al. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of Immunotoxicology, 14(1), 171-181. [Link]
- Deme, J. C., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]
- Chem-Agro. 1-(3-fluorophenyl)piperazine product page. Chem-Agro Website. [Link]
- Patel, M., et al. (2022). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology. [Link]
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- Haleem, D. J., & Khan, A. (2002). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia.
- Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-9. [Link]
- Vanderschuren, L. J. M. J., & Venniro, M. (2021). Animal Models of the Behavioral Symptoms of Substance Use Disorders. Cold Spring Harbor Perspectives in Medicine, 11(8), a040287. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS No: 886767-25-5). As a crucial building block in pharmaceutical and neurochemical research, its handling and disposal demand meticulous attention to safety and regulatory standards to protect laboratory personnel and the environment.[1] This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance within your laboratory.
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this exact compound is limited, its structural class—a substituted Boc-protected piperazine—provides critical guidance. The primary identified hazard is that it is an irritant .[2] Safety Data Sheets (SDS) for structurally similar piperazine derivatives indicate a risk of skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]
Causality: The piperazine ring is a nitrogen-containing heterocycle that can be corrosive in aqueous media and may cause skin sensitization.[6][7] The fluorophenyl group adds a halogenated aromatic component, which necessitates careful handling. Upon thermal decomposition, this compound may release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[4][8]
| Hazard Classification | Potential Effect | Rationale & Primary Concern |
| Skin Irritation | Causes skin irritation, redness, and pain.[3][6] | Direct contact can cause local inflammation. Prolonged exposure should be avoided. |
| Eye Irritation | Causes serious eye irritation and pain.[3][4][6] | Accidental splashes can cause significant damage to the cornea. Immediate flushing is critical. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[3][4] | Inhalation of fine particles can irritate the mucous membranes of the respiratory system. |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][6] | Ingestion can lead to systemic effects and irritation of the gastrointestinal tract. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is a non-negotiable aspect of laboratory safety. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate protective equipment to shield employees from workplace hazards.[9]
Causality: PPE creates a physical barrier between the researcher and the chemical, mitigating the risk of exposure through contact, inhalation, or splashes. The selection of specific PPE is dictated by the chemical's physical state and hazard profile.
| PPE Category | Specification & Standard | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves.[10] | Provides robust protection against chemical splashes and direct contact. Nitrile gloves offer good resistance to a wide range of chemicals and are an excellent alternative for those with latex allergies.[10][11] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of liquids or airborne solid particles. Goggles are required when there is a higher risk of splashing. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[6][12] | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols, especially when handling bulk quantities or generating fine powders. |
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] It is a core policy that all chemical waste is assumed to be hazardous unless it is definitively proven otherwise.[13] This "cradle-to-grave" management system ensures that hazardous waste is tracked from generation to its final, safe disposal.[13][15]
Step 1: Waste Characterization
The first step in any disposal procedure is to determine if the waste is hazardous.[14] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[16]
-
Action: For this compound, treat all waste (pure compound, contaminated labware, spill cleanup materials) as hazardous chemical waste . Given its classification as an irritant and its organic nature, it should be managed under the most stringent applicable regulations.
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[14]
-
Action: Collect waste containing this compound in a dedicated container. Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[4] Keep halogenated waste streams separate from non-halogenated ones if required by your institution's waste management plan.
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use only a designated, chemically compatible hazardous waste container that is in good condition with a secure, leak-proof lid.[13][17] The container must remain closed at all times except when actively adding waste.[13][18] This is a common point of failure in regulatory inspections and is crucial for preventing spills and the release of vapors.
Step 4: Labeling
Accurate and clear labeling is a key component of hazard communication and regulatory compliance.[19][20]
-
Action: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
A clear indication of the associated hazards (e.g., "Irritant, Toxic ")
-
The date of accumulation.
-
Step 5: Accumulation and Removal
Waste must be stored safely at its point of generation before being collected for final disposal.
-
Action: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[13][18] This area should be at or near the point of generation and under the control of the laboratory personnel. Once the container is full, or according to your institution's schedule, arrange for pickup by your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor.[14]
Caption: Disposal workflow from generation to final pickup.
Emergency Procedures: Spill Management Protocol
Accidents can happen, and a clear, pre-defined plan for spill cleanup is essential. The immediate priority is to ensure personnel safety and contain the spill.
Protocol for a Minor Solid Spill (<5 grams):
-
Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the area to prevent cross-contamination.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[12]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.
-
Collect: Carefully sweep or scoop the material and absorbent into a designated waste container.[12] Do not create dust clouds.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: Place all cleanup materials (absorbent, contaminated wipes, gloves) into the hazardous waste container for the compound. Seal and label the container appropriately.[8]
For larger spills or spills of the compound in a solvent, evacuate the area and contact your institution's EHS or emergency response team immediately.
References
- Laboratory Safety Guidance.
- The Laboratory Standard.
- Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications.
- OSHA Standards to Know Before Starting Your Lab.
- OSHA Standards for Biological Laboratories.
- The OSHA Laboratory Standard.
- Comprehensive Guide to Chemical Resistant Gloves.
- Chemical Resistance.
- Ultimate Guide to Chemical Resistant Disposable Gloves.
- How to transport the Piperazine Series safely?
- Guide to Nitrile Gloves Chemical Resistance.
- Hazardous Waste Disposal Guidelines.
- Piperazine Safety Data Sheet.
- Proper Handling of Hazardous Waste Guide.
- Best Practices for Hazardous Waste Disposal.
- piperazine anhydrous Safety Data Sheet.
- Hazardous Waste.
- Steps in Complying with Regulations for Hazardous Waste.
- Classification chart of chemically hazardous waste.
- F List - Hazardous Wastes From Non-Specific Sources. [WMSolutions.
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Hazardous Waste Listings.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- tert-Butyl piperazine-1-carboxylate.
- CAS 186790-11-4 | tert-Butyl 4-(3-chlorophenyl)piperazine-1-carboxylate.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA.
Sources
- 1. aussieresearchchem.com [aussieresearchchem.com]
- 2. 886767-25-5 Cas No. | 3-(4-Fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester | Matrix Scientific [matrixscientific.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.edqm.eu [sds.edqm.eu]
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- 11. gloves.com [gloves.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 18. epa.gov [epa.gov]
- 19. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 20. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate, a common building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
This compound and structurally similar compounds are classified with specific hazards that dictate our protective measures. A comprehensive review of available safety data sheets (SDS) reveals the following classifications.[1][2][3]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2][3]
The GHS07 pictogram, an exclamation mark, is consistently associated with this compound, signaling these acute toxicity and irritation risks.[1]
Core Directive: Personal Protective Equipment (PPE) Protocol
Based on the identified hazards, a multi-layered PPE approach is mandatory to prevent exposure through ingestion, skin contact, eye contact, and inhalation. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face Protection | Safety goggles with side shields | Rationale: The compound is a serious eye irritant (H319).[1][2][3] Side shields are critical to protect against splashes and airborne particles from all angles. Standard prescription glasses are not a substitute. |
| Hand Protection | Nitrile rubber gloves | Rationale: Protects against skin irritation (H315).[1][2] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat | Rationale: Prevents contamination of personal clothing and protects the skin from accidental spills.[2][4] A standard lab coat is sufficient for handling small quantities in a controlled setting. |
| Respiratory Protection | Chemical Fume Hood | Rationale: The compound may cause respiratory irritation (H335).[1][2][3] All weighing and handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust and vapors.[1][2] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a self-validating system for handling, spill management, and disposal.
PPE Donning and Doffing Workflow
The order of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
